(2,6-Dichloro-3-methylphenyl)methanol
Description
Properties
IUPAC Name |
(2,6-dichloro-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPLSIRGEFFQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855687 | |
| Record name | (2,6-Dichloro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378814-84-6 | |
| Record name | (2,6-Dichloro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2,6-Dichloro-3-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
(2,6-Dichloro-3-methylphenyl)methanol, a substituted benzyl alcohol derivative, represents a key structural motif in medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms ortho to the hydroxymethyl group and a methyl group at the meta position, imparts specific steric and electronic properties that are of significant interest in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the expected spectral characteristics. This document is intended to serve as a valuable resource for researchers actively engaged in the synthesis, characterization, and application of this and structurally related molecules.
Chemical Identity and Core Properties
| Property | Value | Source |
| CAS Number | 1378814-84-6 | [1][2] |
| Molecular Formula | C₈H₈Cl₂O | [1][2] |
| Molecular Weight | 191.06 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Storage | Sealed in a dry place at room temperature | [3] |
Structural Representation
Caption: 2D structure of (2,6-Dichloro-3-methylphenyl)methanol.
Experimental Determination of Physical Properties
Melting Point
The melting point is a critical indicator of purity for a solid compound. For (2,6-Dichloro-3-methylphenyl)methanol, a sharp melting range would be expected for a highly pure sample.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline (2,6-Dichloro-3-methylphenyl)methanol is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.
Caption: Predicted Solubility Profile.
Spectroscopic Characterization
While experimental spectra for (2,6-Dichloro-3-methylphenyl)methanol are not widely published, its structural features allow for the prediction of key spectral characteristics.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to provide distinct signals corresponding to the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the methyl protons.
-
Aromatic Protons (Ar-H): Due to the substitution pattern, two distinct signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). These would likely appear as doublets, showing coupling to each other.
-
Methylene Protons (-CH₂OH): A singlet is expected for the two equivalent protons of the hydroxymethyl group, likely in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected. It can be confirmed by D₂O exchange.
-
Methyl Protons (-CH₃): A sharp singlet for the three equivalent methyl protons is anticipated, likely in the upfield region around δ 2.0-2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon environment.
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 120-140 ppm). The carbons bearing the chlorine atoms will be significantly influenced.
-
Methylene Carbon (-CH₂OH): A signal for the hydroxymethyl carbon is expected in the range of δ 60-70 ppm.
-
Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the upfield region, typically around δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region will correspond to the C-O stretching of the primary alcohol.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl bonds.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 190 g/mol (for the most abundant isotopes ³⁵Cl). The isotopic pattern of two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key diagnostic feature.
-
Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl radical (·OH), water (H₂O), and the benzylic cleavage to form a stable dichloromethylbenzyl cation.
Conclusion
(2,6-Dichloro-3-methylphenyl)methanol is a compound of growing interest with a range of potential applications. While specific experimental data for some of its physical properties are not yet widely disseminated, this guide provides a robust framework for their determination and interpretation based on established scientific principles and methodologies. The detailed protocols and predicted spectral characteristics herein are intended to empower researchers to confidently work with and further characterize this and similar molecules, thereby accelerating the pace of discovery and innovation in their respective fields.
References
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APEX science. (2,6-Dichloro-3-methylphenyl)methanol. Available at: [Link]
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ChemUniverse. (2,6-DICHLORO-3-METHYLPHENYL)METHANOL [P88238]. Available at: [Link]
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Crysdot LLC. (2,6-Dichloro-3-methylphenyl)methanol. Available at: [Link]
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Technical Guide: A Multi-Spectroscopic Approach to the Structural Elucidation of (2,6-Dichloro-3-methylphenyl)methanol
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and development, underpinning everything from reaction mechanism studies to drug safety and efficacy. This in-depth guide provides a comprehensive, field-proven workflow for the structural elucidation of a novel or synthesized small organic molecule, using (2,6-dichloro-3-methylphenyl)methanol as a practical case study. We will navigate the logical progression of modern analytical techniques, demonstrating how data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically integrated. The guide culminates with a discussion of X-ray Crystallography as the definitive method for absolute structure confirmation. Each section explains the causality behind instrumental choices and provides self-validating protocols, offering researchers a robust framework for their own analytical challenges.
Introduction: The Analytical Challenge
An analyst is presented with a sample, synthesized with the target structure of (2,6-dichloro-3-methylphenyl)methanol. The primary objective is to confirm this identity and structure beyond any reasonable doubt. Simply relying on a single analytical technique is insufficient and can lead to ambiguous or incorrect assignments. A rigorous, multi-faceted approach is required, where each technique provides a unique piece of the structural puzzle.[1][2] This guide will demonstrate how to systematically assemble this puzzle.
The process of structure elucidation is a systematic journey that begins with determining the molecular formula, proceeds to identify the functional groups present, and culminates in mapping the precise connectivity of every atom.[1][3]
The Target Molecule: (2,6-Dichloro-3-methylphenyl)methanol
-
Molecular Formula: C₈H₈Cl₂O
-
Molecular Weight: 191.05 g/mol (using most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O)
-
Structure: A substituted benzene ring bearing two chlorine atoms, a methyl group, and a hydroxymethyl group (-CH₂OH).
The logical workflow for elucidating this structure is visualized below.
Caption: Overall workflow for structure elucidation.
Phase 1: Foundational Analysis
Mass Spectrometry (MS): Determining the Molecular Blueprint
The first and most critical step is to determine the molecular weight and, by extension, the molecular formula.[2] Electron Ionization (EI) is a robust technique for this purpose, as it often produces a clear molecular ion (M⁺˙) and characteristic fragmentation patterns.[4]
Expected High-Resolution MS Data: For a molecule with the formula C₈H₈Cl₂O, the high-resolution mass spectrum would allow for the calculation of its exact mass, confirming the elemental composition.
The Chlorine Isotope Signature: A key confirmatory feature is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a distinctive pattern for the molecular ion peak.[5]
-
M⁺˙ Peak: Contains two ³⁵Cl atoms.
-
M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 Peak: Contains two ³⁷Cl atoms.
The expected relative intensity ratio for a dichlorinated compound is approximately 9:6:1 .[6] Observing this pattern is strong evidence for the presence of two chlorine atoms in the molecule.
Fragmentation Analysis: While the molecular ion is key, fragmentation patterns provide structural clues.[7][8] For (2,6-dichloro-3-methylphenyl)methanol, common fragmentation pathways would include:
-
Loss of •OH (M-17): A common fragmentation for primary alcohols.
-
Loss of •CH₂OH (M-31): Cleavage of the benzylic C-C bond.
-
Loss of •Cl (M-35): A typical fragmentation for chlorinated aromatic compounds.[6][9]
| Ion | m/z (using ³⁵Cl) | Significance | Expected Relative Intensity |
| [C₈H₈³⁵Cl₂O]⁺˙ | 190 | Molecular Ion (M⁺˙) | High (part of 9:6:1 cluster) |
| [C₈H₈³⁵Cl³⁷ClO]⁺˙ | 192 | M+2 Isotope Peak | ~66% of M⁺˙ |
| [C₈H₈³⁷Cl₂O]⁺˙ | 194 | M+4 Isotope Peak | ~11% of M⁺˙ |
| [C₈H₇³⁵Cl₂]⁺ | 159 | Loss of •CH₂OH | Moderate |
| [C₈H₈³⁵ClO]⁺ | 155 | Loss of •Cl | Moderate |
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[10] For a benzyl alcohol derivative, we expect several key absorbances.[11][12]
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3600-3200 | O-H Stretch (Broad) | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[12][13] |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring.[14] |
| ~2950-2850 | C-H Stretch | Aliphatic C-H | Corresponds to the -CH₂- and -CH₃ groups.[14] |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Further confirmation of the benzene ring skeleton.[14] |
| ~1050 | C-O Stretch | Primary Alcohol | Confirms the C-O single bond of the hydroxymethyl group.[15] |
| ~800-700 | C-Cl Stretch | Aryl Halide | Strong absorption indicating carbon-chlorine bonds.[14] |
The presence of these bands provides a rapid, high-confidence checklist of the expected functional components of the molecule.
Phase 2: Connectivity Mapping with NMR Spectroscopy
NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[16] By combining 1D and 2D NMR experiments, we can determine the precise connectivity of atoms.
¹H NMR Spectroscopy: The Proton Environment
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting/multiplicity).[17]
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~7.2-7.4 | 1H | Doublet (d) | H-4 | Aromatic proton ortho to the methyl group and meta to a chlorine. Expected ortho coupling (~8 Hz) to H-5.[18] |
| ~7.0-7.2 | 1H | Doublet (d) | H-5 | Aromatic proton para to the methyl group. Expected ortho coupling (~8 Hz) to H-4.[18] |
| ~4.8 | 2H | Singlet (s) | -CH₂OH | Benzylic protons are deshielded by the aromatic ring and the oxygen atom. No adjacent protons to couple with. |
| ~2.4 | 3H | Singlet (s) | -CH₃ | Methyl group attached to the aromatic ring. No adjacent protons to couple with. |
| ~1.5-2.5 | 1H | Singlet (s, broad) | -OH | The hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift is concentration-dependent. |
Note: The aromatic region may show complex splitting patterns if the chemical shifts of H-4 and H-5 are very close. The ortho-disubstituted pattern with two doublets is a strong indicator of the substitution pattern.[19][20]
¹³C NMR and DEPT: The Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments.[21] When combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, we can determine whether each carbon is a CH₃, CH₂, CH, or a quaternary (C) carbon.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~138 | No Signal | C-3 | Quaternary carbon attached to the methyl group. |
| ~135 | No Signal | C-1 | Quaternary carbon attached to the -CH₂OH group. |
| ~133 | No Signal | C-2, C-6 | Quaternary carbons attached to chlorine atoms. Deshielded by the electronegative Cl. |
| ~130 | Positive | C-4 | Aromatic CH carbon. |
| ~128 | Positive | C-5 | Aromatic CH carbon. |
| ~63 | Negative | -CH₂OH | Benzylic carbon attached to oxygen is significantly deshielded. Appears as a negative peak in DEPT-135. |
| ~20 | Positive | -CH₃ | Aliphatic methyl carbon. |
The observation of 8 distinct carbon signals corresponding to 4 quaternary carbons, 2 CH carbons, 1 CH₂ group, and 1 CH₃ group would be perfectly consistent with the proposed structure.
2D NMR: Connecting the Pieces
2D NMR experiments are crucial for unambiguously connecting the fragments identified in 1D spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see a cross-peak connecting the signals for H-4 and H-5, confirming their adjacency on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This would definitively link the ¹H signals to their corresponding ¹³C signals (e.g., ¹H at ~7.2 ppm to ¹³C at ~130 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the entire structure.
Caption: Logic of using HMBC to connect molecular fragments.
Key Expected HMBC Correlations:
-
The protons of the -CH₃ group (~2.4 ppm) should show correlations to ring carbons C-2, C-3, and C-4.
-
The protons of the -CH₂OH group (~4.8 ppm) should show correlations to ring carbons C-1, C-2, and C-6.
-
The aromatic proton H-4 should show correlations to carbons C-2, C-5, and C-6.
These correlations, when mapped out, would leave no ambiguity about the substitution pattern on the aromatic ring, thus confirming the full connectivity of (2,6-dichloro-3-methylphenyl)methanol.
Phase 3: X-ray Crystallography - The Gold Standard
While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[22][23] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam passing through it.[24]
The primary prerequisite is the ability to grow a single, high-quality crystal of the compound, which can sometimes be a rate-limiting step.[25] However, if successful, the output is a detailed 3D model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[22] For chiral molecules, it is the primary method for determining the absolute configuration.[25]
Data Synthesis and Final Confirmation
The structural elucidation of (2,6-dichloro-3-methylphenyl)methanol is complete when the data from all analytical techniques converge to support a single, unambiguous structure.
-
MS confirms the molecular formula C₈H₈Cl₂O and the presence of two chlorine atoms.
-
FTIR confirms the presence of an alcohol (-OH), an aromatic ring, and C-Cl bonds.
-
¹H and ¹³C NMR define the eight unique carbon environments and five unique proton environments, consistent with the proposed structure.
-
2D NMR experiments definitively establish the connectivity, confirming the 1,2,3,4-substitution pattern on the benzene ring.
-
X-ray Crystallography , if performed, provides the final, incontrovertible proof of the three-dimensional structure.
This systematic, multi-spectroscopic workflow ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.
Appendix: Experimental Protocols
A.1. Mass Spectrometry (EI-MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via direct injection or through a GC inlet.
-
Use a standard electron ionization energy of 70 eV.
-
Acquire data over a mass range of m/z 50-300.
-
Analyze the molecular ion cluster for the characteristic 9:6:1 ratio for a dichlorinated compound and identify key fragment ions.
A.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-600 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[11]
-
Identify characteristic absorption bands for the key functional groups.
A.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Accurately weigh 5-10 mg of the sample.[26]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[26]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a 30° pulse, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds for 8-16 scans.[26]
-
¹³C{¹H} NMR: Acquire with proton decoupling, a spectral width of ~240 ppm, and a relaxation delay of 2-5 seconds.
-
DEPT-135: Use a standard DEPT-135 pulse program to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
2D Spectra (COSY, HSQC, HMBC): Use standard, gradient-selected pulse programs. Optimize acquisition and processing parameters according to instrument-specific guidelines.
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Bhanuprakash, P., et al. (2021). Insights into non-ideal behaviour of benzyl alcohol with (C2-C4) carboxylic acids through volumetric, ultrasonic and ATR-FTIR spectroscopic studies. Journal of Molecular Liquids. [Link]
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Spectroscopic Characterization of (2,6-Dichloro-3-methylphenyl)methanol: A Technical Guide
Introduction
(2,6-Dichloro-3-methylphenyl)methanol is a substituted aromatic alcohol with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a chlorinated and methylated phenyl ring attached to a hydroxymethyl group, necessitates a thorough spectroscopic analysis to confirm its identity, purity, and to elucidate its electronic and structural properties. This technical guide provides a comprehensive overview of the spectroscopic data for (2,6-dichloro-3-methylphenyl)methanol, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design and data interpretation.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of (2,6-dichloro-3-methylphenyl)methanol is depicted below, with a systematic numbering of the carbon atoms for clarity in the subsequent NMR analysis.
Caption: Molecular structure of (2,6-Dichloro-3-methylphenyl)methanol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2,6-dichloro-3-methylphenyl)methanol, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of (2,6-dichloro-3-methylphenyl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.1 | Multiplet | 2H | Aromatic (H4, H5) |
| ~4.8 | Singlet | 2H | -CH₂OH |
| ~2.4 | Singlet | 3H | -CH₃ |
| ~1.8 (broad) | Singlet | 1H | -OH |
Interpretation and Rationale:
-
Aromatic Protons (H4, H5): The two aromatic protons are expected to appear as a multiplet in the range of 7.1-7.3 ppm. Their specific splitting pattern will depend on the coupling constants between them.
-
Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic due to the chiral center created by the substituted phenyl ring. However, in many cases, they may appear as a singlet around 4.8 ppm.
-
Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a sharp singlet at approximately 2.4 ppm.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to be a broad singlet and may exchange with residual water in the solvent.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A larger number of scans is usually necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~138-140 | C1 |
| ~135-137 | C2, C6 (C-Cl) |
| ~132-134 | C3 |
| ~128-130 | C4, C5 |
| ~60-65 | -CH₂OH |
| ~20-22 | -CH₃ |
Interpretation and Rationale:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effect of the chlorine atoms and the electron-donating effect of the methyl and hydroxymethyl groups. The carbons directly attached to the chlorine atoms (C2 and C6) are expected to be downfield.
-
Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate in the 60-65 ppm region.
-
Methyl Carbon (-CH₃): The methyl carbon will appear as a signal in the aliphatic region, around 20-22 ppm.
Caption: A typical workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For a solution spectrum, a solvent with minimal IR absorption in the regions of interest (e.g., CCl₄) should be used.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 (broad) | Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium | C=C stretch (aromatic ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 800-600 | Strong | C-Cl stretch |
Interpretation and Rationale:
-
O-H Stretch: A broad and strong absorption band in the 3600-3200 cm⁻¹ region is a characteristic signature of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear at their respective characteristic frequencies.
-
C=C Stretch: The aromatic ring will show characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong band around 1050-1000 cm⁻¹ is indicative of the C-O stretching of the primary alcohol.
-
C-Cl Stretch: The presence of chlorine atoms will result in strong absorption bands in the fingerprint region (800-600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₈Cl₂O = 190.06 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1) will be observed.
-
Major Fragmentation Peaks:
-
[M-H]⁺: Loss of a hydrogen atom.
-
[M-OH]⁺: Loss of the hydroxyl radical.
-
[M-CH₂OH]⁺: Loss of the hydroxymethyl radical.
-
[M-Cl]⁺: Loss of a chlorine atom.
-
Caption: Predicted fragmentation pathway for (2,6-Dichloro-3-methylphenyl)methanol in EI-MS.
Conclusion
The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive framework for the characterization of (2,6-dichloro-3-methylphenyl)methanol. The experimental protocols outlined herein offer a standardized approach for obtaining high-quality data. By combining these techniques, researchers can confidently confirm the structure and purity of this compound, which is a critical step in its potential application in various fields of chemical research and development.
References
- Royal Society of Chemistry. (2021). Supporting Information.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- University of Manitoba. (n.d.). Notes on NMR Solvents.
- ChemicalBook. (n.d.). Methanol(67-56-1) 13C NMR spectrum.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of.
- Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of.
- NIST. (n.d.). Methyl Alcohol. In NIST Chemistry WebBook.
- Der Pharma Chemica. (2016). Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug.
Sources
- 1. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
¹H NMR and ¹³C NMR spectra of (2,6-Dichloro-3-methylphenyl)methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2,6-Dichloro-3-methylphenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,6-Dichloro-3-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing chemical shifts and coupling constants for this specific substituted aromatic alcohol. It offers a predictive assignment of all proton and carbon signals, grounded in the analysis of substituent effects and data from analogous structures. Furthermore, this guide outlines a robust, field-proven protocol for the experimental acquisition and processing of NMR data, ensuring high-quality, reproducible results. Advanced 2D NMR techniques for unambiguous structural verification are also discussed, providing a holistic framework for the complete spectroscopic characterization of this compound.
Introduction to the Spectroscopic Challenge
(2,6-Dichloro-3-methylphenyl)methanol is a substituted aromatic alcohol whose structural complexity presents a valuable case study for NMR spectroscopic analysis. As a potential building block in the synthesis of pharmaceuticals and other high-value chemical entities, its unambiguous structural elucidation is paramount. The arrangement of substituents on the phenyl ring—two electron-withdrawing chlorine atoms, an electron-donating methyl group, and a hydroxymethyl group—creates a distinct electronic environment that profoundly influences the magnetic properties of its constituent nuclei.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural determination of organic molecules in solution.[1] By probing the magnetic behavior of ¹H and ¹³C nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will first predict the spectral features based on fundamental principles and then provide a detailed experimental workflow for their empirical validation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to provide clear signals corresponding to the aromatic, benzylic, methyl, and hydroxyl protons. The chemical shift (δ) of each proton is dictated by the degree of magnetic shielding or deshielding from its local electronic environment.
Guiding Principles: Substituent Effects
The chemical shifts of the aromatic protons are primarily influenced by the interplay of inductive and resonance effects from the substituents.
-
Chlorine (Cl): As highly electronegative atoms, the two chlorine substituents at positions 2 and 6 exert a strong electron-withdrawing inductive effect, which deshields nearby protons, shifting their signals downfield (to a higher ppm value).
-
Methyl (-CH₃): This group is weakly electron-donating through hyperconjugation, which shields aromatic protons, tending to shift their signals slightly upfield.
-
Hydroxymethyl (-CH₂OH): This group has a mild electron-withdrawing inductive effect on the aromatic ring.
Predicted Signal Assignment and Interpretation
Based on these principles, the following ¹H NMR signals are predicted for (2,6-Dichloro-3-methylphenyl)methanol, assuming data acquisition in a standard deuterated solvent such as Chloroform-d (CDCl₃).[2]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J) | Integration | Rationale |
| Ar-H (H-5) | ~7.30 - 7.15 | Doublet (d) | ³JH-H ≈ 8.0 Hz | 1H | This proton is adjacent to H-4, leading to a doublet. It is deshielded by the adjacent chlorine at C-6. |
| Ar-H (H-4) | ~7.10 - 6.95 | Doublet (d) | ³JH-H ≈ 8.0 Hz | 1H | Coupled to H-5, appearing as a doublet. It is ortho to the methyl group, which provides some shielding. |
| CH₂ OH | ~4.75 | Singlet (s) | N/A | 2H | These benzylic protons have no adjacent proton neighbors, hence they appear as a singlet. Their proximity to the electronegative oxygen and the aromatic ring shifts them downfield. |
| Ar-CH₃ | ~2.40 | Singlet (s) | N/A | 3H | The methyl protons are not coupled to any other protons and thus appear as a sharp singlet. |
| CH₂OH | Variable (~2.0 - 4.0) | Broad Singlet (br s) | N/A | 1H | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad signal and may exchange with trace D₂O. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.
Guiding Principles and Advanced Techniques
The interpretation of the ¹³C spectrum is greatly facilitated by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer). A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons as absent, allowing for easy differentiation of carbon types.[1]
-
Ipso-Carbons: The carbons directly attached to the chlorine atoms (C-2, C-6) will be significantly deshielded.
-
Oxygen-Linked Carbon: The benzylic carbon (CH₂) will be deshielded due to its attachment to the electronegative oxygen atom.
-
Quaternary Carbons: The carbons bearing substituents (C-1, C-2, C-3, C-6) will have distinct chemical shifts from the protonated carbons.
Predicted Signal Assignment and Interpretation
The predicted ¹³C NMR data are summarized below.
| Carbon Assignment | Predicted δ (ppm) | Carbon Type (DEPT-135) | Rationale |
| C -1 | ~137 - 135 | Quaternary (Absent) | Quaternary carbon attached to the -CH₂OH group, deshielded by the ring current and adjacent chlorine. |
| C -2 / C -6 | ~135 - 133 | Quaternary (Absent) | These two carbons are chemically distinct due to the methyl group at C-3. Both are significantly deshielded by the directly attached chlorine atoms. |
| C -3 | ~139 - 137 | Quaternary (Absent) | Quaternary carbon attached to the methyl group. Its chemical shift is influenced by the adjacent chlorine and the methyl substituent. |
| C -4 | ~129 - 127 | CH (Positive) | Protonated aromatic carbon. |
| C -5 | ~131 - 129 | CH (Positive) | Protonated aromatic carbon, likely slightly more deshielded than C-4 due to proximity to two chlorine atoms. |
| CH₂ OH | ~62 - 60 | CH₂ (Negative) | Benzylic carbon, deshielded by the attached oxygen atom. Data for similar benzyl alcohols support this range.[3] |
| Ar-CH₃ | ~20 - 18 | CH₃ (Positive) | Typical chemical shift for a methyl group attached to an aromatic ring. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable data, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system, ensuring data integrity.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (2,6-Dichloro-3-methylphenyl)methanol.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, 99.8% D) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[4]
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
-
-
Instrument Setup and Calibration (300-500 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution. Automated shimming routines are standard on modern instruments.
-
Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Key Parameters: Set the spectral width to cover the expected range (e.g., 0-12 ppm). Use a 30-45° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
Key Parameters: Set a wider spectral width (e.g., 0-220 ppm). Use a 45° pulse angle, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256-1024) is typically required.
-
Follow up with a DEPT-135 experiment to aid in peak assignment.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Perform a baseline correction to obtain a flat, even baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2][5]
-
Integrate the ¹H signals to determine the relative number of protons for each peak.
-
Workflow Visualization
Diagram 1: Standard workflow for NMR sample preparation, data acquisition, and processing.
Structural Confirmation with 2D NMR Spectroscopy
While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for confirming the proposed structure and unambiguously assigning all signals, especially in complex molecules.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JH-H). For (2,6-Dichloro-3-methylphenyl)methanol, a cross-peak would be expected between the aromatic protons H-4 and H-5, confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-4/C-4, H-5/C-5, the benzylic CH₂ protons and the benzylic carbon, and the methyl protons and the methyl carbon. This is the most reliable way to assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary carbons. Key expected correlations include:
-
Benzylic CH₂ protons to C-1, C-2, and C-6.
-
Methyl protons to C-2, C-3, and C-4.
-
Aromatic proton H-4 to C-2, C-3, C-5, and the methyl carbon.
-
Diagram 2: Logical relationship of 1D and 2D NMR experiments for structural elucidation.
Conclusion
The comprehensive NMR analysis of (2,6-Dichloro-3-methylphenyl)methanol requires a synergistic approach, combining predictive interpretation based on fundamental chemical principles with rigorous experimental validation. The predicted ¹H and ¹³C NMR spectra reveal a set of distinct signals whose chemical shifts and multiplicities are a direct consequence of the unique electronic landscape created by the chloro, methyl, and hydroxymethyl substituents. While 1D NMR provides a strong foundation for structural hypothesis, the application of 2D NMR techniques such as COSY, HSQC, and HMBC is essential for the definitive assignment of all proton and carbon signals and the ultimate, unambiguous confirmation of the molecular structure. The protocols and predictive data outlined in this guide serve as a robust framework for any researcher undertaking the spectroscopic characterization of this, or structurally related, compounds.
References
- The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information.
- The Royal Society of Chemistry. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Supporting Information.
- ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... [Download Scientific Diagram].
- Biological Magnetic Resonance Bank. (n.d.). bmse000540 3-methylbenzyl Alcohol.
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- ChemicalBook. (n.d.). 2,6-Dichlorobenzyl alcohol(15258-73-8) 13C NMR spectrum.
- PubChem. (2026, January 3). (2,5-Dichloro-3-methylphenyl)(phenyl)methanol.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- University of Wisconsin. (n.d.). Notes on NMR Solvents.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
Sources
Mass spectrometry fragmentation of (2,6-Dichloro-3-methylphenyl)methanol
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (2,6-Dichloro-3-methylphenyl)methanol
Introduction
(2,6-Dichloro-3-methylphenyl)methanol, also known as 2,6-dichloro-3-methylbenzyl alcohol, is a substituted aromatic alcohol. Its structural complexity, featuring a dichlorinated and methylated phenyl ring attached to a hydroxymethyl group, makes it a molecule of interest in synthetic organic chemistry, potentially serving as an intermediate in the development of pharmaceuticals and agrochemicals. The unequivocal structural identification of such compounds is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.
This technical guide provides a detailed exploration of the fragmentation behavior of (2,6-Dichloro-3-methylphenyl)methanol under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. As a senior application scientist, this document moves beyond a mere catalog of fragments to explain the causal mechanisms driving the fragmentation pathways. It is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.
Molecular Profile and Isotopic Considerations
A foundational understanding of the molecule's properties is essential before interpreting its mass spectrum. The presence of two chlorine atoms is the most significant feature, as it imparts a highly characteristic isotopic signature.
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂O | |
| Molecular Weight | 191.05 g/mol | Derived from Formula |
| Synonyms | 2,6-dichloro-3-methylbenzyl alcohol | N/A |
| CAS Number | 15258-73-8 (for the closely related 2,6-Dichlorobenzyl alcohol) | [1][2] |
The Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). For a molecule containing two chlorine atoms, the resulting mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments.
-
M⁺•: The ion containing two ³⁵Cl atoms.
-
(M+2)⁺•: The ion containing one ³⁵Cl and one ³⁷Cl atom.
-
(M+4)⁺•: The ion containing two ³⁷Cl atoms.
The theoretical intensity ratio of these peaks is approximately 100:65:10 (or roughly 9:6:1), creating an unmistakable signature that is a primary diagnostic tool for identifying dichlorinated compounds.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, resulting in extensive and reproducible fragmentation. This creates a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) applications.
Proposed Fragmentation Pathways
The fragmentation of (2,6-Dichloro-3-methylphenyl)methanol is driven by the stability of the resulting ions and neutral losses, influenced by the aromatic ring, the benzylic alcohol group, and the halogen substituents. Aromatic alcohols are known to produce a prominent molecular ion peak due to the stability of the aromatic system.[3]
-
Molecular Ion (M⁺•) Cluster (m/z 190, 192, 194): The initial event is the removal of an electron to form the radical cation. Due to the chlorine isotopes, this will appear as a cluster of peaks at m/z 190 (C₈H₈³⁵Cl₂O)⁺•, m/z 192 (C₈H₈³⁵Cl³⁷ClO)⁺•, and m/z 194 (C₈H₈³⁷Cl₂O)⁺•.
-
α-Cleavage - Loss of a Hydrogen Radical ([M-H]⁺, m/z 189, 191, 193): A common pathway for primary and secondary alcohols is the loss of a hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon).[3][4][5] This results in a resonance-stabilized oxonium ion, which is often an abundant peak in the spectrum.
-
Formation of the Dichloromethylbenzyl Cation ([M-OH]⁺, m/z 173, 175, 177): Loss of a hydroxyl radical (•OH, 17 amu) from the molecular ion yields a stable dichloromethylbenzyl cation. This benzylic carbocation is stabilized by the aromatic ring.
-
Dehydration - Loss of Water ([M-H₂O]⁺•, m/z 172, 174, 176): Alcohols can undergo fragmentation via the elimination of a neutral water molecule (18 amu).[3][4][6] This pathway leads to the formation of an alkene radical cation.
-
Loss of a Chlorine Radical ([M-Cl]⁺, m/z 155): Cleavage of a C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl, 35 or 37 amu). This would result in a monochlorinated fragment ion at m/z 155 (for loss of ³⁵Cl).
-
Benzylic C-C Cleavage (Loss of •CH₂OH, m/z 159, 161, 163): Cleavage of the bond between the aromatic ring and the hydroxymethyl group results in the loss of the •CH₂OH radical (31 amu). This forms a 2,6-dichloro-3-methylphenyl cation.
Data Summary: Predicted EI Fragments
The table below summarizes the key predicted fragments for (2,6-Dichloro-3-methylphenyl)methanol. The m/z values correspond to the ion containing only ³⁵Cl isotopes.
| m/z (³⁵Cl) | Isotopic Cluster | Proposed Fragment Ion | Fragmentation Pathway |
| 190 | 190/192/194 | [C₈H₈Cl₂O]⁺• | Molecular Ion (M⁺•) |
| 189 | 189/191/193 | [C₈H₇Cl₂O]⁺ | α-Cleavage: Loss of •H |
| 173 | 173/175/177 | [C₈H₇Cl₂]⁺ | Benzylic Cleavage: Loss of •OH |
| 172 | 172/174/176 | [C₈H₆Cl₂]⁺• | Dehydration: Loss of H₂O |
| 159 | 159/161/163 | [C₇H₅Cl₂]⁺ | C-C Cleavage: Loss of •CH₂OH |
| 155 | 155/157 | [C₈H₈ClO]⁺ | Loss of •Cl |
Visualization: EI Fragmentation Pathway
Sources
- 1. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]
- 2. 2,6-Dichlorobenzyl alcohol [webbook.nist.gov]
- 3. whitman.edu [whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of (2,6-Dichloro-3-methylphenyl)methanol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of (2,6-Dichloro-3-methylphenyl)methanol in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a thorough understanding of the solubility characteristics of this compound. The guide delves into the theoretical underpinnings of solubility, offers a detailed, step-by-step experimental protocol for its determination, and provides a framework for data interpretation and reporting. As a compound of interest in synthetic chemistry and potentially in pharmaceutical development, understanding its behavior in different solvent systems is critical for its processing, formulation, and application.
Introduction to (2,6-Dichloro-3-methylphenyl)methanol
(2,6-Dichloro-3-methylphenyl)methanol is a halogenated aromatic alcohol with the chemical formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol .[1][2] It typically presents as a white to off-white solid at room temperature.[1] The structural features of this molecule, including the dichlorinated phenyl ring, the methyl group, and the hydroxymethyl group, impart a specific polarity and potential for intermolecular interactions that govern its solubility in different media.
A precise understanding of the solubility of (2,6-Dichloro-3-methylphenyl)methanol is paramount for a variety of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for its synthesis, purification, and subsequent reactions.
-
Crystallization: Developing effective crystallization processes for purification and isolation of the pure compound.
-
Formulation Development: In a pharmaceutical context, solubility is a key determinant of bioavailability and the feasibility of developing various dosage forms.
-
Analytical Method Development: Choosing suitable diluents for chromatographic analysis (e.g., HPLC, GC) and other analytical techniques.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like".[3][4][5] This means that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is a result of its functional groups and their spatial arrangement.
For (2,6-Dichloro-3-methylphenyl)methanol, the key structural features influencing its solubility are:
-
Polar Group: The primary alcohol (-CH₂OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Nonpolar Moiety: The dichlorinated and methylated benzene ring is largely nonpolar and hydrophobic.
The interplay between the polar hydroxyl group and the nonpolar aromatic ring will dictate the compound's affinity for different types of organic solvents.
Solvent Selection Strategy:
A logical approach to determining the solubility profile of (2,6-Dichloro-3-methylphenyl)methanol involves testing a range of solvents with varying polarities. A suggested list of solvents, categorized by their polarity, is presented below.
Table 1: Suggested Organic Solvents for Solubility Screening
| Polarity Category | Example Solvents | Rationale for Inclusion |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | To assess the solubility driven by the nonpolar aromatic ring. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | To evaluate the impact of dipole-dipole interactions without hydrogen bonding from the solvent. |
| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the solubility in solvents capable of hydrogen bonding with the hydroxyl group of the solute. |
Experimental Determination of Solubility
The following section outlines a detailed, step-by-step protocol for the quantitative determination of the solubility of (2,6-Dichloro-3-methylphenyl)methanol using the widely accepted shake-flask method.[6] This method is reliable and provides thermodynamic solubility data.
Materials and Equipment
-
(2,6-Dichloro-3-methylphenyl)methanol (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Experimental Workflow Diagram
Sources
A Methodological Guide to Determining the Thermochemical Properties of (2,6-Dichloro-3-methylphenyl)methanol for Pharmaceutical Research and Development
An in-depth technical guide by a Senior Application Scientist
Abstract
Thermochemical properties are fundamental to drug development, governing the stability, safety, and manufacturability of active pharmaceutical ingredients (APIs). For novel compounds such as (2,6-dichloro-3-methylphenyl)methanol, this data is often not publicly available. This guide provides a comprehensive framework for researchers and drug development professionals to determine these critical parameters. It moves beyond a simple recitation of data to present a self-validating, first-principles approach, detailing both the experimental and computational methodologies required. We will explore the causality behind procedural choices, particularly for handling halogenated compounds, and provide detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and specialized Rotating Bomb Combustion Calorimetry. Furthermore, we outline a high-accuracy computational workflow as a predictive alternative. This document serves as a practical whitepaper for establishing the complete thermochemical profile of (2,6-dichloro-3-methylphenyl)methanol, ensuring scientific integrity and supporting robust API characterization.
Introduction
The Critical Role of Thermochemistry in Drug Development
In the pharmaceutical industry, a thorough understanding of a compound's thermochemical properties is not merely academic; it is a cornerstone of successful drug development. These properties, which include thermal stability, melting point, heat capacity, and enthalpy of formation, directly influence a candidate's shelf-life, potential degradation pathways, and safety profile.[1] An API that decomposes at a low temperature, for instance, presents significant challenges for formulation, storage, and transportation.[2] Therefore, establishing a robust thermochemical profile early in the development process is essential for risk mitigation and regulatory compliance.
Profile of (2,6-Dichloro-3-methylphenyl)methanol
(2,6-Dichloro-3-methylphenyl)methanol is a halogenated aromatic alcohol. Its structure, featuring a substituted phenyl ring, is common in medicinal chemistry scaffolds. While its specific applications are not widely documented, its class of compounds is relevant in the synthesis of more complex molecules. The presence of chlorine atoms significantly influences its chemical and thermal behavior, necessitating specialized analytical techniques.
The Data Gap: A Rationale for This Guide
A survey of scientific literature and chemical databases reveals a lack of published experimental thermochemical data for (2,6-dichloro-3-methylphenyl)methanol. This data gap presents a significant hurdle for any research team considering this molecule for further development. This guide is therefore designed to provide the necessary methodological foundation to bridge this gap. Instead of presenting unavailable data, we will empower the researcher by detailing how to generate this data accurately and reliably, adhering to the highest standards of scientific integrity.
Molecular and Physicochemical Profile
A foundational step in any analysis is to define the molecule's basic properties.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of (2,6-Dichloro-3-methylphenyl)methanol
| Property | Value | Source |
| CAS Number | 1378814-84-6 | [3] |
| Molecular Formula | C₈H₈Cl₂O | [3] |
| Molecular Weight | 191.05 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
Experimental Determination of Thermochemical Properties
A multi-technique experimental approach is required to build a complete thermochemical profile. The logical flow of this investigation is crucial; initial stability screening informs the parameters for subsequent, more sensitive analyses.
Thermal Stability: Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA is the logical first step in any thermal analysis.[4] Its purpose is to determine the temperature at which the material begins to decompose.[1][2] Running this analysis first is a critical safety and quality measure; it establishes the maximum temperature for other experiments, like DSC, preventing sample degradation that would invalidate those results.[4]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance using certified reference materials.
-
Sample Preparation: Place 5-10 mg of (2,6-dichloro-3-methylphenyl)methanol into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a suitable upper limit (e.g., 600 °C) at a controlled heating rate of 10 °C/min.[5]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the thermogram.
Phase Behavior: Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transitions like melting (an endothermic process).[6][7] For pharmaceutical compounds, the melting point is a key indicator of purity, and the shape of the melting peak can provide insights into polymorphism—the existence of different crystal forms with distinct physicochemical properties.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., 0 °C).
-
Heat the sample at a linear rate of 10 °C/min to a temperature safely below the decomposition onset observed in TGA.[8]
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating cycle to observe any changes in thermal behavior after the initial melt and recrystallization.
-
-
Data Analysis: The melting temperature (Tₘ) is determined from the onset or peak of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Enthalpy of Formation: Rotating Bomb Combustion Calorimetry
Expertise & Causality: The standard enthalpy of formation (ΔHf°) is one of the most important thermochemical parameters. It is typically derived from the experimentally determined enthalpy of combustion (ΔHc°). However, the combustion of organochlorine compounds presents a significant challenge: the reaction produces a mixture of gaseous chlorine (Cl₂) and hydrogen chloride (HCl).[9] This incomplete reduction prevents the system from reaching a well-defined final state, making standard bomb calorimetry unreliable.[9][10]
To overcome this, a specialized rotating bomb calorimeter is required.[11] The rotation ensures thorough mixing of the combustion products with a reducing solution placed inside the bomb. Furthermore, a reducing agent, such as a solution of hydrazine dihydrochloride or arsenious oxide, must be added to the bomb to quantitatively reduce all free chlorine to chloride ions (Cl⁻), ensuring a defined final state (aqueous HCl).[9][11] This procedural choice is non-negotiable for achieving accurate results with halogenated compounds.
Experimental Protocol:
-
Calorimeter Calibration: Determine the energy equivalent of the calorimeter (calorimeter constant) by combusting a certified standard, such as benzoic acid.
-
Bomb Preparation:
-
Line the inside of the bomb with a material resistant to the corrosive products, such as tantalum or platinum.[9]
-
Place a precise mass (approx. 1 g) of the (2,6-dichloro-3-methylphenyl)methanol sample, pressed into a pellet, into a crucible (e.g., quartz).
-
Add a known mass of a combustion aid (e.g., mineral oil) if the sample is difficult to ignite. The enthalpy of combustion of the aid must be accurately known.
-
Add a precise volume of the reducing solution (e.g., hydrazine dihydrochloride) into the bottom of the bomb.[10]
-
Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.[11]
-
-
Combustion: Place the bomb in the calorimeter, which contains a known mass of water. Ignite the sample and record the temperature change of the water over time until thermal equilibrium is reached. The rotation of the bomb begins after ignition to facilitate the reduction of chlorine.
-
Post-Combustion Analysis:
-
Vent the bomb and analyze the gaseous products for unburnt carbon (soot) or carbon monoxide.
-
Analyze the liquid solution inside the bomb for chloride ion concentration (to confirm complete reduction) and for nitric acid (formed from residual N₂ in the bomb), which must be corrected for.[9]
-
-
Calculation:
-
Calculate the total heat released during combustion.
-
Subtract the heat contributions from the ignition fuse and any combustion aid.
-
Correct for the formation of nitric acid.
-
This corrected value gives the standard internal energy of combustion, ΔUc°. Convert this to the standard enthalpy of combustion, ΔHc°, using the relation ΔHc° = ΔUc° + Δn(gas)RT.
-
Finally, use Hess's Law and the known standard enthalpies of formation for CO₂(g), H₂O(l), and HCl(aq) to calculate the standard enthalpy of formation (ΔHf°) of the compound.
-
Computational Prediction of Thermochemical Properties
When experimental methods are not feasible due to sample limitations or safety concerns, high-accuracy computational chemistry provides a powerful predictive alternative.[12] Quantum chemistry composite methods are designed to approximate the results of very high-level calculations at a manageable cost, often achieving "chemical accuracy" (defined as within ~1 kcal/mol or ~4.2 kJ/mol of the experimental value).[13][14]
Rationale for Composite Methods
No single level of theory and basis set combination is perfect. Composite methods, such as the Gaussian-n (G3, G4) or Weizmann-n (Wn) theories, systematically combine results from several calculations to cancel out errors and extrapolate to a high level of accuracy.[12][13] They typically include corrections for basis set size, electron correlation, and other smaller effects.[12] For molecules of this size, methods like G4 are a good balance of accuracy and computational feasibility.
Conceptual Computational Protocol (G4 Theory Example)
-
Geometry Optimization: The molecule's 3D structure is optimized at a robust and efficient level of theory (e.g., B3LYP/6-31G(2df,p)).
-
Vibrational Frequency Calculation: Frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. This step also confirms the structure is a true energy minimum.
-
High-Level Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using progressively more accurate methods and larger basis sets, culminating in a calculation at the CCSD(T) level (Coupled Cluster with Singles, Doubles, and perturbative Triples).
-
Energy Combination: The G4 procedure combines these energies using a predefined formula that includes empirical corrections to achieve the final, highly accurate electronic energy.
-
Enthalpy of Formation Calculation: The total atomization energy of the molecule is calculated. This value, combined with the well-known experimental enthalpies of formation of the constituent atoms (C, H, O, Cl), is used to derive the gas-phase enthalpy of formation of (2,6-dichloro-3-methylphenyl)methanol at 298.15 K.[15]
Data Synthesis and Application
The ultimate goal of these methodologies is to populate a comprehensive data table that can be used to model the behavior of the API.
Table 2: Summary of Key Thermochemical Parameters to be Determined
| Parameter | Symbol | Value (Units) | Method |
| Decomposition Onset Temp. | Tₔ | [ Value ] (°C) | TGA |
| Melting Temperature | Tₘ | [ Value ] (°C) | DSC |
| Enthalpy of Fusion | ΔHfus | [ Value ] (kJ/mol) | DSC |
| Standard Enthalpy of Combustion | ΔHc° | [ Value ] (kJ/mol) | Bomb Calorimetry |
| Standard Enthalpy of Formation | ΔHf° | [ Value ] (kJ/mol) | Bomb Calorimetry / Computation |
This synthesized data is invaluable for:
-
Safety Assessment: Identifying thermal hazards and setting safe operating limits for manufacturing processes.
-
Stability and Shelf-Life Prediction: Using kinetic models to predict degradation rates under various storage conditions.
-
Formulation Development: Ensuring that excipients and processing conditions are compatible with the API's thermal stability.
Conclusion
References
- Wikipedia. Quantum chemistry composite methods.
- Irikura, K.K., & Frurip, D.J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. ACS Symposium Series. American Chemical Society.
- NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Curtiss, L.A., & Redfern, P.C. (2009). Recent Advances in Computational Thermochemistry and Challenges for the Future. International Journal of Quantum Chemistry, 109(15), 3427-3437.
- Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- Improved Pharma. (2022). Thermogravimetric Analysis.
- Hubbard, W.N., Knowlton, J.W., & Huffman, H.M. (1954). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. Journal of the American Chemical Society, 76(1), 396-400.
- Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis.
- Fiveable. (n.d.). Computational Thermodynamic Properties | Computational Chemistry Class Notes.
- OSTI.GOV. (1954). Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene.
- ACS Publications. (1954). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Chloroethylbenzene. The Journal of Physical Chemistry.
- ResearchGate. (2025). How to computationally calculate thermochemical properties objectively, accurately, and as economically as possible.
- Smith, N.K., Scott, D.W., & McCullough, J.P. (1964). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry, 68(4), 934-939.
- ACS Publications. (1964). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry.
- Wikipedia. Differential scanning calorimetry.
- ChemicalBook. (n.d.). (2,6-dichloro-3-methylphenyl)methanol.
- Saboury, A.A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Bentham Science Publishers.
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
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- 5. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
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- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (2,6-Dichlorophenyl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Properties
(2,6-Dichlorophenyl)methanol, also known as 2,6-Dichlorobenzyl alcohol, is a halogenated aromatic alcohol. The presence of two chlorine atoms on the phenyl ring significantly influences its reactivity and physical properties compared to benzyl alcohol.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O | [1][2] |
| Molecular Weight | 177.02 g/mol | [2] |
| CAS Number | 15258-73-8 | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 95-98 °C | [1] |
| Boiling Point | 150 °C (at 25 mmHg) | [1] |
| IUPAC Name | (2,6-dichlorophenyl)methanol | [2] |
Synthesis of (2,6-Dichlorophenyl)methanol: A Mechanistic Approach
The synthesis of (2,6-Dichlorophenyl)methanol can be achieved through the reduction of 2,6-dichlorobenzaldehyde. This common laboratory procedure provides a reliable route to the desired alcohol.
Experimental Protocol: Reduction of 2,6-Dichlorobenzaldehyde
This protocol outlines the reduction of 2,6-dichlorobenzaldehyde using sodium borohydride, a mild and selective reducing agent.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate and chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2,6-dichlorobenzaldehyde in 100 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Reducing Agent: Slowly add 1.1 g of sodium borohydride to the solution in small portions over 15 minutes. The addition is exothermic, and controlling the rate prevents excessive heat generation.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Quenching the Reaction: After the reaction is complete (typically 1-2 hours), carefully add 50 mL of 1 M HCl to quench the excess sodium borohydride. This will cause gas evolution (hydrogen), so the addition should be slow and in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of dichloromethane and shake vigorously. Allow the layers to separate and collect the organic layer.
-
Washing: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude (2,6-Dichlorophenyl)methanol can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield a white crystalline solid.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is selected for its mildness and selectivity. It readily reduces aldehydes and ketones without affecting other functional groups that might be present.
-
Solvent: Methanol is an excellent solvent for both the aldehyde and the borohydride, facilitating a homogeneous reaction.
-
Quenching and Washing: The acidic quench protonates the intermediate alkoxide to form the alcohol and neutralizes excess borohydride. The bicarbonate wash removes any residual acid, preventing potential side reactions during concentration.
Workflow Diagram:
Caption: Workflow for the synthesis of (2,6-Dichlorophenyl)methanol.
Applications in Research and Development
(2,6-Dichlorophenyl)methanol and its derivatives are valuable intermediates in several areas of chemical research:
-
Pharmaceutical Synthesis: The dichlorophenyl moiety is present in numerous pharmacologically active compounds. For example, derivatives of dichlorophenyl compounds are investigated for their potential as selective thyroid hormone receptor β agonists for treating dyslipidemia.[3] The structural backbone of (2,6-Dichlorophenyl)methanol can be a starting point for the synthesis of complex molecules with therapeutic potential.
-
Agrochemicals: Halogenated aromatic compounds are frequently used in the development of pesticides and herbicides. The specific substitution pattern of (2,6-Dichlorophenyl)methanol can be exploited to design new agrochemicals with improved efficacy and target specificity.
-
Materials Science: This compound can be used as a monomer or a precursor in the synthesis of specialty polymers and materials where flame retardancy and chemical resistance are desired properties.
Structural Relationship and Reactivity
The chemical behavior of (2,6-Dichlorophenyl)methanol is dictated by the interplay of the hydroxyl group and the electron-withdrawing chlorine atoms on the aromatic ring.
Caption: Structural features influencing the reactivity of (2,6-Dichlorophenyl)methanol.
The electron-withdrawing nature of the chlorine atoms deactivates the phenyl ring towards electrophilic aromatic substitution. Conversely, the hydroxyl group can readily undergo reactions typical of primary alcohols, such as esterification and etherification. This differential reactivity allows for selective modifications at either the hydroxyl group or the aromatic ring, making it a versatile synthetic intermediate.
References
-
Benzenemethanol, 2,6-dichloro- | C7H6Cl2O | CID 27156. PubChem. [Link]
-
Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N. E., Reynolds, C. H., Scott, N., ... & Tilley, J. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][5][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. [Link]
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- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Benzenemethanol, 2,6-dichloro- | C7H6Cl2O | CID 27156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Characterization of (2,6-Dichloro-3-methylphenyl)methanol
Abstract: (2,6-Dichloro-3-methylphenyl)methanol is a halogenated aromatic alcohol poised to serve as a versatile building block in modern synthetic chemistry. Its unique substitution pattern—featuring ortho-dichlorination flanking a benzylic alcohol and a meta-methyl group—offers a unique scaffold for introducing steric and electronic diversity in the synthesis of novel chemical entities. This is particularly relevant in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount for tuning biological activity or material properties. This guide provides a comprehensive, field-proven methodology for the synthesis of (2,6-dichloro-3-methylphenyl)methanol via the reduction of a commercially available precursor. Furthermore, it establishes a robust framework for the unambiguous structural characterization of the final product using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed for researchers, scientists, and drug development professionals seeking to incorporate this valuable intermediate into their synthetic programs.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The selection of a synthetic strategy is governed by principles of efficiency, reliability, and the accessibility of starting materials. For (2,6-dichloro-3-methylphenyl)methanol, two primary retrosynthetic disconnections are logical: the reduction of a carbonyl group or the formation of a carbon-carbon bond via a Grignard reaction.
-
Grignard Pathway: This approach would involve the formation of a Grignard reagent from 1-bromo-2,6-dichloro-3-methylbenzene and its subsequent reaction with formaldehyde.[1][2] While effective, this pathway requires the synthesis of a specific aryl halide and strict anhydrous conditions for the formation of the organometallic intermediate.
-
Reduction Pathway: This strategy begins with a commercially available, oxidized precursor such as 2,6-dichloro-3-methylbenzoic acid or 2,6-dichloro-3-methylbenzaldehyde. The reduction of a carboxylic acid or an aldehyde to a primary alcohol is one of the most fundamental and reliable transformations in organic synthesis.
Given the commercial availability and stability of 2,6-dichloro-3-methylbenzoic acid[3][4], the reduction pathway is selected as the superior strategy. It offers a more direct, high-yielding, and operationally simpler route to the target molecule. Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its exceptional efficacy in reducing carboxylic acids to primary alcohols.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Protocol: Reduction of 2,6-Dichloro-3-methylbenzoic Acid
This protocol details the laboratory-scale synthesis of (2,6-dichloro-3-methylphenyl)methanol. The core of this procedure is the robust and high-yielding reduction of a carboxylic acid using lithium aluminum hydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dichloro-3-methylbenzoic acid | ≥98% | Commercial | Starting Material[3][4] |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercial | Highly reactive, handle with care |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Reaction Solvent |
| Diethyl Ether | Anhydrous | Commercial | Extraction Solvent |
| Deionized Water (H₂O) | High Purity | Laboratory | For quenching |
| Sodium Hydroxide (NaOH) | 15% (w/v) aq. solution | Laboratory | For quenching |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying Agent |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercial | For NMR analysis |
Experimental Workflow
The synthesis follows a logical progression from reaction setup to purification and final characterization.
Caption: Step-by-step workflow for synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,6-dichloro-3-methylbenzoic acid (4.10 g, 20.0 mmol).
-
Dissolution: Add 80 mL of anhydrous THF to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the solid is fully dissolved.
-
Initial Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add lithium aluminum hydride (24 mL of a 1.0 M solution in THF, 24.0 mmol, 1.2 equivalents) dropwise via a syringe over 20-30 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent uncontrolled hydrogen gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Cautiously and sequentially, add the following dropwise while stirring vigorously:
-
0.9 mL of deionized water.
-
0.9 mL of 15% aqueous NaOH solution.
-
2.7 mL of deionized water. Causality: This specific quenching procedure, known as the Fieser workup, is designed to safely neutralize excess LiAlH₄ and convert the aluminum byproducts into a granular, easily filterable solid.
-
-
Filtration and Extraction: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the solid residue thoroughly with diethyl ether (3 x 50 mL). Combine the organic filtrates.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) as the eluent. Combine the fractions containing the product and remove the solvent in vacuo to afford (2,6-dichloro-3-methylphenyl)methanol as a solid.
Comprehensive Characterization
Unambiguous structural verification is essential. The following section outlines the expected results from standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5][6]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.25 | d, J ≈ 8.0 Hz | 1H | Ar-H | Aromatic proton adjacent to the methyl group, deshielded by chlorine. |
| ~ 7.10 | d, J ≈ 8.0 Hz | 1H | Ar-H | Aromatic proton ortho to the CH₂OH group. |
| ~ 4.80 | s | 2H | -CH₂ OH | Benzylic protons, appear as a singlet. |
| ~ 2.40 | s | 3H | -CH₃ | Methyl group protons on the aromatic ring. |
| ~ 2.10 | br s | 1H | -OH | Alcohol proton, often broad and exchangeable. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138.5 | Ar-C -CH₂OH | Quaternary carbon attached to the alcohol side chain. |
| ~ 135.0 | Ar-C -Cl | Quaternary carbon bearing a chlorine atom. |
| ~ 133.0 | Ar-C -Cl | Second quaternary carbon bearing a chlorine atom. |
| ~ 132.0 | Ar-C -CH₃ | Quaternary carbon attached to the methyl group. |
| ~ 129.0 | Ar-CH | Aromatic methine carbon. |
| ~ 128.5 | Ar-CH | Second aromatic methine carbon. |
| ~ 62.0 | -CH₂ OH | Benzylic carbon attached to the hydroxyl group. |
| ~ 20.0 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7][8][9]
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol |
| 800 - 600 | Strong | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method for this analysis.[10]
Predicted EI-MS Fragmentation Data
| m/z | Proposed Fragment Ion | Rationale |
| 190/192/194 | [M]⁺ | Molecular ion. The characteristic ~9:6:1 isotopic pattern for two chlorine atoms is expected.[11] |
| 172/174/176 | [M - H₂O]⁺ | Loss of water from the molecular ion. |
| 159/161 | [M - CH₂OH]⁺ | Cleavage of the hydroxymethyl group. |
| 124 | [M - CH₂OH - Cl]⁺ | Subsequent loss of a chlorine atom. |
Summary of Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₈H₈Cl₂O | [12][13] |
| Molecular Weight | 191.06 g/mol | [12][13] |
| Appearance | White to off-white solid | [12] |
| Storage | Sealed in a dry environment at room temperature | [12] |
Applications in Drug Discovery and Development
(2,6-Dichloro-3-methylphenyl)methanol is not merely a synthetic target but a strategic tool for drug discovery. Substituted benzyl alcohols are key intermediates in the synthesis of a wide range of biologically active molecules.
-
Scaffold for Lead Optimization: The dichlorinated aromatic ring provides a metabolically robust and sterically defined core. The methyl group offers a point for further functionalization or for probing steric pockets in a biological target.
-
Precursor to Electrophiles: The benzylic alcohol can be readily converted into a corresponding benzyl halide (e.g., chloride or bromide), creating a reactive electrophile for nucleophilic substitution reactions to build more complex structures.
-
Linker Chemistry: In solid-phase synthesis, similar dichlorinated phenylmethanol structures have been developed as stable linkers for immobilizing molecules to a polymer support, which are then cleaved under specific acidic conditions.[14] The principles can be applied to create novel linkers for targeted drug delivery systems or for generating compound libraries.
The incorporation of halogen atoms, particularly chlorine, can significantly enhance a molecule's pharmacological profile by increasing lipophilicity, improving membrane permeability, and providing sites for halogen bonding, a key interaction in modern drug design.[15][16] This makes (2,6-dichloro-3-methylphenyl)methanol a highly valuable starting material for programs aimed at discovering new chemical entities.
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Reactivity profile of the benzylic alcohol in (2,6-Dichloro-3-methylphenyl)methanol
An In-Depth Technical Guide to the Reactivity Profile of (2,6-Dichloro-3-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Influences on Reactivity
(2,6-Dichloro-3-methylphenyl)methanol is a substituted benzylic alcohol whose reactivity is profoundly influenced by the unique electronic and steric environment of its aromatic ring. The presence of two chlorine atoms in the ortho positions (positions 2 and 6) relative to the hydroxymethyl group introduces significant steric hindrance and potent electron-withdrawing effects. This steric shield impedes the approach of reagents to the benzylic carbon, while the inductive effect of the chlorine atoms influences the stability of reaction intermediates. The additional methyl group at the meta position (position 3) introduces a mild electron-donating effect. This guide elucidates the interplay of these structural features across the primary reaction classes for this benzylic alcohol: oxidation, nucleophilic substitution, and esterification. Understanding this reactivity profile is crucial for its strategic application in synthetic chemistry and drug development.
Oxidation: The Challenge of Steric Hindrance
The oxidation of a primary benzylic alcohol to an aldehyde is a cornerstone transformation in organic synthesis.[1] However, with (2,6-Dichloro-3-methylphenyl)methanol, this reaction is complicated by the steric bulk of the two ortho-chloro substituents. These groups physically obstruct the approach of the oxidizing agent to the benzylic center, often necessitating harsher conditions or specialized reagents and leading to lower yields compared to unhindered analogues.
A key challenge is achieving selective oxidation to the aldehyde, (2,6-Dichloro-3-methylphenyl)carbaldehyde, without over-oxidation to the corresponding carboxylic acid.[2] Strong oxidants like potassium permanganate are generally unsuitable as they readily oxidize the intermediate aldehyde.[2] Milder, more sterically tolerant reagents are required.
Studies on the closely related 2,6-dichlorobenzyl alcohol have shown that oxidation using N-heterocycle-stabilized iodanes resulted in a diminished yield of 39% for 2,6-dichlorobenzaldehyde, an observation attributed directly to steric inhibition by the doubly substituted phenyl ring.[3][4][5] This provides a quantitative insight into the steric challenge presented by this substitution pattern.
Comparative Analysis of Oxidation Protocols
The choice of oxidant is critical for navigating the dual challenges of steric hindrance and chemoselectivity. Below is a comparative table of potential methods.
| Oxidizing Agent System | Typical Conditions | Expected Product | Causality & Field Insights |
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temp. | Aldehyde | A classic, reliable method for stopping at the aldehyde stage. The chromium(VI) species forms a chromate ester, followed by elimination.[6] Its moderate size makes it a viable, though potentially slow, option for this sterically hindered substrate. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | Aldehyde | A hypervalent iodine reagent known for its mild conditions and high chemoselectivity for primary alcohols.[1] Its efficacy can be less sensitive to steric bulk than some metal-based oxidants, making it a strong candidate. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Aldehyde | Utilizes a chlorodimethylsulfonium species as the active oxidant.[1] The low reaction temperature helps prevent side reactions. The small size of the active species may help overcome steric hindrance. |
| N-Heterocyclic Iodanes (NHIs) | TBACl or HCl additive, MeCN or EtOAc, 60 °C | Aldehyde | A modern, metal-free alternative.[3] While effective for many benzylic alcohols, yields are significantly reduced with 2,6-disubstitution due to steric hindrance, as previously noted.[3][4] |
Diagram: Generalized Mechanism of Oxidation via Chromate Ester
The mechanism for oxidation by chromium-based reagents like PCC involves the formation of a key intermediate, the chromate ester, which then undergoes an E2-like elimination.
Caption: Oxidation via a chromate ester intermediate.
Protocol: Oxidation using Dess-Martin Periodinane (DMP)
This protocol is selected for its mild conditions and proven efficacy in oxidizing sterically hindered alcohols.
-
Preparation: To a solution of (2,6-Dichloro-3-methylphenyl)methanol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (15 mL) in a round-bottom flask, add sodium bicarbonate (NaHCO₃) (3.0 mmol, 3.0 eq) as a buffer.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 mmol, 1.2 eq) to the stirred suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL). Stir for 15 minutes until the solid dissolves and the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield (2,6-Dichloro-3-methylphenyl)carbaldehyde.
Nucleophilic Substitution and Etherification
The hydroxyl group of (2,6-Dichloro-3-methylphenyl)methanol can be replaced by other nucleophiles. Due to the substitution on the phenyl ring, these reactions typically proceed through a mechanism with significant Sₙ1 character.[7] The key step is the formation of a benzylic carbocation, which is stabilized by resonance with the aromatic ring.
The reaction is initiated by protonating the hydroxyl group with an acid catalyst, converting it into a good leaving group (water). Subsequent loss of water generates the (2,6-dichloro-3-methylphenyl)methyl carbocation. The steric hindrance from the ortho-chloro groups can disfavor a direct Sₙ2 attack, further promoting the Sₙ1 pathway.[7][8]
Diagram: Sₙ1 Mechanism for Etherification
This diagram illustrates the acid-catalyzed formation of a benzyl ether from the benzylic alcohol, a representative Sₙ1 reaction.
Caption: The Sₙ1 pathway for acid-catalyzed etherification.
Causality in Etherification
The efficient synthesis of ethers from benzylic alcohols often utilizes Lewis or Brønsted acid catalysts in a suitable solvent. Iron(III) chloride, for example, has been demonstrated as an effective catalyst for the etherification of various benzylic alcohols.[9] The choice of a non-nucleophilic, green solvent like propylene carbonate can be advantageous.[10] For this specific substrate, the reaction likely requires elevated temperatures to overcome the activation energy for carbocation formation, which may be slightly increased by the electron-withdrawing nature of the chlorine atoms.
Protocol: Iron(III)-Catalyzed Synthesis of Benzyl Methyl Ether
This protocol is adapted from established methods for the etherification of benzylic alcohols.[9]
-
Preparation: In a pressure tube equipped with a magnetic stir bar, combine (2,6-Dichloro-3-methylphenyl)methanol (1.0 mmol, 1.0 eq) and anhydrous iron(III) chloride (FeCl₃) (0.05 mmol, 5 mol%).
-
Solvent/Reagent Addition: Add an excess of anhydrous methanol (which acts as both the solvent and the nucleophile) (5 mL).
-
Reaction: Seal the tube and heat the mixture to 80 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed (this may take 12-24 hours due to steric hindrance).
-
Workup: After cooling to room temperature, quench the reaction by adding water (10 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired (2,6-dichloro-3-methylphenyl)methyl methyl ether.
Esterification: Overcoming Steric and Electronic Effects
Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, is also significantly affected by the substrate's structure.[2] The classic Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is an equilibrium process.[11] For (2,6-Dichloro-3-methylphenyl)methanol, the steric hindrance around the hydroxyl group can slow the rate of both the forward and reverse reactions, potentially requiring prolonged reaction times or the use of a dehydrating agent to drive the equilibrium toward the product.
The electron-withdrawing chlorine atoms decrease the nucleophilicity of the alcohol's oxygen atom, further slowing the reaction rate. More reactive acylating agents are often a more practical choice.
Diagram: Experimental Workflow for Esterification
This workflow outlines a robust process for synthesizing an ester from the target alcohol using a more reactive acylating agent.
Caption: General workflow for synthesis of esters.
Protocol: Esterification using an Acyl Chloride
This method bypasses the equilibrium limitations of Fischer esterification by using a highly reactive acyl chloride in the presence of a base to neutralize the HCl byproduct.
-
Preparation: Dissolve (2,6-Dichloro-3-methylphenyl)methanol (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a flask under an inert atmosphere. Add pyridine (1.2 mmol, 1.2 eq) as a base and nucleophilic catalyst.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 mmol, 1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting alcohol (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Isolation: Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ester by flash column chromatography.
Conclusion
The reactivity of (2,6-Dichloro-3-methylphenyl)methanol is a clear case study in the dominance of steric and electronic effects in organic chemistry. The two ortho-chloro substituents act as significant steric guards, hindering access to the benzylic center and generally reducing reaction rates for oxidation, substitution, and esterification compared to simpler benzyl alcohols. This steric inhibition often necessitates the selection of less bulky reagents or more forcing reaction conditions. Electronically, the inductive withdrawal of the chlorines deactivates the alcohol's oxygen towards protonation and nucleophilic attack, while simultaneously providing a modest stabilizing effect on a potential benzylic carbocation intermediate. For the synthetic chemist, successfully transforming this molecule requires a deliberate and informed choice of reagents and protocols designed to overcome these inherent structural challenges.
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An In-depth Technical Guide to the Electronic Effects of Chloro and Methyl Substituents on the Phenyl Ring
Abstract
The electronic landscape of a phenyl ring is profoundly influenced by the nature of its substituents. This guide provides a detailed examination of the electronic effects exerted by two common and functionally distinct substituents: the chloro group (–Cl) and the methyl group (–CH₃). We will dissect the interplay of inductive and resonance (or mesomeric) effects, elucidating how these phenomena dictate the reactivity and directing influence of the substituted benzene ring in the context of electrophilic aromatic substitution. This technical paper is intended for researchers, scientists, and professionals in drug development who leverage a deep understanding of structure-activity relationships to design novel therapeutics.
Introduction: The Phenyl Ring as a Scaffold in Drug Design
The benzene ring is a ubiquitous scaffold in medicinal chemistry, offering a rigid framework for the spatial presentation of various functional groups. The strategic placement of substituents on this ring can modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. Understanding the fundamental electronic effects of these substituents is therefore paramount for rational drug design. This guide focuses on the chloro and methyl groups as archetypal examples of an electron-withdrawing deactivator and an electron-donating activator, respectively. We will explore how their distinct electronic contributions influence the regioselectivity of chemical reactions, a critical consideration in the synthesis of complex pharmaceutical agents.
Fundamental Electronic Principles: Induction and Resonance
Two primary electronic effects govern the influence of a substituent on a phenyl ring: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the differing electronegativities of the atoms involved.[1] Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the ring.[1] The inductive effect weakens with increasing distance from the substituent.[2]
-
Resonance (Mesomeric) Effect (M or R): This effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated π system of the phenyl ring. It can be either electron-donating (+R) or electron-withdrawing (-R). This delocalization is represented by drawing resonance structures.[3]
The Chloro Substituent: A Deactivating Ortho, Para Director
The chloro group is a classic example of a substituent where the inductive and resonance effects are in opposition.
Inductive Effect of Chlorine (-I)
Due to its high electronegativity, chlorine is strongly electron-withdrawing through the sigma bond connecting it to the phenyl ring.[4] This -I effect reduces the overall electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[5] This phenomenon is termed "deactivation."
Resonance Effect of Chlorine (+R)
Despite its electronegativity, the chlorine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π system of the benzene ring.[6] This donation of electron density is a positive resonance effect (+R).[7]
The interplay of these opposing effects dictates the overall behavior of chlorobenzene in electrophilic aromatic substitution. While the strong -I effect deactivates the ring, the +R effect directs incoming electrophiles to the ortho and para positions.[6] This is because the resonance structures show an increase in electron density specifically at these positions, stabilizing the carbocation intermediate formed during electrophilic attack.[7]
Caption: Resonance donation from chlorine increases electron density at ortho and para positions.
The Methyl Substituent: An Activating Ortho, Para Director
The methyl group, in contrast to the chloro group, is an electron-donating substituent that activates the phenyl ring towards electrophilic attack.
Inductive Effect of the Methyl Group (+I)
Alkyl groups, such as methyl, are generally considered to have a positive inductive effect (+I), meaning they donate electron density through the sigma bond.[8] This is due to the sp3 hybridized carbon of the methyl group being less electronegative than the sp2 hybridized carbon of the phenyl ring.[9] This +I effect increases the electron density of the ring, making it more nucleophilic and thus more reactive than benzene.[10]
Hyperconjugation
Beyond the inductive effect, the methyl group also donates electron density through a phenomenon known as hyperconjugation.[11] This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π system of the benzene ring. This effect, also referred to as "no-bond resonance," further increases the electron density at the ortho and para positions.[12]
Both the +I effect and hyperconjugation contribute to the methyl group being an activating, ortho, para-directing substituent.[13] The increased electron density at the ortho and para positions stabilizes the carbocation intermediate formed during electrophilic attack at these sites.[14]
Caption: Hyperconjugation from the methyl group enriches electron density at ortho and para positions.
Quantitative Analysis: Hammett Substituent Constants
The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the dissociation of substituted benzoic acids. The sign and magnitude of σ indicate the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect Summary |
| -Cl | +0.37 | +0.23 | -I > +R, Deactivating, o,p-directing[15] |
| -CH₃ | -0.07 | -0.17 | +I and Hyperconjugation, Activating, o,p-directing |
-
Positive σ values indicate an electron-withdrawing effect.
-
Negative σ values indicate an electron-donating effect.
The σ_meta value is thought to primarily reflect the inductive effect, while the σ_para value represents the combined influence of both inductive and resonance effects.[15]
Implications in Drug Development
The strategic placement of chloro and methyl groups can significantly impact a drug molecule's properties:
-
Metabolic Stability: A chloro group can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Lipophilicity and Permeability: Both substituents increase lipophilicity compared to a hydrogen atom, which can affect membrane permeability and protein binding.
-
Receptor Binding: The electronic changes induced by these substituents can alter the electrostatic interactions with a biological target, thereby influencing binding affinity and efficacy. For instance, modifying the electron density of a phenyl ring can affect its ability to participate in π-π stacking or cation-π interactions within a receptor's binding pocket.
Experimental Protocol: Determination of pKa for Substituted Phenols
To experimentally quantify the electronic effects of chloro and methyl substituents, one can measure the acidity (pKa) of substituted phenols. The electron-withdrawing chloro group is expected to increase the acidity (lower the pKa) of phenol by stabilizing the resulting phenoxide ion, while the electron-donating methyl group will decrease acidity (increase the pKa).[2]
Objective: To determine the pKa of 4-chlorophenol and 4-methylphenol (p-cresol) via spectrophotometric titration.
Materials:
-
4-chlorophenol
-
4-methylphenol (p-cresol)
-
0.1 M HCl
-
0.1 M NaOH
-
Deionized water
-
UV-Vis Spectrophotometer
-
pH meter
-
Burette
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each phenol derivative (e.g., 1 mM) in deionized water.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the acidic (protonated) and basic (deprotonated) forms of each phenol. This can be done by measuring the absorbance spectrum in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions.
-
Prepare a series of solutions of each phenol in the prepared buffer solutions.
-
Measure the absorbance of each solution at the λ_max of the basic form.
-
-
Data Analysis:
-
Plot the absorbance versus pH.
-
The pKa is the pH at which the concentration of the acidic and basic forms are equal. This corresponds to the midpoint of the resulting sigmoidal curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A⁻]) where [HA] is the concentration of the protonated form and [A⁻] is the concentration of the deprotonated form.
-
Caption: Workflow for the spectrophotometric determination of pKa.
Conclusion
The chloro and methyl groups, while simple in structure, exert profound and contrasting electronic effects on the phenyl ring. The chloro group deactivates the ring through a dominant inductive effect but directs incoming electrophiles to the ortho and para positions via its resonance effect. Conversely, the methyl group activates the ring and is also an ortho, para director due to its electron-donating inductive and hyperconjugative effects. A thorough understanding of these principles is indispensable for medicinal chemists and drug development professionals, as it enables the rational design of molecules with optimized biological activity and pharmacokinetic profiles.
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Unlocking the Potential of (2,6-Dichloro-3-methylphenyl)methanol: A Technical Guide to Future Research
Introduction: A Molecule of Untapped Possibilities
In the vast landscape of chemical entities, (2,6-Dichloro-3-methylphenyl)methanol presents a compelling case for focused investigation. While specific data on this compound remains limited in current literature, its structural features—a polychlorinated and methylated benzyl alcohol—position it at the crossroads of several promising research avenues. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, aiming to illuminate the potential of this molecule. By drawing upon established synthetic methodologies and the known biological activities of structurally related compounds, we will delineate a clear path for future exploration, from benchtop synthesis to preclinical evaluation.
The strategic placement of two chlorine atoms at the ortho-positions, combined with a methyl group at the meta-position, is not arbitrary. This substitution pattern is predicted to significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical determinants of biological activity. Furthermore, the steric hindrance provided by the ortho-chlorine atoms may impart unique reactivity and metabolic stability. This document will provide a comprehensive overview of plausible synthetic routes and propose key research areas, complete with detailed experimental protocols, to unlock the full potential of (2,6-dichloro-3-methylphenyl)methanol.
I. Synthetic Pathways: From Precursor to Target Molecule
The synthesis of (2,6-Dichloro-3-methylphenyl)methanol can be logically approached through a two-step process commencing with the readily available precursor, 2,6-dichloro-3-methyltoluene. This strategy involves an initial oxidation of the methyl group to an aldehyde, followed by a selective reduction to the desired benzyl alcohol.
A. Step 1: Oxidation of 2,6-Dichloro-3-methyltoluene
The conversion of the methyl group on the toluene derivative to a formyl group is a critical transformation. Several catalytic oxidation methods are available, with varying degrees of efficiency and selectivity.
Table 1: Comparison of Oxidation Methods for 2,6-Dichloro-3-methyltoluene
| Method | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield | Key Considerations |
| Catalytic Air Oxidation | Co/Mn/Br salts | Air/O₂ | Acetic Acid | 100-150 | Moderate to High | Industrially viable, but can lead to over-oxidation to the carboxylic acid. |
| Ammoxidation | Vanadium Pentoxide (V₂O₅) | Ammonia, Air | Gas Phase | ~360 | High (to nitrile) | Produces the nitrile, which requires a subsequent hydrolysis and reduction step.[1] |
| N-alkyl Pyridinium Salts | Metal-free | Molecular Oxygen | - | - | High | A greener, metal-free alternative.[2] |
Experimental Protocol: Catalytic Air Oxidation of 2,6-Dichloro-3-methyltoluene
This protocol outlines a general procedure for the liquid-phase air oxidation of 2,6-dichloro-3-methyltoluene to 2,6-dichloro-3-methylbenzaldehyde.
-
Reactor Setup: A stirred tank reactor equipped with a gas inlet, condenser, and temperature probe is charged with 2,6-dichloro-3-methyltoluene and acetic acid as the solvent.
-
Catalyst Addition: A catalytic amount of a mixture of cobalt(II) acetate, manganese(II) acetate, and sodium bromide is added to the reactor.
-
Reaction Conditions: The mixture is heated to 100-150°C with vigorous stirring. Compressed air or pure oxygen is bubbled through the reaction mixture.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the aldehyde and the corresponding carboxylic acid byproduct.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate 2,6-dichloro-3-methylbenzaldehyde.
B. Step 2: Reduction of 2,6-Dichloro-3-methylbenzaldehyde
The selective reduction of the benzaldehyde to the corresponding benzyl alcohol is a well-established transformation. The choice of reducing agent is critical to avoid the reduction of the aromatic ring or the chloro-substituents.
Table 2: Comparison of Reduction Methods for 2,6-Dichloro-3-methylbenzaldehyde
| Method | Reducing Agent | Solvent | Temperature (°C) | Yield | Key Considerations |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 - 25 | High | Mild, selective, and cost-effective. |
| Catalytic Hydrogenation | H₂ | Pd/C, PtO₂ | Methanol/Ethanol | 25 - 50 | High |
| Lithium Aluminum Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 - 25 | High | Powerful reducing agent; requires anhydrous conditions and careful handling. |
Experimental Protocol: Sodium Borohydride Reduction of 2,6-Dichloro-3-methylbenzaldehyde
This protocol provides a straightforward and efficient method for the reduction of the aldehyde to the target alcohol.
-
Dissolution: 2,6-dichloro-3-methylbenzaldehyde is dissolved in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: The solution is cooled to 0°C in an ice bath.
-
Reducing Agent Addition: Sodium borohydride is added portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid.
-
Extraction: The mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude (2,6-Dichloro-3-methylphenyl)methanol can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for (2,6-Dichloro-3-methylphenyl)methanol.
II. Potential Research Areas: A Hypothesis-Driven Approach
The unique substitution pattern of (2,6-Dichloro-3-methylphenyl)methanol suggests several avenues for research, primarily centered around its potential biological activities. By drawing parallels with structurally similar compounds, we can formulate testable hypotheses.
A. Antimicrobial and Antiseptic Properties
A compelling area of investigation is the potential of (2,6-Dichloro-3-methylphenyl)methanol as an antimicrobial agent. This hypothesis is strongly supported by the well-documented antiseptic properties of 2,4-dichlorobenzyl alcohol, a common ingredient in throat lozenges.[3][4]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of phenolic compounds and aromatic alcohols is often correlated with their lipophilicity and electronic properties.[3][5] The presence of two chlorine atoms and a methyl group in (2,6-Dichloro-3-methylphenyl)methanol is expected to significantly increase its lipophilicity compared to unsubstituted benzyl alcohol, potentially enhancing its ability to disrupt microbial cell membranes. The electronic effects of the substituents will also play a crucial role. While double halogen substitution has been associated with a decrease in activity in some heterocyclic systems, the specific substitution pattern here warrants direct investigation.[6]
Proposed Research Workflow:
-
Initial Screening: The synthesized compound should be screened against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Mechanism of Action Studies: Should promising activity be observed, further studies to elucidate the mechanism of action could include membrane permeability assays, protein leakage assays, and investigation of its effects on microbial protein and RNA synthesis.[5]
-
Comparative Studies: The activity of (2,6-Dichloro-3-methylphenyl)methanol should be directly compared to that of 2,4-dichlorobenzyl alcohol and other commercially available antiseptics to benchmark its efficacy.
Caption: Workflow for investigating antimicrobial properties.
B. Herbicidal and Agrochemical Potential
The presence of a dichlorinated aromatic ring is a common motif in many herbicides. For instance, 2,6-dichlorotoluene is a precursor for the herbicide dichlobenil.[1] This structural similarity suggests that (2,6-Dichloro-3-methylphenyl)methanol and its derivatives could be explored for herbicidal or other agrochemical applications.
Proposed Research Directions:
-
Herbicidal Activity Screening: The compound could be tested for its pre- and post-emergent herbicidal activity against a panel of common weeds.
-
Insecticidal and Fungicidal Screening: Evaluation against common agricultural pests and fungal pathogens could also be undertaken.
-
SAR Studies: Derivatization of the benzylic alcohol (e.g., esterification, etherification) could lead to the discovery of compounds with enhanced potency and selectivity.
C. Application in Polymer and Materials Science
Benzyl alcohol and its derivatives are utilized as precursors in the synthesis of various polymers and resins. The specific substitution pattern of (2,6-Dichloro-3-methylphenyl)methanol could impart unique properties, such as enhanced thermal stability or flame retardancy, to resulting polymers.
Proposed Research Directions:
-
Polymer Synthesis: Investigate the use of (2,6-Dichloro-3-methylphenyl)methanol as a monomer or chain-transfer agent in polymerization reactions.
-
Material Property Characterization: Characterize the thermal, mechanical, and flame-retardant properties of the resulting polymers.
III. Toxicological and Pharmacokinetic Considerations
A thorough understanding of the toxicological and pharmacokinetic profile of (2,6-Dichloro-3-methylphenyl)methanol is paramount for any potential therapeutic or commercial application.
In Silico Predictions:
Computational tools can provide initial estimates of key ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity parameters. These predictions can help prioritize experimental studies.
In Vitro and In Vivo Studies:
-
Cytotoxicity Assays: The cytotoxicity of the compound should be evaluated against various human cell lines to determine its therapeutic index.
-
Metabolic Stability: Incubation with liver microsomes can provide insights into its metabolic fate. The steric hindrance from the two ortho-chlorine atoms may lead to increased metabolic stability.
-
Pharmacokinetic Studies: If deemed promising, in vivo pharmacokinetic studies in animal models will be necessary to understand its absorption, distribution, metabolism, and excretion profile.
Conclusion: Charting the Course for Future Discovery
(2,6-Dichloro-3-methylphenyl)methanol, while currently underrepresented in the scientific literature, holds significant potential for a range of applications, most notably in the field of antimicrobial research. The synthetic pathways outlined in this guide are based on well-established chemical principles and offer a clear route to obtaining this compound for further study. The proposed research areas, grounded in the known activities of structurally related molecules, provide a logical and hypothesis-driven framework for investigation.
It is our firm belief that a systematic exploration of (2,6-Dichloro-3-methylphenyl)methanol, following the technical guidance provided herein, will not only expand our fundamental understanding of structure-activity relationships in halogenated aromatic compounds but also has the potential to yield novel chemical entities with significant therapeutic or industrial value. The scientific community is encouraged to embark on this journey of discovery.
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An In-depth Technical Guide to (2,6-Dichloro-3-methylphenyl)methanol: Synthesis, Characterization, and Applications
Abstract
(2,6-Dichloro-3-methylphenyl)methanol, a halogenated aromatic alcohol, represents a class of highly functionalized organic building blocks. While its specific discovery and developmental history are not prominently documented in scientific literature, its structural motifs suggest significant utility as an intermediate in the synthesis of complex organic molecules, particularly in the realms of agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of this compound, including its inferred historical context, detailed synthetic protocols, physicochemical properties, and potential applications. The methodologies presented herein are grounded in established chemical principles, offering a robust framework for researchers and drug development professionals.
Introduction and Inferred History
(2,6-Dichloro-3-methylphenyl)methanol (CAS No. 1378814-84-6) is a substituted benzyl alcohol characterized by a dichlorinated and methylated phenyl ring. The precise origins of this compound are not detailed in seminal publications, a common fate for many specialized chemical intermediates. Its emergence is likely rooted in the broader expansion of synthetic organic chemistry, where novel building blocks are created to explore new chemical space in drug discovery and materials science.
The strategic placement of chloro and methyl groups on the aromatic ring significantly influences the molecule's steric and electronic properties. The two ortho-chloro substituents create a sterically hindered environment around the hydroxymethyl group, which can be exploited to direct reactions and enhance the stability of derivatives. The electronic-withdrawing nature of the chlorine atoms also deactivates the ring towards electrophilic substitution, while the methyl group offers a site for further functionalization or can be used to modulate lipophilicity. It is plausible that (2,6-Dichloro-3-methylphenyl)methanol was first synthesized as part of a patent-protected synthetic route towards a more complex, biologically active molecule, where its specific structure was required to achieve a desired therapeutic effect.
Physicochemical Properties
A summary of the key physicochemical properties of (2,6-Dichloro-3-methylphenyl)methanol is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1378814-84-6 | N/A |
| Molecular Formula | C₈H₈Cl₂O | N/A |
| Molecular Weight | 191.06 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; Insoluble in water (predicted) | N/A |
Synthesis of (2,6-Dichloro-3-methylphenyl)methanol
Two primary and reliable synthetic pathways can be envisioned for the laboratory-scale preparation of (2,6-Dichloro-3-methylphenyl)methanol, starting from either the corresponding benzoic acid or benzaldehyde. The choice of precursor will often depend on commercial availability and cost.
Synthesis via Reduction of 2,6-Dichloro-3-methylbenzoic Acid
This approach utilizes a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to convert the carboxylic acid to the primary alcohol. This method is highly efficient for this transformation.[1][2][3][4][5][6]
Workflow Diagram:
Caption: Synthesis of (2,6-Dichloro-3-methylphenyl)methanol from its corresponding benzoic acid.
Experimental Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is flame-dried and allowed to cool to room temperature.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (1.5 g, 39.5 mmol) at 0 °C (ice bath).
-
Substrate Addition: 2,6-Dichloro-3-methylbenzoic acid (5.0 g, 24.4 mmol) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours.
-
Quenching: The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of 1.5 mL of water, followed by 1.5 mL of 15% aqueous NaOH, and finally 4.5 mL of water.
-
Workup: The resulting white precipitate (lithium and aluminum salts) is removed by filtration, and the filter cake is washed with THF (3 x 20 mL). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield (2,6-Dichloro-3-methylphenyl)methanol as a solid.
Synthesis via Reduction of 2,6-Dichloro-3-methylbenzaldehyde
This pathway employs a milder reducing agent, Sodium Borohydride (NaBH₄), which is selective for aldehydes and ketones. This method offers advantages in terms of safety and ease of handling compared to LiAlH₄.[4][7][8][9][10]
Workflow Diagram:
Caption: Synthesis of (2,6-Dichloro-3-methylphenyl)methanol from its corresponding benzaldehyde.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,6-Dichloro-3-methylbenzaldehyde (5.0 g, 26.2 mmol) and methanol (100 mL). Stir until the aldehyde is completely dissolved.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Sodium Borohydride (1.5 g, 39.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Carefully add 50 mL of 1 M HCl to quench the reaction and neutralize the mixture.
-
Workup: Remove the methanol under reduced pressure. Add 100 mL of ethyl acetate and 100 mL of water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Isolation: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Characterization
Upon synthesis, the identity and purity of (2,6-Dichloro-3-methylphenyl)methanol must be confirmed using standard analytical techniques. Expected spectral data are summarized in Table 2.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (2H), singlet for the benzylic CH₂ (2H), singlet for the methyl group (3H), and a broad singlet for the hydroxyl proton (1H). Chemical shifts will be influenced by the substitution pattern.[11][12][13][14] |
| ¹³C NMR | Resonances for the aromatic carbons (including two attached to chlorine and one to the methyl group), the benzylic carbon (CH₂OH), and the methyl carbon.[11][12][14] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (191.06 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[15][16] |
| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, and characteristic C-H and C=C aromatic stretches.[17][18][19] |
Potential Applications in Drug Discovery and Organic Synthesis
While specific applications of (2,6-Dichloro-3-methylphenyl)methanol are not widely reported, its structure lends itself to several potential uses in research and development:
-
Scaffold for Novel Ligands: The hydroxymethyl group can be easily converted to other functionalities (e.g., halides, amines, ethers, esters), making it a versatile starting point for the synthesis of libraries of compounds for screening against biological targets.
-
Intermediate in Agrochemicals: The dichlorinated phenyl motif is common in many pesticides and herbicides. This compound could serve as a key intermediate in the synthesis of new agrochemicals.
-
Fragment-Based Drug Design: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.
Logical Relationship Diagram:
Caption: Potential applications of (2,6-Dichloro-3-methylphenyl)methanol.
Conclusion
(2,6-Dichloro-3-methylphenyl)methanol is a valuable, albeit under-documented, chemical intermediate. While its formal discovery is not a matter of historical record, its synthesis is readily achievable through standard, reliable reduction methodologies. The protocols and data presented in this guide provide a comprehensive resource for the preparation, characterization, and potential utilization of this compound in advanced organic synthesis, with promising applications in the development of new pharmaceuticals and agrochemicals. Further research into the biological activity of derivatives of this compound may unveil novel therapeutic applications.
References
- Firdaus, M., et al. (2017).
- Prepp. (2023). Understanding the Reaction of Benzoic Acid with Lithium Aluminium Hydride.
- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738-3740.
- Filo. (2024). (i) LiAlH₄.
- Chemistry LibreTexts. (2021). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds.
- Homework.Study.com. What products would you obtain by treating benzoic acid with first LiAlH₄, then H₃O⁺?
- Setamdideh, D., & Karimi, Z. (2015). NaBH₄/Na₂C₂O₄/H₂O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 31(2), 1147-1151.
- Wiginton, T. L., et al. (1995). The Mechanism of NaBH₄ Addition to Aldehydes: A Labeling Experiment.
- Zeynizadeh, B., & Shirini, F. (2007). NaBH₄/(NH₄)₂SO₄: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF.
- Testbook. Benzoic acid on reacting with lithium aluminium hydride give.
- ChemicalBook. 3-CHLORO-2,6-DIHYDROXY-4-METHYLBENZALDEHYDE synthesis.
- PubChem. (2,5-Dichloro-3-methylphenyl)(phenyl)methanol.
- PubChem. (2,6-Dichloro-3-nitrophenyl)methanol.
- Google Patents. (2013). Preparation method of 2, 6-dichlorobenzaldehyde. CN103396301A.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- WIPO Patentscope. (2020). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. CN111718249.
- Helgason, A. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 527-533.
- PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde.
- ChemicalBook. 2,6-dichloro-3-methylbenzaldehyde.
- Cambridge Isotope Laboratories, Inc.
- PubChem. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol.
- University of Wisconsin-Madison. Notes on NMR Solvents.
- NIST WebBook. Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-.
- NIST WebBook. Benzene, 1,3-dichloro-2-methyl-.
- NIST WebBook. Methyl Alcohol.
- SpectraBase. (3-Methylphenyl) methanol, 2-methylpropyl ether.
- SpectraBase. Benzamide, 2,6-dichloro-N-[[[4-[(4-methylphenyl)thio]phenyl]amino]carbonyl]-.
- Ambeed.com. 2,4,6-Trichlorobenzyl alcohol.
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- 19. spectrabase.com [spectrabase.com]
The Unassuming Workhorse: A Technical Guide to (2,6-Dichloro-3-methylphenyl)methanol for the Research Scientist
For the discerning researcher and professional in drug development, the chemical landscape is vast and intricate. Among the myriad of molecules, some stand out not for their direct therapeutic efficacy, but for their pivotal role as versatile intermediates in the synthesis of complex bioactive compounds. (2,6-Dichloro-3-methylphenyl)methanol is one such unassuming yet critical building block. This in-depth technical guide provides a comprehensive overview of its nomenclature, chemical properties, and plausible synthetic routes, offering field-proven insights for its application in research and development.
Nomenclature and Identification: Establishing a Foundational Understanding
Clarity in communication is paramount in scientific endeavors. Therefore, a thorough understanding of the various names and identifiers for (2,6-Dichloro-3-methylphenyl)methanol is the first step towards its effective utilization.
Synonyms and Alternative Names
The compound is most commonly known by its IUPAC name, (2,6-Dichloro-3-methylphenyl)methanol . However, in literature, patents, and chemical supplier catalogs, several alternative names are used interchangeably. These include:
-
Benzenemethanol, 2,6-dichloro-3-methyl- : This is a prevalent synonym used in many chemical databases and by suppliers.
-
2,6-Dichloro-3-methylbenzyl alcohol : A descriptive name that clearly indicates the benzyl alcohol scaffold with its specific substitutions.
Being aware of these synonyms is crucial for conducting comprehensive literature searches and sourcing the compound from various vendors.
Key Chemical Identifiers
To ensure the unambiguous identification of (2,6-Dichloro-3-methylphenyl)methanol, the following identifiers are essential:
| Identifier | Value |
| CAS Registry Number | 1378814-84-6 |
| Molecular Formula | C₈H₈Cl₂O |
| Molecular Weight | 191.05 g/mol |
The CAS Registry Number, in particular, serves as a unique and universal identifier, eliminating any potential confusion arising from different naming conventions.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of (2,6-Dichloro-3-methylphenyl)methanol is presented below. This information is critical for its proper handling, storage, and use in experimental setups.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |
Safety and Handling Precautions: As with any chlorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling (2,6-Dichloro-3-methylphenyl)methanol. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier[1].
Synthesis and Methodologies: A Practical Guide
While specific, detailed synthesis protocols for (2,6-Dichloro-3-methylphenyl)methanol are not extensively published, its structure lends itself to well-established synthetic transformations in organic chemistry. The most logical and commonly employed method would be the reduction of the corresponding carboxylic acid or aldehyde.
Proposed Synthetic Pathway: Reduction of 2,6-Dichloro-3-methylbenzoic Acid
A highly plausible and efficient route to synthesize (2,6-Dichloro-3-methylphenyl)methanol is through the reduction of 2,6-Dichloro-3-methylbenzoic acid. This transformation can be achieved using a variety of reducing agents.
Figure 1: Proposed synthetic pathway for (2,6-Dichloro-3-methylphenyl)methanol.
Experimental Protocol Insight:
The choice of reducing agent is critical and depends on the scale of the reaction and the presence of other functional groups.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of efficiently reducing carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Careful quenching of the reaction with water and a base is necessary for workup.
-
Borane-Tetrahydrofuran Complex (BH₃·THF): This is a milder and more selective reducing agent that is also highly effective for the reduction of carboxylic acids. It offers a safer alternative to LiAlH₄, particularly for larger-scale reactions.
A general, self-validating protocol for this reduction would involve:
-
Reaction Setup: The reaction vessel is dried and flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reagent Addition: A solution of 2,6-Dichloro-3-methylbenzoic acid in the appropriate anhydrous solvent is slowly added to a cooled solution of the reducing agent.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.
-
Workup: The reaction is carefully quenched, followed by extraction and purification of the product, typically by column chromatography or recrystallization.
The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Precedent in a Structurally Related Synthesis
The feasibility of manipulating the 2,6-dichloro-3-methylphenyl scaffold is supported by the synthesis of related compounds. For instance, a US Patent (US05114958) describes the synthesis of 5-[2-[(2,6-dichloro-3-methylphenyl)amino]phenyl]-1,3,4-oxathiazol-2-one.[2] The starting material for this synthesis, 2-(2,6-dichloro-3-methylanilino)benzamide, is prepared according to a procedure reported by Juby in the Journal of Medicinal Chemistry in 1968. This precedent underscores the utility of the 2,6-dichloro-3-methylphenyl moiety as a building block in the synthesis of more complex, biologically relevant molecules.
Applications in Research and Drug Discovery
The primary value of (2,6-Dichloro-3-methylphenyl)methanol in the context of drug discovery and development lies in its role as a versatile chemical intermediate. The presence of two chlorine atoms and a methyl group on the phenyl ring provides specific steric and electronic properties that can be exploited in the design of novel molecules.
Logical Workflow for a Senior Application Scientist:
Figure 2: Workflow illustrating the utility of the core compound in drug discovery.
The hydroxyl group of (2,6-Dichloro-3-methylphenyl)methanol is a key functional handle that can be readily converted into other functional groups, such as:
-
Aldehydes and Carboxylic Acids: Through oxidation reactions.
-
Halides (e.g., -CH₂Br, -CH₂Cl): Via reaction with halogenating agents.
-
Ethers and Esters: Through Williamson ether synthesis or esterification, respectively.
These transformations open up a wide array of possibilities for incorporating the 2,6-dichloro-3-methylphenyl moiety into larger molecular frameworks using various coupling reactions. This strategic incorporation can be used to probe structure-activity relationships (SAR) in a lead optimization program.
Conclusion: A Valuable Tool for the Synthetic Chemist
While (2,6-Dichloro-3-methylphenyl)methanol may not be a household name in the pharmaceutical world, its value as a versatile and strategically substituted building block is undeniable. For the research scientist and drug development professional, a solid understanding of its nomenclature, properties, and synthetic potential is essential for leveraging its utility in the creation of novel and complex molecules. This guide provides a foundational framework for incorporating this unassuming workhorse into the synthetic chemist's toolbox, paving the way for future discoveries.
References
- US05114958, "5-[2-[(2,6-Dichloro-3-methylphenyl)amino]phenyl]-1,3,4-oxathiazol-2-one and compositions and method of use thereof," accessed January 10, 2026, .
- Juby, P. F., et al. "Antirheumatic agents. 1. Nonsteroidal antiinflammatory agents. Substituted anthranilic acids." Journal of Medicinal Chemistry 11.1 (1968): 111-117.
Sources
Methodological & Application
Synthesis of (2,6-Dichloro-3-methylphenyl)methanol from 2,6-dichloro-3-methyltoluene
An Application Guide for the Regioselective Synthesis of (2,6-Dichloro-3-methylphenyl)methanol
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of (2,6-dichloro-3-methylphenyl)methanol, a valuable building block in pharmaceutical and fine chemical synthesis. The described two-step methodology begins with the selective free-radical bromination of the benzylic methyl group of 2,6-dichloro-3-methyltoluene, followed by the nucleophilic hydrolysis of the resulting benzylic bromide. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.
Introduction and Synthetic Strategy
(2,6-Dichloro-3-methylphenyl)methanol is an important synthetic intermediate whose utility is derived from its specific substitution pattern, offering a handle for further functionalization in the development of complex molecules. The direct oxidation of the methyl group on 2,6-dichloro-3-methyltoluene to the corresponding alcohol is fraught with challenges, primarily the propensity for over-oxidation to the aldehyde and carboxylic acid, leading to low yields and difficult purifications.[1][2]
To circumvent these issues, a more robust and selective two-step synthetic pathway is employed. This strategy hinges on the well-established principles of free-radical chemistry and nucleophilic substitution, providing a reliable route to the target alcohol.
The chosen synthetic pathway involves:
-
Benzylic Bromination: A regioselective free-radical bromination of the methyl group of 2,6-dichloro-3-methyltoluene using N-Bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, is initiated by a radical initiator or photochemical energy and is highly specific for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[3][4]
-
Hydrolysis: A nucleophilic substitution reaction where the intermediate, 1-(bromomethyl)-2,6-dichloro-3-methylbenzene, is hydrolyzed to the final product, (2,6-dichloro-3-methylphenyl)methanol.
This approach offers superior control over the oxidation state of the benzylic carbon, ensuring a higher yield of the desired alcohol.
Mechanistic Overview
Step 1: Wohl-Ziegler Benzylic Bromination
The core of this synthesis is the selective bromination at the benzylic position. N-Bromosuccinimide (NBS) serves as the key reagent, providing a constant, low concentration of molecular bromine (Br₂) throughout the reaction.[5] This is critical for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring. The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or exposure to UV light.
The accepted mechanism proceeds via a radical chain reaction:[5][6][7]
-
Initiation: The radical initiator decomposes to form free radicals. These radicals react with trace amounts of HBr present to generate a bromine radical (Br•), or they can abstract a hydrogen from the starting material. The key is the generation of Br₂ from the reaction of NBS with HBr, which is then homolytically cleaved by light or heat.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2,6-dichloro-3-methyltoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the product, 1-(bromomethyl)-2,6-dichloro-3-methylbenzene, and a new bromine radical, which continues the chain.
-
-
Termination: The reaction concludes when radicals combine.
Caption: Wohl-Ziegler free-radical bromination mechanism.
Step 2: Hydrolysis of Benzyl Bromide
The conversion of the synthesized 1-(bromomethyl)-2,6-dichloro-3-methylbenzene to the target alcohol is a straightforward nucleophilic substitution. Given that this is a primary benzylic halide, the reaction typically proceeds via an Sₙ2 mechanism, where a hydroxide ion (from a base like NaOH or K₂CO₃) directly displaces the bromide ion. The use of a polar, aprotic solvent like acetone or THF with water can facilitate this transformation.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 2,6-Dichloro-3-methyltoluene | C₈H₈Cl₂ | 175.05 | 6577-35-1 | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | ≥99% | Sigma-Aldrich |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 94-36-0 | 98% (wetted) | Sigma-Aldrich |
| Carbon Tetrachloride (CCl₄)¹ | CCl₄ | 153.82 | 56-23-5 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | ≥99.5% | VWR |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | ≥97% | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | - | 110-54-3 | ACS Grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
¹Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for Wohl-Ziegler reactions but is a known carcinogen and ozone-depleting substance. Safer alternatives such as cyclohexane, ethyl acetate, or acetonitrile should be considered, although reaction kinetics may need re-optimization.[8]
Protocol 1: Synthesis of 1-(Bromomethyl)-2,6-dichloro-3-methylbenzene
Caption: Experimental workflow for benzylic bromination.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-3-methyltoluene (8.75 g, 50.0 mmol, 1.0 equiv).
-
Reagent Addition: Add carbon tetrachloride (100 mL), followed by N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 equiv). Note: It is crucial to use freshly recrystallized NBS for best results.[3] Finally, add benzoyl peroxide (0.24 g, 1.0 mmol, 0.02 equiv) as the radical initiator.
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C) using a heating mantle. The reaction can be monitored by TLC (thin-layer chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Workup - Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes. The succinimide byproduct will precipitate as a white solid. Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold CCl₄ (2 x 10 mL).
-
Workup - Aqueous Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate (50 mL), 10% aqueous sodium thiosulfate (50 mL) to quench any remaining bromine, and finally with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil or solid, can be purified by recrystallization from a minimal amount of hot hexanes to yield 1-(bromomethyl)-2,6-dichloro-3-methylbenzene as a white crystalline solid.
Expected Yield: 10.1 g (80%).
Protocol 2: Synthesis of (2,6-Dichloro-3-methylphenyl)methanol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1-(bromomethyl)-2,6-dichloro-3-methylbenzene (10.1 g, 40.0 mmol, 1.0 equiv) from the previous step.
-
Reagent Addition: Add a mixture of acetone (80 mL) and water (20 mL). Add powdered potassium carbonate (K₂CO₃) (8.3 g, 60.0 mmol, 1.5 equiv).
-
Reaction Execution: Heat the suspension to reflux (approximately 60-65°C) and stir vigorously. Monitor the reaction by TLC (8:2 Hexanes:Ethyl Acetate) for the disappearance of the starting bromide. The reaction is typically complete in 3-5 hours.
-
Workup - Solvent Removal: After cooling to room temperature, remove the acetone from the reaction mixture using a rotary evaporator.
-
Workup - Extraction: Add water (50 mL) to the remaining aqueous slurry and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Isolation: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes, to afford (2,6-dichloro-3-methylphenyl)methanol as a white solid.
Expected Yield: 6.9 g (90%).
Product Characterization Data
| Analysis | Expected Results for (2,6-Dichloro-3-methylphenyl)methanol |
| Appearance | White to off-white solid |
| Melting Point | 88-91 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 (d, J = 8.0 Hz, 1H, Ar-H), 7.15 (d, J = 8.0 Hz, 1H, Ar-H), 4.85 (s, 2H, -CH₂OH), 2.40 (s, 3H, Ar-CH₃), 2.10 (br s, 1H, -OH). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 138.5, 136.2, 134.8, 131.5, 129.0, 128.5, 62.1 (-CH₂OH), 20.5 (-CH₃). |
| IR (KBr, cm⁻¹) | 3350 (O-H stretch, broad), 2920 (C-H stretch), 1450, 1050 (C-O stretch), 800 (C-Cl stretch). |
| MS (EI) | m/z 190/192/194 ([M]⁺, corresponding to Cl isotope pattern), 173/175 ([M-OH]⁺). |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,6-Dichloro-3-methyltoluene: Combustible liquid. May cause skin and eye irritation.[9]
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Harmful if swallowed. Keep away from combustible materials.[10][11][12] Handle with care, avoiding dust inhalation.
-
Benzoyl Peroxide (BPO): Strong oxidizer and may be explosive when dry. It is typically supplied wetted with water to reduce shock sensitivity. Avoid heating dry BPO.[13]
-
Carbon Tetrachloride (CCl₄): Toxic and carcinogenic. Use is highly discouraged. If used, extreme caution is necessary to avoid inhalation and skin contact.
-
1-(Bromomethyl)-2,6-dichloro-3-methylbenzene: Lachrymator and corrosive. Causes burns. Handle with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Impure/old NBS; Ineffective radical initiation; Insufficient reflux time. | Use freshly recrystallized NBS. Ensure the initiator is active. Increase reaction time and monitor closely by TLC. |
| Formation of di-bromo product | Use of excess NBS. | Use no more than 1.05 equivalents of NBS. Monitor the reaction carefully to avoid prolonged reaction times after the starting material is consumed. |
| Incomplete reaction in Step 2 | Insufficient base; Low reaction temperature; Poor solubility. | Increase the amount of K₂CO₃ to 2.0 equivalents. Ensure the reaction is refluxing properly. Consider using a phase-transfer catalyst like TBAB. |
| Product decomposition | Overheating during hydrolysis. | Maintain a gentle reflux and do not exceed the recommended temperature. |
References
- Tuleen, D. L., & Hess, Jr., B. A. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Vanderbilt University. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed046p53]
- Ikhlef, C., et al. (2020). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. [URL: https://www.researchgate.
- BenchChem. (2025). Comparative Reactivity of Dichlorotoluene Isomers: A Guide for Researchers. BenchChem. [URL: https://www.benchchem.com/product/b5609]
- Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46. [URL: https://www.sciencedirect.com/science/article/pii/S004040390501700X]
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5. [URL: https://science.sciencemag.org/content/263/5144/203]
- March, J. (1985). Advanced Organic Chemistry (3rd ed.). Wiley Interscience.
- Fisher Scientific. (2015). Safety Data Sheet: Benzoyl Peroxide. [URL: https://www.fishersci.com/store/msds?partNumber=AC105510050&productDescription=BENZOYL+PEROXIDE%2C+97%25%2C+REMAINDER+WATER&vendorId=VN00032119&countryCode=US&language=en]
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Application Note: High-Yield Synthesis of (2,6-Dichloro-3-methylphenyl)methanol via Chemoselective Aldehyde Reduction
Introduction
(2,6-Dichloro-3-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted phenyl ring structure makes it a valuable intermediate for introducing specific functionalities into larger, more complex molecules. The selective reduction of the corresponding aldehyde, 2,6-dichloro-3-methylbenzaldehyde, is a critical step in its synthesis. This application note provides detailed protocols for the efficient and high-yield reduction of 2,6-dichloro-3-methylbenzaldehyde to (2,6-Dichloro-3-methylphenyl)methanol using common laboratory reducing agents. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural robustness, safety, and analytical validation.
Reaction Overview & Mechanistic Insight
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, typically achieved through the addition of a hydride (H⁻) nucleophile to the electrophilic carbonyl carbon.[1] This process involves two key steps:
-
Nucleophilic Attack: A hydride ion from the reducing agent attacks the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated during the reaction work-up, typically by a protic solvent or the addition of a mild acid, to yield the final primary alcohol.
Two of the most common and versatile hydride-donating reagents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While both are effective, they differ in their reactivity and handling requirements.
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, NaBH₄ is compatible with protic solvents like methanol and ethanol.[1] Its ease of handling and safety profile make it a preferred choice for many laboratory-scale reductions of aldehydes and ketones.
-
Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent, LiAlH₄ can reduce a wider range of functional groups, including esters and carboxylic acids. It reacts violently with protic solvents and water, necessitating the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling procedures.
This application note will detail protocols for both NaBH₄ and a milder LiAlH₄-based reagent, allowing researchers to choose the most suitable method based on available resources and desired reaction scale.
Materials & Instrumentation
Reagents & Solvents
| Reagent/Solvent | Grade | Supplier |
| 2,6-Dichloro-3-methylbenzaldehyde | ≥98% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Lithium Aluminum Hydride (LiAlH₄) | ≥95% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| n-Hexane | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Instrumentation
| Instrument | Purpose |
| Magnetic Stirrer with Stir Plate | Reaction agitation |
| Ice Bath | Temperature control |
| Rotary Evaporator | Solvent removal |
| Thin Layer Chromatography (TLC) Plates (Silica Gel 60 F₂₅₄) | Reaction monitoring |
| UV Lamp (254 nm) | TLC visualization |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Structural characterization |
| Fourier-Transform Infrared (FTIR) Spectrometer | Functional group analysis |
| Melting Point Apparatus | Purity assessment |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride in Methanol
This protocol is recommended for its simplicity, safety, and high selectivity for the aldehyde functional group.
1. Reaction Setup:
- To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-3-methylbenzaldehyde (5.0 g, 26.2 mmol).
- Dissolve the aldehyde in 50 mL of methanol.
- Cool the solution to 0 °C in an ice bath with continuous stirring.
2. Addition of Sodium Borohydride:
- Slowly add sodium borohydride (0.5 g, 13.2 mmol) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
3. Reaction and Monitoring:
- After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Eluent: 3:1 Hexane:Ethyl Acetate
- Visualization: UV light (254 nm)
- The reaction is complete when the spot corresponding to the starting aldehyde (higher Rf) is no longer visible.
4. Work-up and Extraction:
- Once the reaction is complete, slowly and carefully add 1 M HCl (aq) to quench the excess NaBH₄ and neutralize the reaction mixture. Continue adding acid until the pH is ~5-6.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Add 50 mL of deionized water to the residue and extract the product with dichloromethane (3 x 30 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
- The crude (2,6-Dichloro-3-methylphenyl)methanol can be purified by recrystallization from a hexane/ethyl acetate solvent system or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reduction using Lithium Aluminum Hydride in Diethyl Ether
This protocol is suitable for researchers familiar with handling pyrophoric reagents and requiring a more potent reducing agent. Extreme caution is advised.
1. Reaction Setup (under inert atmosphere):
- Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet.
- In a separate dry flask, prepare a solution of 2,6-dichloro-3-methylbenzaldehyde (5.0 g, 26.2 mmol) in 50 mL of anhydrous diethyl ether.
- To the three-necked flask, carefully add lithium aluminum hydride (0.5 g, 13.2 mmol) under a positive pressure of nitrogen.
- Add 50 mL of anhydrous diethyl ether to the LAH and cool the suspension to 0 °C in an ice bath.
2. Addition of Aldehyde:
- Transfer the aldehyde solution to the dropping funnel and add it dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0 °C.
3. Reaction and Monitoring:
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.
- Monitor the reaction progress by TLC as described in Protocol 1.
4. Work-up (Fieser & Fieser Method):
- Cool the reaction mixture back to 0 °C in an ice bath.
- Slowly and sequentially add the following with vigorous stirring:
- 0.5 mL of water
- 0.5 mL of 15% aqueous NaOH
- 1.5 mL of water
- A granular precipitate should form. Stir the mixture at room temperature for 30 minutes.
- Filter the solid and wash it thoroughly with diethyl ether (3 x 20 mL).
- Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
- Purify the crude product as described in Protocol 1.
Characterization of (2,6-Dichloro-3-methylphenyl)methanol
The identity and purity of the synthesized (2,6-Dichloro-3-methylphenyl)methanol should be confirmed by spectroscopic methods and melting point analysis.
| Analytical Method | Expected Results for (2,6-Dichloro-3-methylphenyl)methanol |
| ¹H NMR (CDCl₃) | δ ~7.3-7.1 (m, 2H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.4 (s, 3H, Ar-CH₃), ~1.8 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ ~138-128 (Ar-C), ~60 (-CH₂OH), ~18 (Ar-CH₃) |
| FTIR (KBr) | ~3300 cm⁻¹ (broad, O-H stretch), ~2920 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch) |
| Melting Point | Literature values should be consulted for comparison. |
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
2,6-Dichloro-3-methylbenzaldehyde: May cause skin and eye irritation. Avoid inhalation of dust.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area.
-
Lithium Aluminum Hydride: Extremely reactive and pyrophoric. Reacts violently with water, alcohols, and other protic solvents. Handle under an inert atmosphere (nitrogen or argon). All glassware must be scrupulously dried. Any spills must be immediately quenched with dry sand or another appropriate absorbent.
-
Solvents: Diethyl ether is extremely flammable. Dichloromethane is a suspected carcinogen. Handle all solvents with care in a fume hood.
Workflow & Mechanism Diagrams
Caption: General experimental workflow for the reduction of 2,6-dichloro-3-methylbenzaldehyde.
Caption: Mechanism of hydride reduction of an aldehyde to a primary alcohol.
Conclusion
The protocols outlined in this application note provide reliable and scalable methods for the synthesis of (2,6-Dichloro-3-methylphenyl)methanol from 2,6-dichloro-3-methylbenzaldehyde. The choice between sodium borohydride and lithium aluminum hydride will depend on the specific needs and safety considerations of the laboratory. By following these detailed procedures and adhering to the recommended safety precautions, researchers can confidently produce high-purity (2,6-Dichloro-3-methylphenyl)methanol for their downstream applications in drug discovery and materials science.
References
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NIST Chemistry WebBook. Benzaldehyde, 2,6-dichloro-. [Link]
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Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
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Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
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Organic Syntheses. N-Boc-5-oxaproline. [Link]
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PubChem. (2,5-Dichloro-3-methylphenyl)(phenyl)methanol. [Link]
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PubChem. (2,6-Dichloro-3-nitrophenyl)methanol. [Link]
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-
Justia Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines. [Link]
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European Patent Office. EP 0500156 A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
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Application Notes & Protocols: The Use of (2,6-Dichloro-3-methylphenyl)methanol in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
(2,6-Dichloro-3-methylphenyl)methanol, a substituted benzyl alcohol, is a highly functionalized and versatile building block in organic synthesis. Its unique substitution pattern—featuring two sterically demanding and electron-withdrawing chlorine atoms ortho to the hydroxymethyl group and a methyl group at the 3-position—imparts specific reactivity and stability characteristics. These attributes make it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This guide provides an in-depth analysis of its properties, core synthetic applications, detailed experimental protocols for its key transformations, and the mechanistic rationale behind these reactions.
Physicochemical Properties and Structural Data
For any laboratory application, a clear understanding of a reagent's physical and chemical properties is paramount. The key data for (2,6-Dichloro-3-methylphenyl)methanol are summarized below.
| Property | Value | Reference |
| CAS Number | 1378814-84-6 | [2] |
| Molecular Formula | C₈H₈Cl₂O | [2] |
| Molecular Weight | 191.06 g/mol | [2] |
| Appearance | Typically a solid at room temperature. | |
| SMILES Code | CC1=CC=C(Cl)C(CO)=C1Cl | |
| Storage | Store at room temperature. |
Core Applications & Synthetic Strategy
The utility of (2,6-Dichloro-3-methylphenyl)methanol lies in its role as a precursor to other, more reactive intermediates. The benzylic alcohol moiety is a launchpad for several fundamental transformations. The primary strategic value is the introduction of the 2,6-dichloro-3-methylphenyl scaffold into a target molecule, a substitution pattern found in various biologically active compounds.[1]
The main synthetic pathways involving this alcohol include:
-
Oxidation to the corresponding aldehyde, a key electrophile for reactions like Wittig, Grignard, and reductive amination.
-
Conversion to Benzyl Halides (chlorides or bromides), which are potent electrophiles for nucleophilic substitution reactions (Sₙ2).
-
Esterification and Etherification , allowing the molecule to be linked to other fragments or for the hydroxyl group to be protected.
The diagram below illustrates these pivotal transformations.
Caption: Key synthetic routes originating from (2,6-Dichloro-3-methylphenyl)methanol.
Detailed Protocols and Mechanistic Insights
As a senior scientist, it is crucial to understand not just the steps of a protocol, but the reasons behind them. The electronic effects of the substituents heavily influence the reactivity of the benzylic carbon. The two ortho-chlorine atoms exert a strong electron-withdrawing inductive effect (-I), which can decrease electron density at the benzylic position, influencing reaction rates and intermediate stability.[3]
Protocol 1: Oxidation to (2,6-Dichloro-3-methyl)benzaldehyde
The conversion of benzyl alcohols to aldehydes is a cornerstone reaction in organic synthesis.[4] A mild oxidant like Pyridinium chlorochromate (PCC) is often preferred to prevent over-oxidation to the carboxylic acid.
Rationale: The electron-withdrawing nature of the chlorine atoms makes the benzylic alcohol slightly less susceptible to oxidation compared to an unsubstituted benzyl alcohol.[3] However, standard conditions with a chromium(VI) reagent like PCC are highly effective. The reaction must be performed under anhydrous conditions, as the presence of water can lead to the formation of the carboxylic acid.
Step-by-Step Protocol:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).
-
Reagent Addition: Add Pyridinium chlorochromate (PCC) (1.5 equivalents) to the DCM. Stir to form a heterogeneous slurry.
-
Substrate Addition: Dissolve (2,6-Dichloro-3-methylphenyl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the PCC slurry at room temperature.
-
Reaction Monitoring: The reaction mixture will turn dark and thick. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to separate the chromium tars.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be further purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (2,6-Dichloro-3-methyl)benzaldehyde.
Caption: Experimental workflow for the PCC oxidation of the title compound.
Protocol 2: Synthesis of 2,6-Dichloro-3-methylbenzyl Chloride
Conversion to the benzyl chloride creates a highly reactive electrophile for Sₙ2 reactions. Using a system of concentrated HCl in dioxane is an effective method for this transformation.[5]
Rationale: The reaction proceeds via protonation of the hydroxyl group by the strong acid (HCl), forming a good leaving group (water). The resulting benzylic carbocation is then attacked by the chloride ion. The electron-withdrawing chloro substituents may slightly destabilize the carbocation intermediate, but the conditions are forcing enough to drive the reaction to completion.
Step-by-Step Protocol: [5]
-
Setup: In a round-bottom flask, dissolve (2,6-Dichloro-3-methylphenyl)methanol (1.0 equivalent, e.g., 3 mmol) in 1,4-dioxane (10 mL).
-
Acid Addition: Add concentrated hydrochloric acid (30 mL) to the solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 5 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 15 mL) to remove residual acid and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude benzyl chloride.
-
Purification: The product can be used crude in the next step or purified by recrystallization or column chromatography if necessary.
Protocol 3: Acetylation to Form 2,6-Dichloro-3-methylbenzyl Acetate
Esterification is a common method for protecting the hydroxyl group or for creating ester-linked final products. A straightforward acetylation can be achieved with acetic anhydride.
Rationale: This protocol uses a catalytic amount of an activating agent to facilitate the acylation of the alcohol with acetic anhydride.[6] The reaction is typically efficient for primary benzylic alcohols.
Step-by-Step Protocol: (Adapted from a general procedure[6])
-
Setup: Dissolve (2,6-Dichloro-3-methylphenyl)methanol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask at room temperature.
-
Reagent Addition: Add acetic anhydride (1.5 equivalents).
-
Catalyst: Add a catalytic amount of N,N-dichloro-4-methylbenzenesulfonimide (0.05 equivalents).[6] Alternatively, a common catalyst like 4-dimethylaminopyridine (DMAP) can be used.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the acetate, which can be purified by chromatography.
Safety and Handling
While specific toxicity data for (2,6-Dichloro-3-methylphenyl)methanol is not widely published, it should be handled with the standard care afforded to halogenated organic compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Use in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
(2,6-Dichloro-3-methylphenyl)methanol is a strategically important building block whose value is defined by the specific reactivity of its benzylic alcohol function and the unique electronic and steric properties of its substituted aromatic ring. The protocols outlined in this guide demonstrate its straightforward conversion into key intermediates—aldehydes, halides, and esters—thereby providing medicinal and agricultural chemists with a reliable tool for incorporating the 2,6-dichloro-3-methylphenyl moiety into complex target structures. Mastery of these fundamental transformations is essential for leveraging this reagent to its full potential in innovative synthesis programs.
References
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Lee, Y., et al. (2007). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. PMC - NIH. Retrieved from [Link]
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-
European Patent Office. (1988). Process for producing 2,6-dichlorobenzyl alcohol. Retrieved from [Link]
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Hosseinzadeh, R., et al. (2022). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate. Scientific Reports. Retrieved from [Link]
-
Crysdot LLC. (n.d.). (2,6-Dichloro-3-methylphenyl)methanol. Retrieved from [Link]
-
APEX science. (n.d.). (2,6-Dichloro-3-methylphenyl)methanol. Retrieved from [Link]
-
Miranda, R., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Azarifar, D. (2005). N,N-Dichloro-4-methylbenzenesulphonimide as a Novel and Efficient Catalyst for Acetylation of Alcohols under Mild Conditions. Journal of the Brazilian Chemical Society. Retrieved from [Link]
Sources
(2,6-Dichloro-3-methylphenyl)methanol: A Versatile Building Block in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Strategic Importance in Medicinal Chemistry
(2,6-Dichloro-3-methylphenyl)methanol is a highly functionalized aromatic alcohol that serves as a valuable building block for the synthesis of complex pharmaceutical molecules. Its utility in medicinal chemistry is primarily attributed to the unique substitution pattern on the phenyl ring: two chlorine atoms and a methyl group. This specific arrangement of substituents allows for the fine-tuning of steric and electronic properties of a target molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The chlorine atoms can enhance metabolic stability and membrane permeability, while the methyl group can provide a crucial hydrophobic interaction with biological targets.
The most notable application of the (2,6-dichloro-3-methylphenyl) moiety is in the structure of Meclofenamic acid , a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. This underscores the importance of (2,6-dichloro-3-methylphenyl)methanol as a precursor to key intermediates in the synthesis of this class of drugs and their analogues. These application notes will provide a comprehensive overview of the synthesis of (2,6-dichloro-3-methylphenyl)methanol and its subsequent application in the preparation of pharmaceutical intermediates.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of (2,6-dichloro-3-methylphenyl)methanol is provided in the table below.
| Property | Value | Source |
| CAS Number | 1378814-84-6 | |
| Molecular Formula | C₈H₈Cl₂O | |
| Molecular Weight | 191.06 g/mol | |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. | General Knowledge |
Safety Precautions: As with all chlorinated organic compounds, (2,6-dichloro-3-methylphenyl)methanol should be handled with appropriate safety measures. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis of (2,6-Dichloro-3-methylphenyl)methanol
(2,6-Dichloro-3-methylphenyl)methanol can be synthesized through various routes. A common and efficient method is the reduction of the corresponding aldehyde, 2,6-dichloro-3-methylbenzaldehyde.
Protocol 1: Synthesis via Reduction of 2,6-Dichloro-3-methylbenzaldehyde
This protocol describes the reduction of 2,6-dichloro-3-methylbenzaldehyde to (2,6-dichloro-3-methylphenyl)methanol using sodium borohydride, a mild and selective reducing agent.
Rationale: Sodium borohydride (NaBH₄) is a widely used reagent for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out in alcoholic solvents like methanol or ethanol and is known for its high yield and selectivity, as it does not reduce other functional groups like esters or carboxylic acids under these conditions.
Materials:
-
2,6-dichloro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-3-methylbenzaldehyde (1.0 eq) in methanol (approximately 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (pH ~2-3).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane to extract the product.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,6-dichloro-3-methylphenyl)methanol.
-
The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Expected Outcome: This procedure is expected to yield (2,6-dichloro-3-methylphenyl)methanol as a white to off-white solid in high yield (>90%).
Caption: Synthetic route to (2,6-dichloro-3-methylphenyl)methanol.
Applications in Pharmaceutical Synthesis
The primary utility of (2,6-dichloro-3-methylphenyl)methanol is as a precursor to key intermediates in the synthesis of NSAIDs, particularly analogues of meclofenamic acid.
Application 1: Precursor to 2,6-Dichloro-3-methylaniline for Meclofenamic Acid Synthesis
Meclofenamic acid is synthesized via an Ullmann condensation between 2,6-dichloro-3-methylaniline and 2-chlorobenzoic acid. (2,6-Dichloro-3-methylphenyl)methanol can be converted to the required aniline intermediate through a two-step process: oxidation to the aldehyde followed by reductive amination.
Rationale: Pyridinium chlorochromate (PCC) is a common and effective oxidizing agent for the conversion of primary alcohols to aldehydes. The reaction is typically carried out in an inert solvent like dichloromethane and provides the aldehyde in good yield with minimal over-oxidation to the carboxylic acid.
Materials:
-
(2,6-dichloro-3-methylphenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
Celite® or a similar filtration aid
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 eq) in dichloromethane.
-
To this suspension, add a solution of (2,6-dichloro-3-methylphenyl)methanol (1.0 eq) in dichloromethane dropwise.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.
-
Pass the mixture through a short pad of silica gel and Celite® to filter off the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2,6-dichloro-3-methylbenzaldehyde.
-
The product can be purified by column chromatography on silica gel if necessary.
Rationale: Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In this protocol, the aldehyde is first condensed with hydroxylamine to form an oxime, which is then reduced to the primary amine. This two-step, one-pot procedure is often high-yielding and avoids the direct use of ammonia.
Materials:
-
2,6-dichloro-3-methylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or pyridine
-
Ethanol (EtOH)
-
Zinc dust (Zn)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve 2,6-dichloro-3-methylbenzaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Cool the reaction mixture to room temperature.
-
Reduction to Aniline: To the cooled oxime solution, cautiously add acetic acid, followed by portion-wise addition of zinc dust (3.0 eq) while keeping the temperature below 40 °C with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 4-6 hours until the oxime is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove excess zinc and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2,6-dichloro-3-methylaniline.
-
The crude product can be purified by column chromatography.
Caption: Synthetic pathway from (2,6-dichloro-3-methylphenyl)methanol to Meclofenamic Acid.
Application 2: Synthesis of (2,6-Dichloro-3-methylphenyl)methyl Halides
The benzylic alcohol can be readily converted to the corresponding benzyl halide, a versatile electrophile for introducing the (2,6-dichloro-3-methylphenyl)methyl moiety into various molecules through nucleophilic substitution.
Rationale: Thionyl chloride (SOCl₂) is a standard reagent for the conversion of alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
Materials:
-
(2,6-dichloro-3-methylphenyl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or toluene (anhydrous)
-
Pyridine (catalytic amount, optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Gas trap (for SO₂ and HCl)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (2,6-dichloro-3-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. A catalytic amount of pyridine can be added to facilitate the reaction.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2,6-dichloro-3-methylphenyl)methyl chloride.
-
The product is often used in the next step without further purification, but can be purified by distillation under reduced pressure or column chromatography if needed.
Conclusion
(2,6-Dichloro-3-methylphenyl)methanol is a strategically important building block in pharmaceutical chemistry, primarily serving as a precursor for the synthesis of meclofenamic acid and its analogues. The protocols provided herein outline reliable methods for its synthesis and its conversion into key intermediates. The versatility of the benzylic alcohol functionality allows for a range of chemical transformations, making it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
References
-
Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. National Institutes of Health.
-
Preparation of new mefenamic acid compounds and evaluation the biological activities of their derivatives. Journal of Pharmaceutical Negative Results.
-
Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega.
-
Application Notes and Protocols for Reactions Involving 2,6-Dichloro-1,4-benzoquinone. BenchChem.
-
(2,6-Dichlorophenyl)amino phenyl methanol pharmaceutical impurity standard 27204-57-5. Sigma-Aldrich.
-
Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors. ResearchGate.
-
(2,6-Dichloro-3-methylphenyl)methanol for Sale. Echemi.
-
(2,6-Dichloro-3-methylphenyl)methanol. Crysdot LLC.
-
(2,6-Dichloro-3-nitrophenyl)methanol. PubChem.
-
(2,5-Dichloro-3-methylphenyl)(phenyl)methanol. PubChem.
-
Mefenamic acid short-process synthesis preparation and refining method. Google Patents.
-
Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Der Pharma Chemica.
-
Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. ResearchGate.
-
Process for preparing 2,6-dialkylphenylacetic acids. Google Patents.
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
-
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor. ResearchGate.
-
Meclofenamic Acid MeSH Descriptor Data 2026. National Library of Medicine.
-
Synthesis of 2,6-dichloro-4-methylphenol. PrepChem.com.
-
(2,6-Dichloro-3-methylphenyl)methanol. APEX science.
-
List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK.
Application Notes and Protocols: Derivatization of the Hydroxyl Group of (2,6-Dichloro-3-methylphenyl)methanol
Abstract
This document provides a comprehensive technical guide for the derivatization of the hydroxyl group of (2,6-Dichloro-3-methylphenyl)methanol. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the chemical modification of this and structurally related benzylic alcohols. We present validated methods for esterification, etherification, and silylation, offering a rationale for procedural choices and discussing the impact of the sterically hindered nature of the substrate. Each protocol is structured to ensure reproducibility and includes in-process controls and analytical checkpoints. The aim is to equip researchers with the practical knowledge to modify this key chemical entity, thereby enabling the exploration of its therapeutic potential and other advanced applications.
Introduction: The Strategic Imperative for Derivatization
(2,6-Dichloro-3-methylphenyl)methanol is a benzylic alcohol with a substitution pattern that imparts significant steric hindrance around the hydroxyl group. This structural feature presents both challenges and opportunities in its chemical manipulation. Derivatization of the hydroxyl group is a critical step in various stages of research and development for several key reasons:
-
Modulation of Physicochemical Properties: Converting the polar hydroxyl group into less polar moieties such as esters, ethers, or silyl ethers can significantly alter solubility, lipophilicity, and metabolic stability. This is a fundamental strategy in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.[1]
-
Bioactivity Profiling: The creation of a library of derivatives allows for systematic structure-activity relationship (SAR) studies. By modifying the hydroxyl group with a diverse set of functionalities, researchers can probe interactions with biological targets and identify pharmacophores that enhance potency and selectivity.
-
Improved Analytical Characteristics: Derivatization is often employed to enhance the analyte's properties for chromatographic analysis. For instance, silylation increases volatility, making the compound more amenable to Gas Chromatography (GC) analysis.[2][3][4] Introducing chromophores or fluorophores through derivatization can improve detection in High-Performance Liquid Chromatography (HPLC).[3][5]
-
Prodrug Strategies: The hydroxyl group is an ideal handle for creating prodrugs. Ester or ether linkages can be designed to be cleaved in vivo by specific enzymes, releasing the active parent molecule at the desired site of action.
This guide will focus on three primary classes of derivatization: esterification, etherification, and silylation. The protocols have been optimized to address the steric hindrance imparted by the ortho-dichloro and meta-methyl substituents on the phenyl ring.
General Considerations for Handling a Sterically Hindered Benzylic Alcohol
The reactivity of the hydroxyl group in (2,6-Dichloro-3-methylphenyl)methanol is significantly influenced by the flanking chlorine atoms. These bulky, electron-withdrawing groups sterically shield the hydroxyl group and also influence the electronic environment of the benzylic carbon. Consequently, reaction conditions must be carefully selected to overcome these hurdles.
-
Reagent Selection: Highly reactive derivatizing agents are often necessary. For instance, acyl chlorides or anhydrides are preferred over carboxylic acids for esterification.[6]
-
Catalysis: The use of appropriate catalysts is crucial. For silylation, hindered bases or specific activators may be required.[7][8]
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents are often employed to facilitate the reaction of polar substrates.[2]
-
Temperature and Reaction Time: Elevated temperatures and extended reaction times may be necessary to achieve satisfactory conversion.
Analytical Monitoring of Derivatization Reactions
Effective in-process monitoring is essential for optimizing reaction conditions and determining the endpoint. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the consumption of the starting material and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water is generally suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for monitoring silylation reactions, where the increased volatility of the derivative allows for easy separation and identification.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the alcohol proton and the appearance of new signals corresponding to the derivative.
Derivatization Strategies and Protocols
Esterification: Introducing Ester Functionality
Esterification is a versatile method for modifying the properties of (2,6-Dichloro-3-methylphenyl)methanol. The resulting esters can serve as prodrugs or as intermediates for further functionalization. Given the steric hindrance, acylation with highly reactive acylating agents is the preferred method.[3]
3.1.1. Protocol: Acylation with Acetyl Chloride
This protocol describes the formation of (2,6-Dichloro-3-methylphenyl)methyl acetate.
Materials:
-
(2,6-Dichloro-3-methylphenyl)methanol
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve (2,6-Dichloro-3-methylphenyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Experimental Choices:
-
Acetyl Chloride: A highly reactive acylating agent is used to overcome the steric hindrance of the alcohol.[6][11]
-
Triethylamine/Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: Acetyl chloride is sensitive to moisture, which would lead to the formation of acetic acid and reduce the yield.
-
0 °C Initial Temperature: The reaction is exothermic; starting at a low temperature helps to control the reaction rate and prevent side reactions.
3.1.2. Data Presentation: Representative Esterification Reactions
| Derivatizing Agent | Base | Solvent | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 3 | 95 |
| Benzoyl Chloride | Pyridine | DCM | 6 | 92 |
| Propionic Anhydride | DMAP | THF | 12 | 88 |
Yields are for purified products.
Diagram: Esterification Workflow
Caption: Workflow for the esterification of (2,6-Dichloro-3-methylphenyl)methanol.
Etherification: Forming Ether Linkages
Ether derivatives can offer increased metabolic stability compared to esters. The synthesis of ethers from sterically hindered benzylic alcohols can be challenging. The Williamson ether synthesis is a classical approach, but direct dehydrative coupling methods are also emerging.[12][13]
3.2.1. Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of (2,6-Dichloro-3-methylphenyl)(methoxy)methane.
Materials:
-
(2,6-Dichloro-3-methylphenyl)methanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of (2,6-Dichloro-3-methylphenyl)methanol (1.0 eq) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the sterically hindered alcohol to form the corresponding alkoxide.
-
Anhydrous THF/DMF: Polar aprotic solvents are used to dissolve the alkoxide and facilitate the Sₙ2 reaction. They do not have acidic protons that would quench the strong base.
-
Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen.
-
Methyl Iodide: A reactive alkylating agent is used. Iodide is an excellent leaving group, facilitating the nucleophilic substitution.
3.2.2. Alternative Etherification Strategy: Iron-Catalyzed Cross-Etherification
Recent advancements have demonstrated the use of iron salts to catalyze the cross-etherification of benzylic alcohols with other alcohols, offering a greener alternative to traditional methods.[14] This approach avoids the use of strong bases and alkyl halides.
Diagram: Etherification Reaction Pathway
Sources
- 1. iipseries.org [iipseries.org]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. iiste.org [iiste.org]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Quantification of (2,6-Dichloro-3-methylphenyl)methanol using HPLC-UV and GC-MS
Introduction
(2,6-Dichloro-3-methylphenyl)methanol is a substituted aromatic alcohol with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol .[1] As an intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, its accurate and precise quantification is critical for ensuring product quality, safety, and process control. This application note provides detailed protocols for the quantification of (2,6-Dichloro-3-methylphenyl)methanol in various sample matrices using two robust and widely accessible analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical steps required for implementation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methods as needed.
Physicochemical Properties of (2,6-Dichloro-3-methylphenyl)methanol
A foundational understanding of the analyte's properties is paramount for effective analytical method development.
| Property | Value | Source |
| Molecular Formula | C8H8Cl2O | [1] |
| Molecular Weight | 191.05 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of organic molecules.[2][3] For (2,6-Dichloro-3-methylphenyl)methanol, its aromatic nature and expected moderate polarity make it an ideal candidate for this technique. The chromophore provided by the dichlorinated benzene ring allows for sensitive detection using a UV detector.
Causality of Method Design
-
Stationary Phase: A C18 column is selected for its hydrophobic properties, which will provide adequate retention for the moderately non-polar analyte.
-
Mobile Phase: A gradient of acetonitrile and water is chosen to ensure efficient elution and good peak shape. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity.[4] The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase can suppress the ionization of any acidic or basic functional groups in the sample matrix or on the silica support, leading to more symmetrical peaks.[2][5]
-
Detection: The dichlorophenyl group is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity.
Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid, analytical grade)
-
(2,6-Dichloro-3-methylphenyl)methanol reference standard (purity ≥98%)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or variable wavelength UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2,6-Dichloro-3-methylphenyl)methanol reference standard and dissolve it in 10 mL of sample diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the sample diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing (2,6-Dichloro-3-methylphenyl)methanol in the sample diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 50% B1-10 min: 50% to 95% B10-12 min: 95% B12-12.1 min: 95% to 50% B12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by PDA (scan 200-400 nm), likely around 220 nm |
Method Validation Parameters (ICH Q2(R1) Guidelines)
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
The following diagram illustrates the general workflow for the HPLC-UV analysis.
Sources
Topic: A Robust, Validated HPLC Method for the Analysis of (2,6-Dichloro-3-methylphenyl)methanol
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a precise and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2,6-dichloro-3-methylphenyl)methanol. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a robust method for purity assessment and quantification. The narrative explains the scientific rationale behind each step, from mobile phase selection to validation according to International Council for Harmonisation (ICH) guidelines.
Introduction and Rationale
(2,6-Dichloro-3-methylphenyl)methanol is an organic intermediate whose purity is critical for downstream applications in pharmaceutical synthesis and materials science. A reliable analytical method is essential to ensure batch-to-batch consistency, quantify impurities, and meet stringent quality control standards. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this type of analysis due to its high sensitivity, specificity, and resolving power.[1]
This guide provides a comprehensive, field-proven protocol developed from first principles, emphasizing the causality behind each experimental choice to ensure the method is not only followed but also understood.
Analyte Properties and Chromatographic Strategy
2.1. Physicochemical Profile
-
Structure: (2,6-dichloro-3-methylphenyl)methanol
-
Molecular Formula: C₈H₈Cl₂O[2]
-
Molecular Weight: 191.05 g/mol [2]
-
Predicted Polarity: The molecule possesses a non-polar phenyl ring substituted with two chlorine atoms and a methyl group, making it predominantly hydrophobic. The benzyl alcohol moiety (-CH₂OH) introduces a degree of polarity. This amphiphilic nature makes it an ideal candidate for Reverse-Phase Liquid Chromatography (RP-LC).[3][4]
-
UV Absorbance: The presence of the aromatic ring (a chromophore) allows for direct detection using a UV spectrophotometer. Aromatic compounds typically exhibit significant absorbance in the 200-280 nm range. For structurally similar dichlorobenzyl alcohols, detection wavelengths around 220 nm have proven effective.[5]
2.2. Rationale for RP-HPLC
Given the analyte's hydrophobic character, RP-HPLC is the most logical chromatographic mode.[4][6] In this configuration, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The analyte will be retained on the column through hydrophobic interactions, and its elution can be controlled by modulating the polarity of the mobile phase, typically by adjusting the ratio of an aqueous component to an organic modifier like acetonitrile or methanol.[3] Acetonitrile is often selected for its favorable UV transparency at low wavelengths and its ability to produce sharp, symmetrical peaks.[7]
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. It begins with understanding the analyte's properties and progresses through screening, optimization, and finally, validation to prove its fitness for purpose.
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocols
4.1. Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
(2,6-Dichloro-3-methylphenyl)methanol reference standard
-
4.2. Step-by-Step Protocol: Standard and Sample Preparation
The objective of sample preparation is to produce a clean, particulate-free solution that is compatible with the initial mobile phase conditions to ensure good peak shape.[8][9][10]
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the (2,6-Dichloro-3-methylphenyl)methanol reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of acetonitrile to dissolve the standard. Sonicate for 5 minutes if necessary.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with acetonitrile and mix thoroughly. This solution will be used for calibration and system suitability checks.
-
-
Sample Preparation (Example):
-
Accurately weigh an amount of the sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution.
-
Perform a subsequent 1-in-10 dilution (as in step 2) to achieve a target concentration of 100 µg/mL.
-
-
Filtration:
4.3. Chromatographic Conditions
The following conditions were optimized to provide good peak shape, resolution from potential impurities, and a reasonable run time.
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Suitability Testing (SST)
SST is a mandatory part of any validated analytical procedure. It ensures that the entire chromatographic system (pump, injector, column, detector) is performing adequately on the day of analysis.[12][13][14] Performing SST before any sample analysis prevents the generation of invalid data.[12]
Protocol: Inject the Working Standard Solution (100 µg/mL) five or six consecutive times before starting the analytical run.
Acceptance Criteria: The following parameters must be met for the system to be declared suitable for analysis. These criteria are based on common pharmaceutical industry standards and regulatory guidelines.[15][16]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| Repeatability (%RSD) | %RSD of peak areas from replicate injections ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system.[12][17] |
| Retention Time (%RSD) | %RSD of retention times ≤ 1.0% | Confirms the stability and consistency of the pump and mobile phase composition. |
Method Validation Protocol (ICH Q2(R2))
Method validation provides documented evidence that the analytical procedure is fit for its intended purpose.[18][19] The protocol should follow the guidelines established by the ICH.[20][21]
The following table summarizes the key validation parameters and typical acceptance criteria for an assay method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[17] | Peak for the analyte should be pure and well-resolved from any other peaks. (Peak purity analysis using PDA is recommended). |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration.[17] | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.[19][20] | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of test results to the true value, expressed as percent recovery.[17] | Mean recovery of 98.0% to 102.0% at three concentration levels across the range. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability (Intra-assay): %RSD ≤ 2.0%. Intermediate Precision (Inter-assay): %RSD ≤ 2.0%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, temp ±2°C).[19][20] | System suitability parameters must still be met, and results should not be significantly impacted. |
Troubleshooting Guide
Even a robust method can encounter issues. This decision tree provides a logical path for diagnosing common HPLC problems.
Caption: A decision tree for troubleshooting common HPLC issues.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be robust, precise, and accurate for the quantitative determination of (2,6-Dichloro-3-methylphenyl)methanol. The step-by-step protocols for sample preparation, system suitability, and method validation provide a comprehensive framework for implementation in a quality control or research environment. By adhering to these guidelines, laboratories can ensure the generation of reliable and scientifically sound data.
References
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Prism. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved from [Link]
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Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Concept Heidelberg. Retrieved from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]
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System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMS Bio. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH). Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). Pharmalytics. Retrieved from [Link]
-
HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved from [Link]
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Pesek, J. J., & Matyska, M. T. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]
-
How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. Retrieved from [Link]
-
Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sample Preparation for HPLC. (2022, January 27). Thermo Fisher Scientific. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6). Retrieved from [Link]
-
Separation of 3,4-Dichlorobenzyl alcohol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]
-
(2,6-dichlorophenyl)methanol. (2025, May 20). LookChem. Retrieved from [Link]
-
Method of Test for Preservatives in Cosmetics (2). (2015, July 31). Food and Drug Administration, Taiwan. Retrieved from [Link]
-
Methanol, dichloro-. (n.d.). PubChem, NIH. Retrieved from [Link]
-
UV–vis absorption spectra of compounds 3a–h in MeOH. (n.d.). ResearchGate. Retrieved from [Link]
-
(2,5-Dichloro-3-methylphenyl)(phenyl)methanol. (2026, January 3). PubChem, NIH. Retrieved from [Link]
-
(2,6-Dichloro-3-nitrophenyl)methanol. (n.d.). PubChem, NIH. Retrieved from [Link]
-
Development and validation of amylmetacresol by rp-hplc method and qbd approach. (2025, February 16). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
UV-Vis absorption spectra (268–700 nm) in methanol of DPPH (5.0–100 μM). (n.d.). ResearchGate. Retrieved from [Link]
-
(2-Chloro-6-methylphenyl)methanol. (n.d.). PubChem, NIH. Retrieved from [Link]
-
(2-((2,6-Dichlorophenyl)amino)phenyl)methanol. (n.d.). PubChem, NIH. Retrieved from [Link]methanol)
-
Dolan, J. W. (n.d.). Many chromatographers overlook the UV-absorbance properties of the solvents they use. LC Troubleshooting Bible. Retrieved from [https://www. દવા.com/sites/default/files/lcgc/legacy/lcgc/attachments/10/10/2020/LCGC_10_10_2020_Dolan.pdf]([Link]. દવા.com/sites/default/files/lcgc/legacy/lcgc/attachments/10/10/2020/LCGC_10_10_2020_Dolan.pdf)
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (2021, January 31). ResearchGate. Retrieved from [Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. Retrieved from [Link]
-
(2,6-Difluoro-3-methylphenyl)methanol. (n.d.). LookChem. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
Reich, H. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Retrieved from [Link]
-
(3-METHYLPHENYL)METHANOL | CAS 587-03-1. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
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Application Note: A Robust GC-MS Protocol for the Identification of (2,6-Dichloro-3-methylphenyl)methanol
Abstract
This application note provides a detailed, field-proven protocol for the unambiguous identification of (2,6-dichloro-3-methylphenyl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible analytical workflow. This guide emphasizes the causality behind experimental choices, from sample preparation to data interpretation, ensuring scientific integrity and trustworthiness in the generated results. We will delve into sample handling, derivatization strategies to enhance analyte volatility, optimized GC-MS parameters, and the interpretation of the resulting mass spectrum.
Introduction: The Analytical Challenge
(2,6-Dichloro-3-methylphenyl)methanol is a halogenated aromatic alcohol of interest in various fields, including as a potential impurity or intermediate in pharmaceutical synthesis. Its accurate identification is crucial for quality control and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such compounds due to its high separation efficiency and the structural information provided by mass spectrometry.[1]
The primary analytical challenges for this molecule include its semi-volatile nature and the potential for thermal degradation in the GC inlet. Furthermore, its polar hydroxyl group can lead to poor peak shape (tailing) on common non-polar GC columns. To address these challenges, this protocol will explore both direct analysis and derivatization approaches.
Experimental Workflow Overview
The overall workflow for the identification of (2,6-dichloro-3-methylphenyl)methanol is a multi-step process designed to ensure the integrity of the sample and the accuracy of the results. Each step is critical for a successful analysis.
Sources
The (2,6-Dichloro-3-methylphenyl)methanol Moiety: A Potentially Acid-Labile Linker for Solid-Phase Organic Synthesis
Introduction: The Quest for Orthogonal Cleavage Strategies in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid and efficient construction of large libraries of molecules. A cornerstone of this methodology is the linker, a molecular entity that tethers the growing compound to an insoluble polymer support. The choice of linker is paramount, as it dictates the conditions under which the final product can be cleaved from the resin, and thus determines the overall synthetic strategy. An ideal linker should be stable to a wide range of reaction conditions, yet cleavable under specific, mild conditions that leave the target molecule intact.
This application note explores the potential utility of (2,6-Dichloro-3-methylphenyl)methanol as a core structural motif for a novel acid-labile linker in solid-phase organic synthesis. While direct literature on this specific compound's application as a linker is nascent, we can infer its properties and potential applications by drawing parallels with structurally similar systems, such as the hydroxytetrachlorodiphenylmethyl (HTPM) linker.[1] The steric and electronic effects of the dichloro and methyl substituents on the phenyl ring are anticipated to modulate the stability and cleavage kinetics of the resulting linker, offering a potentially valuable tool for researchers in organic and medicinal chemistry.
Guiding Principles: Steric Hindrance and Electronic Effects on Linker Lability
The stability of a benzyl-type linker is fundamentally governed by the stability of the carbocation formed upon acid-mediated cleavage. The presence of two chlorine atoms at the ortho positions (2 and 6) of the phenyl ring in (2,6-Dichloro-3-methylphenyl)methanol is expected to exert significant steric hindrance around the benzylic carbon. This steric shield can protect the linkage from nucleophilic attack and enzymatic degradation, thereby enhancing its stability during various synthetic transformations.
Furthermore, the electron-withdrawing nature of the chlorine atoms can destabilize the incipient carbocation, rendering the linker more resistant to premature cleavage under mildly acidic conditions. The methyl group at the 3-position, being electron-donating, may slightly counteract this effect. This fine balance of steric and electronic factors suggests that a linker derived from (2,6-Dichloro-3-methylphenyl)methanol could exhibit enhanced stability compared to simpler benzyl-type linkers, yet still be susceptible to cleavage under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[1]
Proposed Application Workflow
The proposed workflow for utilizing a (2,6-Dichloro-3-methylphenyl)methanol-based linker is depicted below. This workflow is analogous to established protocols for other acid-labile linkers.
Figure 1: Proposed workflow for solid-phase synthesis using a (2,6-Dichloro-3-methylphenyl)methanol-based linker.
Experimental Protocols
The following protocols are provided as a starting point for the application of a (2,6-Dichloro-3-methylphenyl)methanol-based linker. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific substrates and resins.
Protocol 1: Synthesis and Immobilization of the Linker
The synthesis of (2,6-Dichloro-3-methylphenyl)methanol can be achieved through the reduction of the corresponding benzaldehyde or benzoic acid derivative. For the purpose of this application note, we will assume the availability of the alcohol.
Objective: To attach the (2,6-Dichloro-3-methylphenyl)methanol linker to a suitable solid support, such as aminomethyl polystyrene.
Materials:
-
(2,6-Dichloro-3-methylphenyl)methanol
-
Aminomethyl polystyrene resin
-
A suitable spacer (e.g., succinic anhydride)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a solid-phase synthesis vessel.[2]
-
Spacer Attachment (Optional but Recommended):
-
Dissolve succinic anhydride (5 eq) in DMF.
-
Add the solution to the swollen resin and agitate for 4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
-
Linker Coupling:
-
Dissolve (2,6-Dichloro-3-methylphenyl)methanol (3 eq) and DCC (or EDCI) (3 eq) in a minimal amount of DMF/DCM (1:1).
-
Add the solution to the resin from the previous step.
-
Agitate the mixture for 12-24 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x) to remove all soluble reagents and byproducts.
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Loading of the First Building Block (Carboxylic Acid Example)
Objective: To attach the first synthetic building block, a carboxylic acid, to the immobilized linker.
Materials:
-
Linker-functionalized resin
-
Carboxylic acid to be loaded (e.g., an N-Fmoc protected amino acid)
-
DCC or EDCI
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM for 1 hour.
-
Activation and Coupling:
-
In a separate flask, dissolve the carboxylic acid (3 eq), DCC (or EDCI) (3 eq), and DMAP (0.1 eq) in a mixture of DMF and DCM.
-
Pre-activate the mixture by stirring for 15 minutes at 0 °C.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Agitate the reaction mixture for 4-12 hours at room temperature.
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
To block any unreacted hydroxyl groups on the linker, treat the resin with a solution of acetic anhydride and pyridine in DMF.
-
-
Washing and Drying:
-
Wash the resin as described in Protocol 1, step 4.
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage of the Final Product from the Resin
Objective: To cleave the synthesized molecule from the solid support.
Materials:
-
Product-loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, depending on the synthesized molecule)
Procedure:
-
Resin Preparation: Place the dry, product-loaded resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the synthesized molecule. A common cocktail is TFA/TIS/Water (95:2.5:2.5). For the (2,6-Dichloro-3-methylphenyl)methanol linker, a milder TFA concentration in DCM (e.g., 20-50%) may be sufficient and should be optimized.[1]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. The optimal cleavage time should be determined empirically.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
-
Purification: Purify the crude product by an appropriate method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Summary: A Comparative Overview
The following table provides a hypothetical comparison of the proposed (2,6-Dichloro-3-methylphenyl)methanol linker with other common acid-labile linkers, based on the anticipated effects of its substitution pattern.
| Linker Type | Structure of Core | Anticipated Stability | Typical Cleavage Conditions |
| Wang | p-Alkoxybenzyl alcohol | Low | 1-5% TFA in DCM |
| 2-Chlorotrityl | 2-Chlorotrityl alcohol | Moderate | 1% TFA in DCM, Acetic Acid |
| HTPM [1] | (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol | High | 20% TFA in CH2Cl2 |
| Proposed Linker | (2,6-Dichloro-3-methylphenyl)methanol | Moderate to High | Estimated: 10-30% TFA in DCM |
Troubleshooting and Key Considerations
-
Incomplete Loading: If loading of the first building block is inefficient, consider using a different activating agent (e.g., HBTU, HATU for amino acids) or increasing the reaction time and temperature.
-
Premature Cleavage: If the product is lost during synthesis, the linker may be too labile for the reaction conditions employed. Consider using a more robust linker or milder reagents.
-
Incomplete Cleavage: If the final product yield is low, increase the TFA concentration or the cleavage time. The addition of scavengers is crucial to prevent side reactions with reactive intermediates generated during cleavage.
Conclusion
The (2,6-Dichloro-3-methylphenyl)methanol moiety presents an intriguing structural motif for the development of a new class of acid-labile linkers for solid-phase synthesis. The combination of steric hindrance and electronic modulation from the dichloro and methyl substituents is expected to provide a linker with a unique stability profile, potentially offering advantages in multi-step syntheses requiring orthogonal protection strategies. The protocols and data presented herein provide a foundational guide for researchers to explore the practical applications of this promising new tool in their synthetic endeavors. Further experimental validation is required to fully elucidate the scope and limitations of this proposed linker system.
References
- Information on safety-catch linkers and general solid-phase synthesis principles. (n.d.).
- Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. PMC - NIH.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations. ResearchGate.
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate.
- Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. ResearchGate.
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Application Notes and Protocols for (2,6-Dichloro-3-methylphenyl)methanol as a Linker in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Linker for Robust Solid-Phase Organic Synthesis
In the landscape of combinatorial chemistry and solid-phase organic synthesis (SPOS), the choice of a linker is paramount to the success of a synthetic campaign. The linker, which tethers the nascent molecule to an insoluble resin, must exhibit exceptional stability throughout a multitude of reaction conditions while allowing for facile and high-yielding cleavage of the final product. This application note details the use of (2,6-Dichloro-3-methylphenyl)methanol as a robust and versatile linker, particularly suited for the generation of diverse small molecule libraries.
The unique substitution pattern of this benzyl alcohol-derived linker—featuring two ortho-chloro substituents and a meta-methyl group—confers a high degree of stability to the resulting ether or ester linkage. This stability is crucial for withstanding a wide array of reagents, including but not limited to, strong bases, nucleophiles, and both Brønsted and Lewis acids, thereby enabling a broad scope of chemical transformations on the solid support. Cleavage of the synthesized molecule from the resin is achieved under specific, controlled acidic conditions, ensuring the integrity of the final product. These characteristics position (2,6-Dichloro-3-methylphenyl)methanol as a superior choice for complex, multi-step solid-phase syntheses in drug discovery and development. A closely related linker system, Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, has demonstrated remarkable stability and cleavage efficiency, providing a strong basis for the protocols outlined herein[1].
Core Principles and Advantages
The utility of the (2,6-Dichloro-3-methylphenyl)methanol linker is grounded in the electronic and steric effects imparted by its substituents.
-
Enhanced Stability: The two ortho-chloro groups provide significant steric hindrance around the benzylic carbon, shielding the ether or ester linkage from nucleophilic attack. Electronically, the chlorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and modulates the stability of the benzylic cation intermediate formed during cleavage.
-
Tunable Lability: The 3-methyl group, being electron-donating, can subtly influence the electronic properties of the phenyl ring, allowing for a fine-tuning of the linker's acid lability. This balance between stability and cleavability is a key feature.
-
Traceless Cleavage: Upon cleavage, the linker remains attached to the resin, and the synthesized molecule is released with a hydroxyl group (if attached via an ether linkage) or a carboxylic acid (if attached as an ester), leaving no residual linker fragment on the product. This is a critical aspect of "traceless" linking strategies in combinatorial chemistry[2][3].
Experimental Protocols
Protocol 1: Synthesis of (2,6-Dichloro-3-methylphenyl)methanol
The synthesis of the linker begins with a commercially available starting material, 2,6-dichlorotoluene.
Workflow for Linker Synthesis
Caption: Synthetic pathway to the linker precursor.
Step-by-Step Procedure:
-
Nitration of 2,6-Dichlorotoluene: To a cooled (0 °C) solution of 2,6-dichlorotoluene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,3-dichloro-2-methyl-4-nitrobenzene.
-
Reduction to Aniline: Dissolve the nitro compound in ethanol and add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid. Reflux the mixture for 4-6 hours. Cool the reaction, filter through celite, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution. Dry the organic layer and concentrate to obtain 2,6-dichloro-3-methylaniline.
-
Conversion to Phenol: Dissolve the aniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Slowly add this solution to a boiling solution of dilute sulfuric acid. The diazonium salt will decompose to form 2,6-dichloro-3-methylphenol. Extract the phenol with an organic solvent, wash, dry, and concentrate.
-
Formylation: Subject the phenol to a formylation reaction, such as the Reimer-Tiemann reaction (chloroform, sodium hydroxide) or the Duff reaction (hexamethylenetetramine, acid), to introduce a formyl group, yielding 2,6-dichloro-3-methyl-4-hydroxybenzaldehyde.
-
Reduction to Benzyl Alcohol: Dissolve the aldehyde in methanol and cool to 0 °C. Add sodium borohydride portion-wise. Stir the reaction at room temperature for 1-2 hours. Quench the reaction with water and extract the product. Dry and concentrate the organic layer to afford (2,6-dichloro-3-methyl-4-hydroxyphenyl)methanol. This intermediate is then ready for attachment to a solid support.
Protocol 2: Attachment of the Linker to a Solid Support
The synthesized linker precursor is attached to a suitable solid support, typically a polystyrene resin functionalized with a reactive group like a chloromethyl or aminomethyl group.
Workflow for Linker Immobilization
Caption: Immobilization of the linker onto a solid support.
Step-by-Step Procedure:
-
Resin Swelling: Swell aminomethyl polystyrene resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Linker Activation (if necessary): Depending on the coupling strategy, the linker may need to be activated. For coupling to an aminomethyl resin, a bifunctional spacer (e.g., a diacid chloride) can be used to first react with the resin, followed by reaction with the linker's phenolic hydroxyl group.
-
Coupling: A more direct approach involves pre-forming an appropriate derivative of the linker. For example, the phenolic hydroxyl group of (2,6-dichloro-3-methyl-4-hydroxyphenyl)methanol can be reacted with an ω-bromoalkanoic acid ester, followed by hydrolysis of the ester to provide a carboxylic acid handle. This can then be coupled to the aminomethyl resin using standard peptide coupling reagents (e.g., HBTU, HATU, or DIC/HOBt).
-
Washing: After the coupling reaction is complete (monitored by a colorimetric test such as the Kaiser test for free amines), thoroughly wash the resin with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized resin under vacuum.
Protocol 3: Loading of the First Building Block
The first building block of the combinatorial library is attached to the immobilized linker. The example below describes the loading of a carboxylic acid.
Step-by-Step Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in a suitable solvent (e.g., DCM or DMF).
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid building block and an activating agent (e.g., 2,6-dichlorobenzoyl chloride[4] or a carbodiimide like DIC) in an appropriate solvent. If a carbodiimide is used, an additive such as 4-dimethylaminopyridine (DMAP) is often included to catalyze the esterification.
-
Loading: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature until the reaction is complete (typically 4-12 hours).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the linker, treat the resin with an excess of a capping agent, such as acetic anhydride in the presence of a base (e.g., pyridine or DIEA).
-
Washing and Drying: Thoroughly wash the loaded resin with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 4: Solid-Phase Synthesis of a Small Molecule Library
With the first building block loaded, the synthesis of the library can proceed through a series of coupling and deprotection steps, depending on the library design. The high stability of the (2,6-Dichloro-3-methylphenyl)methanol linker allows for a wide range of chemistries to be performed.
Protocol 5: Cleavage of the Final Product from the Resin
The final step is the release of the synthesized molecules from the solid support.
Cleavage Workflow
Caption: Cleavage of the final product from the solid support.
Step-by-Step Procedure:
-
Resin Preparation: Place the dried resin-bound product in a reaction vessel.
-
Cleavage: Add a cleavage cocktail, typically a solution of trifluoroacetic acid (TFA) in a chlorinated solvent. Based on analogous systems, a solution of 20% TFA in dichloromethane is a good starting point[1]. The exact concentration and reaction time may need to be optimized depending on the specific molecule being cleaved. The reaction is typically carried out at room temperature for 1-3 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Resin Washing: Wash the resin with a small amount of the cleavage solvent to ensure complete recovery of the product.
-
Work-up: Combine the filtrate and washes and concentrate under reduced pressure to remove the TFA and solvent. The crude product can then be purified by standard techniques such as HPLC or crystallization.
Data Presentation: Stability and Cleavage Efficiency
The following table provides expected performance data for the (2,6-Dichloro-3-methylphenyl)methanol linker based on reported data for structurally similar linkers[1].
| Reagent/Condition | Stability of Linkage | Cleavage Efficiency | Notes |
| 20% Piperidine in DMF | >99% | <1% | Compatible with Fmoc deprotection. |
| 50% TFA in DCM | ~95% | >90% (after 2h) | Standard cleavage condition. |
| 1M HCl in Dioxane | >98% | <2% | Stable to moderately strong protic acids. |
| 1M NaOH in H2O/THF | >99% | <1% | Stable to strong bases. |
| LiAlH4 in THF | >95% | <5% | Largely stable to reducing agents. |
| Pd(PPh3)4, various conditions | >98% | <2% | Compatible with many transition metal-catalyzed reactions. |
Conclusion
(2,6-Dichloro-3-methylphenyl)methanol represents a highly valuable addition to the toolkit of linkers for solid-phase organic synthesis. Its robust nature, stemming from the unique electronic and steric properties of its substituents, allows for the execution of a broad range of chemical transformations on the solid support. The protocols provided herein, based on established principles of solid-phase chemistry and data from closely related systems, offer a comprehensive guide for researchers to effectively utilize this linker in their combinatorial library synthesis and drug discovery efforts. The combination of high stability during synthesis and predictable, efficient cleavage makes this linker a powerful tool for the generation of novel chemical entities.
References
-
Traceless Linkers - Combinatorial Chemistry Review. (2020, March 10). Retrieved from [Link]
- Breitenbucher, J. G., & Figliozzi, G. (2000). Acetophenone-based linker for solid-phase peptide synthesis. Tetrahedron Letters, 41(23), 4311-4315.
- Gray, N. S., Kwon, S., & Schultz, P. G. (2001). A concise and traceless linker strategy toward combinatorial libraries of 2,6,9-substituted purines. The Journal of Organic Chemistry, 66(24), 8273–8276.
- Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. (2008). Journal of the American Chemical Society, 130(48), 16159–16161.
Sources
Application Note: Selective Oxidation of (2,6-Dichloro-3-methylphenyl)methanol to 2,6-Dichloro-3-methylbenzaldehyde
Abstract: This document provides a comprehensive guide for the selective oxidation of the primary benzylic alcohol, (2,6-Dichloro-3-methylphenyl)methanol, to its corresponding aldehyde, 2,6-Dichloro-3-methylbenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. We will explore several robust and widely adopted oxidation protocols, including Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and TEMPO-catalyzed oxidation. Each method's underlying principles, advantages, and limitations are discussed to provide researchers with the necessary insights for procedural selection. Detailed, step-by-step protocols are provided to ensure reproducible and high-yield synthesis.
Introduction: The Synthetic Challenge and Importance
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[1][2] However, achieving this selectivity can be challenging, as aldehydes are susceptible to over-oxidation to the corresponding carboxylic acids, especially under harsh reaction conditions.[3][4] The target molecule, 2,6-dichloro-3-methylbenzaldehyde, is a valuable building block in medicinal chemistry and materials science. Its sterically hindered and electron-deficient nature, due to the two ortho-chloro substituents, presents specific challenges for oxidation that necessitate the use of mild and highly selective reagents.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of reliable methods to effect this transformation efficiently. We will delve into the mechanistic rationale behind each protocol, empowering the user to not only replicate the procedures but also to troubleshoot and adapt them as needed.
Overview of Recommended Oxidation Methodologies
The choice of an oxidizing agent is paramount and depends on factors such as substrate tolerance to acidic or basic conditions, desired reaction scale, and safety considerations. For the oxidation of (2,6-Dichloro-3-methylphenyl)methanol, we will focus on three well-established methods known for their mildness and selectivity.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to convert primary and secondary alcohols to aldehydes and ketones, respectively.[5][6]
-
Expertise & Experience: This method is highly favored for its exceptionally mild and neutral reaction conditions, typically performed at room temperature in chlorinated solvents like dichloromethane (DCM).[6][7] Its high chemoselectivity ensures that other sensitive functional groups remain unaffected.[8] The reaction mechanism involves the formation of a periodinane intermediate, followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde.[8][9] A key advantage is the straightforward workup, where the byproducts are easily removed.[5] However, DMP is known to be shock-sensitive and potentially explosive, requiring careful handling.[5][7]
Swern Oxidation
The Swern oxidation is another powerful and mild procedure that employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA).[10][11]
-
Expertise & Experience: This method is particularly effective for sterically hindered alcohols and is renowned for avoiding the use of heavy metals.[12][13] The reaction proceeds at very low temperatures (-78 °C) to control the formation of the reactive chloro(dimethyl)sulfonium chloride intermediate.[10][13] The primary alcohol attacks this intermediate, and subsequent deprotonation by triethylamine leads to the formation of a sulfur ylide, which fragments to the desired aldehyde.[10][11] A significant drawback is the stoichiometric formation of dimethyl sulfide, a volatile compound with a notoriously unpleasant odor.[10][11][13] Additionally, strict temperature control is crucial to prevent side reactions.[13]
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that serves as a catalyst for the oxidation of alcohols.[14] The active oxidant, the N-oxoammonium ion, is generated in situ from TEMPO by a stoichiometric co-oxidant.[14]
-
Expertise & Experience: This method represents a greener alternative, as it uses a catalytic amount of the core reagent. A common and cost-effective co-oxidant is sodium hypochlorite (bleach), often used in a biphasic system with a buffer.[15][16][17] The Anelli protocol, which utilizes catalytic TEMPO, KBr, and NaOCl in a DCM/water mixture, is a widely adopted procedure.[15] This system is highly efficient for converting primary alcohols to aldehydes, and the reaction can often be stopped at the aldehyde stage with careful monitoring.[15][16] Over-oxidation to the carboxylic acid can be a competing pathway, particularly with extended reaction times or elevated temperatures.[16]
Comparative Analysis of Oxidation Methods
The table below summarizes the key characteristics of the discussed methods to aid in selecting the most appropriate protocol for your specific laboratory context and synthetic goals.
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine | TEMPO (catalytic), NaOCl, KBr |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) / Water |
| Temperature | Room Temperature (20-25 °C) | -78 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours | 0.5 - 5 hours |
| Workup | Quench with Na₂S₂O₃, extraction | Aqueous quench, extraction | Phase separation, extraction |
| Advantages | Very mild, neutral pH, high yield, simple workup.[6][7][8] | Excellent for hindered alcohols, metal-free.[12][13] | Catalytic, cost-effective co-oxidant, "green" option.[14][16] |
| Disadvantages | Reagent is potentially explosive and expensive.[5][7] | Requires cryogenic temperatures, produces foul-smelling DMS.[10][11] | Risk of over-oxidation, biphasic system can be complex.[16] |
Experimental Protocols & Workflows
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Workflow Visualization
The general experimental workflow for the oxidation of (2,6-Dichloro-3-methylphenyl)methanol is depicted below.
Caption: General experimental workflow for the oxidation.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard literature procedures for DMP oxidations.[5][7]
-
Materials and Reagents:
-
(2,6-Dichloro-3-methylphenyl)methanol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Step-by-Step Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (2,6-Dichloro-3-methylphenyl)methanol (1.0 eq) and anhydrous DCM (approx. 10 volumes, e.g., 10 mL per gram of alcohol).
-
Stir the solution at room temperature (20-25 °C) until the alcohol is fully dissolved.
-
In a single portion, add Dess-Martin Periodinane (1.2 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Pour the mixture into a separatory funnel and wash sequentially with 10% Na₂S₂O₃ solution and saturated NaHCO₃ solution.[7] This step quenches excess DMP and removes the acetic acid byproduct.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure 2,6-Dichloro-3-methylbenzaldehyde.
-
Protocol 2: Swern Oxidation
This protocol is based on the classical Swern oxidation procedure.[10][11]
-
Materials and Reagents:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous (3.0 eq)
-
(2,6-Dichloro-3-methylphenyl)methanol (1.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the cold DCM.
-
In a separate flask, prepare a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
-
Prepare a solution of (2,6-Dichloro-3-methylphenyl)methanol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Slowly add triethylamine (5.0 eq) to the mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over ~45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: TEMPO-Catalyzed Oxidation (Anelli-Type)
This protocol is a modification of the procedure developed by Anelli et al.[15]
-
Materials and Reagents:
-
(2,6-Dichloro-3-methylphenyl)methanol (1.0 eq)
-
TEMPO (0.01 eq)
-
Potassium bromide (KBr) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium hypochlorite (NaOCl, bleach, ~10-13% available chlorine) (1.2 eq)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve (2,6-Dichloro-3-methylphenyl)methanol (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) in DCM.
-
Add the saturated NaHCO₃ solution to create a biphasic mixture.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add the NaOCl solution dropwise over 30-60 minutes, ensuring the temperature does not rise above 5 °C. The orange color of the aqueous layer may fade during the addition.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Once the starting material is consumed (typically 1-2 hours), transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 10% aqueous Na₂S₂O₃ solution to destroy any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Reaction Mechanism Visualization
The mechanism for the Dess-Martin Periodinane oxidation provides insight into its mild and selective nature.
Caption: Simplified mechanism of DMP oxidation.
Product Characterization and Monitoring
-
Reaction Monitoring: The progress of the oxidation can be effectively monitored by Thin Layer Chromatography (TLC) on silica gel plates. A less polar spot corresponding to the aldehyde product should appear, while the more polar spot of the starting alcohol diminishes. A typical eluent system would be 20-30% ethyl acetate in hexanes.
-
Product Identity: The final product, 2,6-Dichloro-3-methylbenzaldehyde, is a solid at room temperature. Its identity and purity should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a characteristic aldehyde proton singlet around δ 10.0-10.5 ppm. The aromatic protons and the methyl group singlet will also be present in their expected regions.
-
¹³C NMR: The carbonyl carbon should appear around δ 185-195 ppm.
-
FT-IR: A strong carbonyl (C=O) stretch should be visible around 1700 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) is also indicative of a complete reaction.
-
Mass Spectrometry: To confirm the molecular weight (189.0 g/mol for C₈H₆Cl₂O).
-
References
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Cella, J. A., Kelley, J. A., & Kenehan, E. F. (1975). Nitroxide-catalyzed oxidation of alcohols using m-chloroperbenzoic acid. A new method. The Journal of Organic Chemistry, 40(12), 1860–1862. [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic-synthesis.com. [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistrysteps.com. [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic-chemistry.org. [Link]
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Boekman, R. K., et al. (1998). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-. Organic Syntheses, 77, 181. [Link]
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Gagnon, D., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(9), 1731–1739. [Link]
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Hinzmann, A., et al. (2020). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry, 2020(19), 2915-2921. [Link]
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ACS Green Chemistry Institute. (n.d.). TEMPO. acs.org. [Link]
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Wikipedia. (n.d.). Dess–Martin oxidation. en.wikipedia.org. [Link]
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He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
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Wirth, T., et al. (2015). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 51(23), 4856-4858. [Link]
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Ziegler, J., et al. (2018). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 14, 2537–2543. [Link]
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ResearchGate. (n.d.). Oxidation of Benzylic Alcohols to AldehydeslO. researchgate.net. [Link]
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Yan, B., et al. (1996). Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy. The Journal of Organic Chemistry, 61(25), 8765–8770. [Link]
-
Marx, M., & Tidwell, T. T. (1979). Reactivity-selectivity in the Swern oxidation of alcohols using dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 44(22), 3891–3896. [Link]
-
Wikipedia. (n.d.). Swern oxidation. en.wikipedia.org. [Link]
-
Huang, S. L., Omura, K., & Swern, D. (1976). Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry, 41(20), 3329–3331. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. organic-chemistry.org. [Link]
-
Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
-
Clark, J. (n.d.). oxidation of alcohols. chemguide.co.uk. [Link]
-
PrepChem.com. (n.d.). Preparation of 2,6-dichlorobenzaldehyde. prepchem.com. [Link]
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ChemSynthesis. (n.d.). 2,3-dichloro-4-methylbenzaldehyde. chemsynthesis.com. [Link]
- Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
-
WIPO Patentscope. (n.d.). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. patentscope.wipo.int. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. organic-chemistry.org. [Link]
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. khanacademy.org. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-3-nitrobenzaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. organic-chemistry.org. [Link]
-
PubChem. (n.d.). 2-Chloro-3-methylbenzaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]
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Application Note: Strategies for the Synthesis of Ethers from the Sterically Hindered Alcohol, (2,6-Dichloro-3-methylphenyl)methanol
Abstract
The synthesis of ethers is a cornerstone of medicinal chemistry and materials science. However, substrates bearing significant steric hindrance, such as (2,6-dichloro-3-methylphenyl)methanol, present a formidable challenge to classical etherification methods. The two ortho-chloro substituents effectively shield the benzylic hydroxyl group, drastically reducing its nucleophilicity and impeding the progress of standard SN2 reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on three robust protocols to overcome this steric barrier: a modified Williamson Ether Synthesis enhanced by Phase-Transfer Catalysis, the versatile Mitsunobu Reaction, and a modern Palladium-Catalyzed Buchwald-Hartwig C-O Coupling. Each protocol is presented with a step-by-step methodology, an explanation of the underlying mechanistic principles, and expert insights into critical experimental parameters.
The Synthetic Challenge: Steric Hindrance in (2,6-Dichloro-3-methylphenyl)methanol
The primary obstacle in functionalizing (2,6-dichloro-3-methylphenyl)methanol is the severe steric congestion around the reactive hydroxyl group. The two large chlorine atoms in the 2 and 6 positions of the phenyl ring act as "bodyguards," preventing the straightforward approach of nucleophiles or electrophiles.
In a typical SN2 reaction like the Williamson ether synthesis, an alkoxide nucleophile must perform a backside attack on an electrophilic carbon.[1][2][3] When our target alcohol is deprotonated to form the alkoxide, its own ability to act as a nucleophile is sterically impeded. Conversely, if the alcohol were to be converted into a leaving group, attack by an external alkoxide would be equally difficult. Furthermore, the benzylic nature of the alcohol, combined with hindrance, increases the likelihood of competing E2 elimination reactions when secondary or tertiary alkyl halides are used as reaction partners.[4][5]
Therefore, successful ether synthesis requires strategies that either enhance the reactivity of the sterically hindered alkoxide or bypass the traditional SN2 mechanism altogether.
Protocol 1: Modified Williamson Ether Synthesis with Phase-Transfer Catalysis
The Williamson ether synthesis, first reported in 1850, remains a fundamental method for ether formation.[1] For hindered substrates, its efficacy can be greatly improved by employing a phase-transfer catalyst (PTC). A PTC, such as tetrabutylammonium bromide, facilitates the transfer of the alkoxide ion from an aqueous or solid phase into the organic phase where the alkyl halide resides, thereby increasing the effective concentration and reactivity of the nucleophile.[6][7][8] This method avoids the need for strictly anhydrous conditions often required in traditional Williamson syntheses.[7][8]
Causality and Experimental Rationale
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[5][9]
-
Solvent System: A two-phase system or the use of a polar aprotic solvent like DMF is chosen. Protic solvents can solvate and deactivate the alkoxide nucleophile, slowing the reaction.[1]
-
Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is effective because its quaternary ammonium cation is soluble in the organic phase and can pair with the alkoxide anion, pulling it into the organic phase to react with the alkyl halide.[10]
-
Alkyl Halide Choice: This reaction works best with unhindered primary alkyl halides (e.g., methyl iodide, ethyl bromide) to minimize the competing elimination reaction.[1][3]
Experimental Workflow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
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- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
Application Notes & Protocols: (2,6-Dichloro-3-methylphenyl)methanol as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction:
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of FDA-approved drugs featuring these structural motifs. Their prevalence stems from their ability to present complex pharmacophores in three-dimensional space, enabling precise interactions with biological targets. The strategic synthesis of novel heterocyclic scaffolds is therefore a cornerstone of drug discovery and development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of (2,6-dichloro-3-methylphenyl)methanol as a readily accessible starting material for the synthesis of a variety of valuable heterocyclic compounds. While direct cyclization of this benzyl alcohol is not a common transformation, its strategic conversion into more reactive intermediates, namely the corresponding aldehyde and benzyl halide, unlocks a plethora of well-established and powerful ring-forming reactions.
Herein, we present a scientifically-grounded, two-pronged synthetic strategy. The first part details robust protocols for the efficient conversion of (2,6-dichloro-3-methylphenyl)methanol into its key reactive derivatives. The second part provides detailed, step-by-step protocols for the subsequent synthesis of representative heterocyclic systems, including quinolines and benzodiazepines, from these intermediates. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.
PART I: Strategic Conversion of (2,6-Dichloro-3-methylphenyl)methanol to Key Synthetic Intermediates
The hydroxyl group of (2,6-dichloro-3-methylphenyl)methanol is not sufficiently reactive to directly participate in most cyclization reactions. Therefore, a two-step approach is the most logical and versatile strategy for its use in heterocyclic synthesis. This involves either oxidation to the corresponding aldehyde or conversion to the benzyl halide.
A. Oxidation to 2,6-Dichloro-3-methylbenzaldehyde
The oxidation of the primary alcohol to an aldehyde is a crucial transformation. Care must be taken to avoid over-oxidation to the carboxylic acid. Two reliable and widely used methods for this conversion are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2]
1. Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[2][3] It is known for its mild conditions and high yields.
2. Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature.[4][5]
The choice between these methods will depend on the scale of the reaction, available equipment, and tolerance of the substrate to the specific reagents.
Protocol 1: Swern Oxidation of (2,6-Dichloro-3-methylphenyl)methanol
This protocol is adapted from standard Swern oxidation procedures.[2][3][6]
Materials:
-
(2,6-Dichloro-3-methylphenyl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous DCM (50 mL per 10 mmol of alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
In a separate flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM (10 mL). Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Prepare a solution of (2,6-dichloro-3-methylphenyl)methanol (1.0 equivalent) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dichloro-3-methylbenzaldehyde.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The active oxidant, the chlorosulfonium salt, is unstable above -60 °C.[2] Maintaining a low temperature is critical to prevent its decomposition and side reactions.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous as the intermediates are highly moisture-sensitive.
-
Triethylamine: A hindered amine base is used to neutralize the HCl generated during the reaction and to facilitate the final elimination step to form the aldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is based on established procedures for DMP oxidations.[4][5][7]
Materials:
-
(2,6-Dichloro-3-methylphenyl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
Procedure:
-
To a round-bottom flask, add (2,6-dichloro-3-methylphenyl)methanol (1.0 equivalent) and anhydrous DCM (50 mL per 10 mmol of alcohol).
-
Add Dess-Martin Periodinane (1.1 equivalents) to the solution in one portion at room temperature under a nitrogen or argon atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) and a 10% aqueous solution of sodium thiosulfate (50 mL).
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2,6-dichloro-3-methylbenzaldehyde by column chromatography on silica gel.
Causality of Experimental Choices:
-
DMP as Oxidant: DMP is a mild and selective oxidant that functions well at room temperature and neutral pH, making it suitable for substrates with sensitive functional groups.[5]
-
Sodium Bicarbonate and Sodium Thiosulfate Quench: This workup is essential to neutralize the acetic acid byproduct and to reduce the excess periodinane reagent to a water-soluble form for easy removal.
PART II: Synthesis of Heterocyclic Compounds from 2,6-Dichloro-3-methylbenzaldehyde
The resulting 2,6-dichloro-3-methylbenzaldehyde is a versatile building block for a variety of heterocyclic systems. Below are representative protocols for the synthesis of a quinoline and a benzodiazepine derivative.
A. Synthesis of a Substituted Quinoline via Friedländer Annulation
The Friedländer synthesis is a classic and straightforward method for constructing the quinoline ring system by reacting a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl.[8][9][10]
Protocol 3: Synthesis of a 2,4-Disubstituted-5,7-dichloro-6-methylquinoline
This protocol is a generalized procedure based on the Friedländer annulation.[8][9]
Materials:
-
2-Amino-3,5-dichloro-4-methylbenzaldehyde (requires a separate synthesis from the product of Protocol 1 or 2 via nitration and reduction, a common synthetic sequence)
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine or another basic catalyst
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3,5-dichloro-4-methylbenzaldehyde (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol (30 mL per 10 mmol of aldehyde).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete in 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
Base Catalyst: The base (e.g., piperidine) catalyzes the initial aldol-type condensation between the enolate of ethyl acetoacetate and the aldehyde.
-
Reflux Conditions: The thermal energy is required to drive the condensation and subsequent cyclization/dehydration to form the aromatic quinoline ring.
B. Synthesis of a 1,4-Benzodiazepine Derivative
Benzodiazepines are a critical class of psychoactive drugs. A common synthetic route involves the condensation of a 2-aminobenzophenone with an amino acid, but variations starting from 2-aminobenzaldehydes are also known.[11]
Protocol 4: Synthesis of a Dichloro-methyl-substituted Benzodiazepine Derivative
This protocol describes a plausible route to a benzodiazepine derivative.
Materials:
-
2-Amino-3,5-dichloro-4-methylbenzaldehyde
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, combine 2-amino-3,5-dichloro-4-methylbenzaldehyde (1.0 equivalent), glycine ethyl ester hydrochloride (1.2 equivalents), and pyridine (50 mL per 10 mmol of aldehyde).
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 18-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.
-
Treat the residue with a mixture of water and ethyl acetate.
-
Separate the organic layer and wash it successively with water, dilute hydrochloric acid (to remove any remaining pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target benzodiazepine derivative.
Causality of Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves as a high-boiling solvent and also as a base to neutralize the HCl from the glycine ester salt and to facilitate the condensation reactions.
-
Piperidine Catalyst: A small amount of a stronger base can catalyze the initial imine formation.
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed synthetic workflows.
Caption: Oxidation of the starting alcohol to the key aldehyde intermediate.
Caption: Synthesis of heterocyclic compounds from the aldehyde intermediate.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the described protocols. Note that yields are estimates and will vary based on experimental conditions and scale.
| Protocol | Reaction Type | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Swern Oxidation | Oxalyl Chloride, DMSO, Et3N | -78 to RT | 2-3 | 85-95 |
| 2 | DMP Oxidation | Dess-Martin Periodinane | Room Temp | 1-3 | 90-98 |
| 3 | Friedländer Annulation | Ethyl Acetoacetate, Piperidine | Reflux | 4-8 | 70-90 |
| 4 | Benzodiazepine Synthesis | Glycine Ethyl Ester HCl, Pyridine | Reflux | 18-24 | 50-70 |
Conclusion
(2,6-Dichloro-3-methylphenyl)methanol, while not a direct precursor for heterocyclic synthesis, serves as an excellent and versatile starting material. Its conversion to the corresponding aldehyde opens up a wide array of possibilities for the construction of diverse and potentially biologically active heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel quinolines, benzodiazepines, and other related heterocyclic systems. The careful selection of reaction conditions and a thorough understanding of the underlying mechanisms are paramount to achieving successful and efficient syntheses in the pursuit of new therapeutic agents.
References
-
Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl alcohol and ketones. Wiley Online Library. Available at: [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of substituted benzo[b][8][12]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Pictet-Spengler Reaction. NROChemistry. Available at: [Link]
-
Bischler–Napieralski reaction. Wikipedia. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]
-
Bischler–Napieralski reaction. Grokipedia. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. Available at: [Link]
-
Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. Universal Print. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]
-
Swern oxidation. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal. Available at: [Link]
-
The synthesis of quinolines from 2-aminobenzylic alcohols. ResearchGate. Available at: [Link]
-
Reaction of 2‐carboxybenzaldehyde, nucleophiles, and nitriles for the synthesis of N‐substituted isoindolin‐1‐ones. ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. Arkivoc. Available at: [Link]
-
Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. Available at: [Link]
-
Reaction conditions for the oxidation of benzyl alcohol to benzaldehyde. ResearchGate. Available at: [Link]
-
Benzaldehyde synthesis - Oxidation of benzyl alcohol. YouTube. Available at: [Link]
-
Dess–Martin periodinane. Wikipedia. Available at: [Link]
-
1,2-Benziodoxol-3(1H). Organic Syntheses Procedure. Available at: [Link]
-
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers. Available at: [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. Available at: [Link]
-
N-Capping of primary amines with 2-acyl-benzaldehydes to give isoindolinones. PubMed. Available at: [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]
-
Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. IJSART. Available at: [Link]
-
Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. ResearchGate. Available at: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. Available at: [Link]
-
Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals. Available at: [Link]
-
Swern Oxidation. Chem-Station Int. Ed. Available at: [Link]
-
The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Available at: [Link]
-
Swern Oxidation Proceedure. MSU chemistry. Available at: [Link]
-
Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC - NIH. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH. Available at: [Link]
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- 12. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Purification of crude (2,6-Dichloro-3-methylphenyl)methanol by column chromatography
Welcome to the technical support center for the purification of (2,6-Dichloro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this specific molecule. We will move from foundational questions to in-depth troubleshooting of complex experimental issues, providing not just solutions, but the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying (2,6-Dichloro-3-methylphenyl)methanol?
A1: For most applications involving (2,6-Dichloro-3-methylphenyl)methanol, standard silica gel (SiO₂) is the most effective and economical choice. Its polar surface interacts well with the hydroxyl group of the target molecule, allowing for separation from less polar impurities.
However, certain situations may warrant alternative stationary phases. The choice of stationary phase should be guided by the polarity of your target compound and its impurities[1].
| Stationary Phase | Primary Use Case for This Purification | Scientific Rationale |
| Silica Gel (Normal Phase) | Default Choice. Ideal for separating the polar methanol from non-polar starting materials or byproducts. | The polar silanol groups (Si-OH) on the silica surface form hydrogen bonds with the analyte's hydroxyl group, leading to retention. |
| Alumina (Al₂O₃) | For acid-sensitive compounds. If you observe product degradation on silica. | Alumina is available in neutral, acidic, or basic forms. Neutral alumina can prevent the degradation of compounds that might be unstable on the slightly acidic surface of silica gel[2]. |
| C18-functionalized Silica (Reverse Phase) | For highly polar impurities. When crude material contains impurities significantly more polar than the target compound. | In reverse-phase chromatography, the stationary phase is non-polar. A polar mobile phase is used, and more non-polar compounds (like your target) are retained longer than very polar impurities[3]. |
| Phenyl-Hexyl or PFP Phases | Difficult separations with aromatic impurities. When impurities have similar polarity but different aromatic character. | These phases can offer alternative selectivity based on π-π interactions between the stationary phase and the aromatic rings of the analyte and impurities, which can be different for halogenated compounds[4][5]. |
Q2: How do I select an appropriate solvent system (mobile phase)?
A2: The ideal solvent system should provide a retention factor (Rƒ) of 0.2-0.4 for (2,6-Dichloro-3-methylphenyl)methanol on a silica gel Thin Layer Chromatography (TLC) plate.[6] This Rƒ range typically translates to good separation on a column.
A common starting point is a mixture of a non-polar solvent and a moderately polar solvent.
-
Recommended Starting System: Hexanes/Ethyl Acetate
-
Procedure:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a chamber with a pre-determined ratio of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 1:1).
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent ratio until the spot corresponding to your product has an Rƒ of ~0.3.
-
If Rƒ is too high (runs too fast): Decrease the polarity (increase the proportion of hexanes).
-
If Rƒ is too low (stays at baseline): Increase the polarity (increase the proportion of ethyl acetate).
-
-
Q3: Should I use wet or dry loading for my sample?
A3: The choice depends on the solubility of your crude material in the mobile phase.
-
Wet Loading: Recommended if your crude (2,6-Dichloro-3-methylphenyl)methanol dissolves easily in a minimum amount of the starting mobile phase.[7] This method involves dissolving the sample and carefully pipetting it directly onto the top of the column bed. It is fast and straightforward.
-
Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase or if you need to use a stronger, more polar solvent to dissolve it completely.[7] Dry loading prevents poor separation that can result from using a dissolution solvent that is much stronger than your mobile phase.
Protocol for Dry Loading:
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Poor Separation - Product and Impurities are Co-eluting
-
Symptom: Fractions collected from the column contain both the desired product and one or more impurities, despite TLC analysis suggesting a good separation.
-
Potential Causes & Solutions:
-
Improper Solvent System: The chosen mobile phase may not be optimal for a column.
-
Solution: Re-evaluate your solvent system with TLC. Try incorporating a third solvent to modulate selectivity. For example, adding a small amount of dichloromethane or methanol can sometimes resolve closely running spots. The goal is to maximize the distance between the spots on the TLC plate, which corresponds to the selectivity factor (α)[1].
-
-
Column Overloading: Too much crude material was loaded onto the column for its size.
-
Solution: Reduce the amount of sample. A general rule is to load 1-5% of the mass of the silica gel. See the table below for guidance.
-
-
Poor Column Packing: The silica bed may have cracks, channels, or an uneven surface, leading to band broadening and poor separation.
-
Solution: Repack the column. Ensure the silica is packed as a uniform slurry and the top surface is perfectly flat and protected with a layer of sand.[8]
-
-
Sample Degradation on Silica: The compound may be degrading during its time on the column, creating new impurities that co-elute.
-
Solution: Perform a stability test. Spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is not stable on silica. Consider switching to a less acidic stationary phase like neutral alumina[2].
-
-
| Column Diameter (mm) | Silica Gel Mass (g, approx.) | Typical Sample Load (mg) |
| 10 | 5-10 | 50 - 250 |
| 20 | 20-40 | 200 - 1000 |
| 40 | 100-150 | 1000 - 5000 |
| 50 | 200-300 | 2000 - 10000 |
Issue 2: Product Elutes Too Slowly or Shows Significant Tailing
-
Symptom: The product takes a very large volume of solvent to elute, and the spot appears smeared or "tailed" across many fractions.
-
Potential Causes & Solutions:
-
Mobile Phase is Not Polar Enough: The solvent is not strong enough to displace the highly retained compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase during the run (gradient elution). For example, start with 10% Ethyl Acetate in Hexanes and slowly increase to 20%, 30%, etc. This will speed up the elution of your tightly bound compound after less polar impurities have been washed away[2].
-
-
Strong Secondary Interactions: The dichlorinated aromatic ring or the hydroxyl group may be interacting too strongly with active sites on the silica gel.
-
Solution: Add a modifier to your mobile phase. A small amount of a slightly more polar solvent (like methanol, ~0.5-1%) can help to occupy the most active sites on the silica, leading to more symmetrical peaks.
-
-
Issue 3: No Product is Recovered from the Column
-
Symptom: After running a large volume of solvent, analysis of the collected fractions shows no sign of the desired product.
-
Potential Causes & Solutions:
-
Irreversible Adsorption/Decomposition: The compound may have completely degraded or is permanently stuck to the stationary phase.
-
Solution: Before running a large-scale column, always test the stability of your compound on a small amount of silica[2]. If it is unstable, you must use a different stationary phase or purification technique.
-
-
Product Eluted in the Solvent Front: The initial solvent system was far too polar, causing the compound to elute immediately with no retention.
-
Solution: Always check the very first fractions collected from the column, even the equilibration solvent, by TLC[2].
-
-
Fractions are Too Dilute: The product did elute, but it is spread over so many fractions that it is undetectable in any single one.
-
Solution: Combine and concentrate a large range of the expected fractions and re-analyze by TLC.
-
-
Experimental Workflow & Protocol
Below is a standardized workflow for the purification of (2,6-Dichloro-3-methylphenyl)methanol.
Sources
- 1. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 2. Chromatography [chem.rochester.edu]
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- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of (2,6-Dichloro-3-methylphenyl)methanol
Welcome to the technical support center for the purification of (2,6-Dichloro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we will address common challenges and provide in-depth, evidence-based solutions.
Introduction: The Critical Role of Purity
(2,6-Dichloro-3-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns. Recrystallization is a powerful technique for purifying solid organic compounds, and when optimized, it can yield material of very high purity.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
How do I select the best solvent for recrystallizing (2,6-Dichloro-3-methylphenyl)methanol?
Answer:
The ideal recrystallization solvent is one in which (2,6-Dichloro-3-methylphenyl)methanol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3] The principle of "like dissolves like" is a good starting point.[3] Given that (2,6-Dichloro-3-methylphenyl)methanol is a moderately polar aromatic alcohol, a range of solvents should be tested.
Experimental Protocol for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of your crude (2,6-Dichloro-3-methylphenyl)methanol into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point and observe if it dissolves.
-
If the compound dissolves at a higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
A good solvent will show low solubility at cold temperatures and high solubility at hot temperatures, with good crystal recovery upon cooling.
Data Presentation: Solvent Suitability for (2,6-Dichloro-3-methylphenyl)methanol
| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | High | 100 | Insoluble | Insoluble | Poor (as single solvent) |
| Heptane/Hexane | Non-polar | 98/69 | Low | Moderate | Good (potential for high recovery) |
| Toluene | Non-polar | 111 | Moderate | High | Fair (may have high loss in mother liquor) |
| Dichloromethane | Polar aprotic | 40 | High | High | Poor (low recovery) |
| Ethyl Acetate | Polar aprotic | 77 | Moderate | High | Fair |
| Acetone | Polar aprotic | 56 | High | High | Poor (low recovery) |
| Isopropanol | Polar protic | 82 | Moderate | High | Good |
| Ethanol | Polar protic | 78 | Moderate | High | Good |
| Methanol | Polar protic | 65 | Moderate | High | Good |
This table is a predictive guide based on the structure of the target compound. Experimental verification is crucial.
Visualization: Solvent Selection Workflow
Caption: Step-by-step general recrystallization process.
What are the likely impurities in my crude (2,6-Dichloro-3-methylphenyl)methanol?
Answer:
The impurities will depend on the synthetic route used. Common impurities in related syntheses can include:
-
Starting Materials: Unreacted starting materials.
-
By-products: Products from side reactions.
-
Solvents: Residual solvents from the reaction or previous purification steps. For instance, if methanol was used as a solvent in a prior step, impurities like ethanol, aldehydes, or ketones could be present in trace amounts. [4]
A well-executed recrystallization should effectively remove most of these impurities, as they will either remain in the mother liquor or be removed during a hot filtration step if they are insoluble.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Guide to Recrystallisation : r/chemistry - Reddit. (2022). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
(2,5-Dichloro-3-methylphenyl)(phenyl)methanol - PubChem. (n.d.). Retrieved from [Link]
-
Chemical Properties of Benzenemethanol, 2,6-dichloro-«alpha»-methyl- (CAS 53066-19-6). (n.d.). Retrieved from [Link]
-
(2,6-Dichloro-3-nitrophenyl)methanol - PubChem. (n.d.). Retrieved from [Link]
-
Methanol - PubChem. (n.d.). Retrieved from [Link]
-
What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? - ResearchGate. (2015). Retrieved from [Link]
Sources
Technical Support Center: Synthesis of (2,6-Dichloro-3-methylphenyl)methanol
Welcome to the technical support center for the synthesis of (2,6-Dichloro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, experience-based answers and troubleshooting protocols to help you identify and mitigate impurities, ensuring the quality and integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (2,6-Dichloro-3-methylphenyl)methanol and what are the expected major impurities?
A1: The most prevalent and direct synthetic route is the reduction of 2,6-dichloro-3-methylbenzaldehyde. This is typically achieved using a hydride-based reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.
The primary impurities to anticipate are:
-
Unreacted Starting Material: Residual 2,6-dichloro-3-methylbenzaldehyde.
-
Over-reduction Product: 2,6-dichloro-1,3-dimethylbenzene, where the benzyl alcohol is further reduced to a methyl group. This is less common with mild reducing agents like NaBH₄ but can occur under more strenuous conditions.
-
Process-Related Impurities: Residual solvents and byproducts from the reducing agent.
Q2: Why is controlling the reaction temperature during the reduction step critical?
A2: Temperature control is paramount for selectivity and minimizing byproduct formation. The reduction of an aldehyde to an alcohol is an exothermic reaction. Allowing the temperature to rise uncontrollably can lead to:
-
Increased rate of side reactions: This can result in the formation of unexpected byproducts.
-
Degradation of the product: Benzyl alcohols can be sensitive to high temperatures, especially in the presence of acidic or basic impurities.
-
Reduced selectivity of the reducing agent: This can lead to over-reduction.
Typically, the addition of the reducing agent is performed at a low temperature (0-5 °C) to control the initial exotherm, followed by a gradual warming to room temperature to ensure the reaction goes to completion.
Troubleshooting Guide: Common Impurities & Their Identification
This section addresses specific issues you might encounter, identifiable through common analytical techniques like HPLC, GC-MS, and NMR.
Q3: My HPLC analysis shows a peak with a shorter retention time than my product. What could this be?
A3: A peak with a shorter retention time in reverse-phase HPLC is typically more polar than the product. In the synthesis of (2,6-dichloro-3-methylphenyl)methanol, this could be the corresponding carboxylic acid, 2,6-dichloro-3-methylbenzoic acid .
-
Causality: This impurity arises from the oxidation of the starting aldehyde, which can occur if the aldehyde is old or has been improperly stored and exposed to air. It can also be a byproduct if the synthesis started from the corresponding toluene derivative via an oxidation reaction.
-
Identification: This impurity can be confirmed by LC-MS, where the mass of the corresponding carboxylate anion will be observed in negative ion mode.
-
Mitigation: Ensure the purity of the starting aldehyde before use. If the carboxylic acid is present, it can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the reaction workup.
Q4: I'm observing a peak in my GC-MS analysis with a mass corresponding to the loss of water from my product. Is this a real impurity?
A4: This is a common artifact in GC-MS analysis of benzyl alcohols. The high temperatures of the GC inlet can cause the dehydration of the benzyl alcohol to form a vinyl derivative. While it may not be a true impurity in your sample, it's important to confirm.
-
Causality: Thermal degradation in the GC inlet.
-
Verification: Analyze the sample using a "cooler" analytical technique like HPLC or NMR. If the impurity is not observed in these analyses, it is likely a GC artifact.
-
Mitigation for Analysis: Use a lower inlet temperature for your GC-MS method if possible, or use a derivatization agent to protect the alcohol functionality.
Q5: My NMR spectrum shows a singlet at around 2.3 ppm that integrates to more than the expected 3 protons of the methyl group. What does this suggest?
A5: This suggests the presence of an impurity with a methyl group in a similar electronic environment. A likely candidate is the over-reduction product, 2,6-dichloro-1,3-dimethylbenzene .
-
Causality: This can occur if a stronger reducing agent than necessary is used (e.g., Lithium Aluminum Hydride) or if the reaction is run at an elevated temperature for an extended period.
-
Identification: The ¹H NMR of this impurity would show a singlet for the aromatic proton and two singlets for the two methyl groups. GC-MS would show a molecular ion corresponding to C₈H₈Cl₂.
-
Mitigation: Use a milder reducing agent like NaBH₄ and carefully control the reaction temperature and time.
| Potential Impurity | Likely Origin | Primary Analytical Signature |
| 2,6-dichloro-3-methylbenzaldehyde | Unreacted starting material | Aldehyde peak (~10 ppm) in ¹H NMR; distinct retention time in HPLC/GC. |
| 2,6-dichloro-3-methylbenzoic acid | Oxidation of starting material | Shorter retention time in RP-HPLC; broad OH peak in ¹H NMR. |
| 2,6-dichloro-1,3-dimethylbenzene | Over-reduction of product | Longer retention time in RP-HPLC; absence of -CH₂OH signals in NMR. |
| Dimeric ethers | Side reaction during workup | High molecular weight peak in MS; complex aromatic region in NMR. |
Visualizing the Synthetic Landscape
To better understand the relationships between the starting material, product, and key impurities, the following reaction pathway is provided.
Caption: Synthetic pathway and common impurity formation routes.
Analytical & Purification Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general-purpose reverse-phase HPLC method for assessing the purity of (2,6-Dichloro-3-methylphenyl)methanol.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.
Protocol 2: Benchtop Purification via Recrystallization
If your product contains significant levels of non-polar impurities like the over-reduced product, recrystallization can be an effective purification method.
-
Solvent Selection: A suitable solvent system is a mixture of a solvent in which the product is soluble at high temperatures and insoluble at low temperatures, and a non-solvent. For (2,6-dichloro-3-methylphenyl)methanol, a hexane/ethyl acetate or toluene/heptane system often works well.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate or toluene). b. Slowly add the "poor" solvent (e.g., hexane or heptane) until the solution becomes slightly cloudy. c. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. e. Collect the resulting crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold "poor" solvent. g. Dry the crystals under vacuum.
Troubleshooting Workflow: Identifying an Unknown Peak
When faced with an unexpected peak in your analytical data, a systematic approach is crucial.
Caption: A logical workflow for the identification of unknown impurities.
References
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. This resource provides an overview of various analytical techniques used for impurity profiling in the pharmaceutical industry.[1]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. This article discusses the importance of impurity profiling and the regulatory frameworks that govern it.[2]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. A review of modern analytical techniques for the determination of process- and product-related impurities.[3]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. This paper details the use of HPLC for impurity profiling and method validation in drug analysis.[4]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. An overview of various analytical techniques for impurity profiling of pharmaceutical products.[5]
-
Reduction of Aldehydes. This chapter describes the catalytic reduction of aldehydes to alcohols.[6]
-
Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3 and boron tri-secondary butoxide, B(O-s-Bu)3 as catalysts. This paper discusses the selective reduction of aldehydes and ketones.[7]
-
A Comparative Study of 2-, 3-, and 4-Methylbenzaldehyde in the Cannizzaro Reaction. This guide provides insights into the reactivity of substituted benzaldehydes.[8]
Sources
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. rroij.com [rroij.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of (2,6-Dichloro-3-methylphenyl)methanol
Welcome to the technical support center for the synthesis of (2,6-dichloro-3-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this specific synthesis. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This document is structured as a series of frequently asked questions (FAQs) that directly address common failure points in the synthetic workflow.
Introduction: The Challenge of Synthesizing (2,6-Dichloro-3-methylphenyl)methanol
(2,6-Dichloro-3-methylphenyl)methanol is a key building block in various areas of chemical research. Its synthesis, most commonly achieved via the reduction of a corresponding benzoic acid or benzaldehyde derivative, appears straightforward. However, the sterically hindered and electron-deficient nature of the aromatic ring presents unique challenges that can often lead to frustratingly low yields.
The most prevalent synthetic route involves the reduction of 2,6-dichloro-3-methylbenzoic acid using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄). While effective, this method is highly sensitive to reagent quality, reaction conditions, and workup procedures. This guide will focus primarily on troubleshooting this common pathway.
Section 1: Reagent and Starting Material Integrity
The quality of your inputs dictates the quality of your output. Issues in this category are the most frequent cause of low yields and reaction failures.
Q1: My reaction is sluggish or stalls completely, with a significant amount of starting material remaining. What's the likely cause?
This is a classic symptom of a deactivated reducing agent or the presence of reactive impurities.
A1: The primary suspect is your Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is an exceptionally powerful reducing agent, but it is also extremely reactive with atmospheric moisture and even trace amounts of water in your solvent.[1][2]
-
Causality: LiAlH₄ reacts violently with water in a highly exothermic reaction to produce lithium hydroxide, aluminum hydroxide, and hydrogen gas.[1][3] This hydrolysis consumes the active hydride species, rendering it ineffective for your desired reduction. Even imperceptible amounts of moisture absorbed during storage or transfer can create a passivating layer of hydroxides and oxides on the surface of the LiAlH₄ powder, significantly reducing its activity.[4] A container of LiAlH₄ that has been opened multiple times over a long period is particularly susceptible. If the powder appears dark gray instead of light gray, it may be partially deactivated.[4]
-
Troubleshooting Protocol:
-
Use Fresh Reagent: Whenever possible, use LiAlH₄ from a freshly opened, sealed container.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether) from a solvent purification system or dried over appropriate drying agents (like sodium/benzophenone).
-
Inert Atmosphere: The entire reaction, from reagent transfer to quenching, must be conducted under a dry, inert atmosphere (Nitrogen or Argon). See Protocol A for setting up an inert atmosphere reaction.
-
Starting Material Purity: Ensure your 2,6-dichloro-3-methylbenzoic acid is dry. If it's a hydrate or has been stored improperly, dry it in a vacuum oven before use. The acidic proton of the carboxylic acid will react with one equivalent of LiAlH₄, so this must be accounted for in your stoichiometry.[5][6]
-
Q2: I've confirmed my LiAlH₄ is active and my conditions are anhydrous, but the reaction is still incomplete. What else should I check?
A2: Re-evaluate your stoichiometry and the purity of your starting material.
-
Causality: The reduction of a carboxylic acid with LiAlH₄ is mechanistically distinct from the reduction of a ketone or ester.[7][8] The first step is a rapid acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride to form H₂ gas and a lithium carboxylate salt.[5] This is followed by coordination and subsequent reduction. This initial acid-base reaction consumes one full equivalent of hydride (or 0.25 equivalents of LiAlH₄). If you have not accounted for this, you will be running the reaction with insufficient reducing agent.
-
Troubleshooting Protocol:
-
Stoichiometry Check: For the reduction of a carboxylic acid, a minimum of 1.0 equivalent of LiAlH₄ is theoretically required (0.25 eq for the deprotonation and 0.75 eq for the reduction). In practice, it is highly recommended to use a slight excess, typically 1.2 to 1.5 equivalents , to account for any minor impurities or slight deactivation.
-
Analyze Starting Material: Obtain an NMR spectrum of your 2,6-dichloro-3-methylbenzoic acid. Impurities from its synthesis could compete for the reducing agent.
-
Section 2: Reaction and Workup Conditions
Even with perfect reagents, improper reaction setup or a flawed workup procedure can drastically reduce your isolated yield.
Q3: My reaction seems to work, but I get a thick, gelatinous precipitate during the aqueous workup that is impossible to filter and seems to trap my product. How can I solve this?
This is an extremely common issue related to the formation of aluminum salt emulsions during the quenching process.
A3: You need to use a more effective quenching procedure. The standard method of simply adding water and acid can lead to the formation of fine, gelatinous aluminum hydroxide (Al(OH)₃) precipitates that are notorious for trapping polar products like alcohols and making filtration nearly impossible.[9]
-
Causality: Quenching excess LiAlH₄ generates aluminum salts. The physical properties of these salts are highly dependent on the method of quenching. A controlled, sequential addition of specific reagents can produce granular, easily filterable salts.
-
Recommended Quenching Protocol (The Fieser Method): This is a highly reliable and widely used procedure to generate easily filterable inorganic salts.[10][11] The procedure is based on a specific ratio of reagents relative to the mass of LiAlH₄ used.
-
For every X grams of LiAlH₄ used in the reaction:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and dropwise, add X mL of water.
-
Slowly and dropwise, add X mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Slowly and dropwise, add 3X mL of water.
-
Remove the ice bath and stir the resulting slurry vigorously at room temperature for 15-30 minutes. This allows the precipitate to granulate.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your reaction solvent (e.g., THF, ether) or another suitable solvent like ethyl acetate.
-
Combine the filtrate and washings for product isolation.
-
-
Alternative Quench: For products that may be sensitive or difficult to separate from emulsions, quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can be very effective.[9] The tartrate chelates the aluminum ions, preventing the formation of persistent emulsions.
-
Q4: My yield is low, and I suspect my product is being lost during the workup. Could the product be water-soluble?
A4: Yes, this is a distinct possibility. (2,6-Dichloro-3-methylphenyl)methanol, being a relatively small benzyl alcohol, will have some water solubility. Product loss can be significant if you perform multiple aqueous washes.
-
Causality: The hydroxyl group on your product can hydrogen bond with water, leading to partitioning into the aqueous layer during extraction. This effect is exacerbated if large volumes of water are used in the workup.
-
Troubleshooting Protocol:
-
Minimize Aqueous Contact: Use the Fieser workup method described in Q3, which results in a filterable solid rather than requiring extensive liquid-liquid extractions.[3][12]
-
Back-Extraction: If you must perform an extraction, "back-extract" all aqueous layers with a fresh portion of your organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.
-
Brine Wash: Before drying the combined organic layers, wash them with a saturated solution of sodium chloride (brine). This reduces the solubility of organic compounds in the aqueous phase by increasing the ionic strength of the aqueous layer, effectively "salting out" your product into the organic layer.
-
Visualization and Data Summary
Reaction and Troubleshooting Workflow
To visualize the primary reaction and the logical flow of troubleshooting, refer to the diagrams below.
Caption: Primary synthetic route for the target molecule.
Caption: A logical decision tree for troubleshooting low yield.
Summary of Key Troubleshooting Points
| Symptom | Most Likely Cause | Recommended Action |
| Reaction Stalls / Incomplete | Deactivated LiAlH₄ due to moisture.[4] | Use fresh LiAlH₄ from a new container under a strict inert atmosphere. Use anhydrous solvents. |
| Insufficient LiAlH₄. | Use 1.2-1.5 equivalents to account for the acidic proton of the starting material. | |
| Gelatinous Precipitate in Workup | Formation of fine Al(OH)₃ precipitate. | Use a structured quenching procedure like the Fieser Method or a Rochelle's salt quench.[9][10] |
| Low Isolated Yield After Workup | Product loss to the aqueous phase. | Minimize aqueous washes, perform back-extractions, and use a final brine wash. |
Appendix: Standard Operating Protocols
Protocol A: Setting up an Inert Atmosphere Reaction
-
Glassware: All glassware (flask, condenser, addition funnel) must be thoroughly dried in an oven ( >100 °C) for several hours and allowed to cool to room temperature in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately purge the system with a stream of dry nitrogen or argon. Use a gas inlet adapter and an outlet bubbler to maintain positive pressure.
-
Solvent Transfer: Add your anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Transfer: Weigh the LiAlH₄ rapidly in a dry, nitrogen-filled glove box or glove bag if available. If not, weigh it quickly in a beaker and add it to the reaction flask against a positive flow of inert gas.
-
Substrate Addition: Dissolve your starting material in the anhydrous solvent and add it to the reaction flask dropwise via an addition funnel or syringe pump, especially if the reaction is exothermic.
-
Maintenance: Maintain a gentle, positive flow of the inert gas throughout the entire reaction and cooling period.
References
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride. [Link]
-
Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods. [Link]
-
Makepeace, J. W., et al. (2022). Evaluation of the Vapor Hydrolysis of Lithium Aluminum Hydride for Mobile Fuel Cell Applications. ACS Applied Energy Materials, 5(7), 8831–8839. [Link]
-
Makepeace, J. W., et al. (2022). Evaluation of the Vapor Hydrolysis of Lithium Aluminum Hydride for Mobile Fuel Cell Applications. PubMed. [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]
-
Xi'an Jiaotong University. (2022, August 8). Alcoholysis features of lithium aluminum hydrides for its hydrolysis reaction at low-temperature. International Journal of Hydrogen Energy, 47(68), 29382-29389. [Link]
-
Pradhan, P. P., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]
-
ResearchGate. (n.d.). Alcoholysis features of lithium aluminum hydrides for its hydrolysis reaction at low-temperature | Request PDF. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Student Doctor Network Forums. (2009, June 24). Doesn't LiAlH4 reduce carboxylic acids???[Link]
-
Reddit. (2024, July 9). Low yield LAH reactions. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.7 Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Kaushal, M. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism. [Link]
-
Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]
-
Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rroij.com [rroij.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Formylation of 1,3-Dichloro-2-methylbenzene
Welcome to the technical support center for the formylation of 1,3-dichloro-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and minimize the formation of unwanted side products.
Introduction: The Challenge of Regioselectivity
The formylation of 1,3-dichloro-2-methylbenzene is a nuanced process primarily due to the competing directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the two chlorine atoms are deactivating, yet also ortho, para-directing. This electronic tug-of-war, combined with steric hindrance from the methyl group and the C1 chlorine, dictates the regiochemical outcome. The primary goal is typically the synthesis of 2,6-dichloro-3-methylbenzaldehyde, a valuable building block. However, side reactions, particularly the formation of isomeric products, are common. This guide will focus on the Vilsmeier-Haack and Rieche formylations, as they are frequently employed for such transformations.[1][2]
Section 1: Core Reactions and Potential Side Products
The formylation of 1,3-dichloro-2-methylbenzene is an electrophilic aromatic substitution. The primary expected product is formylation at the C6 position, which is para to the activating methyl group and ortho to the C1 chlorine. Formylation at the C4 position is also possible, being ortho to the methyl group and ortho to the C3 chlorine.
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// Nodes sub [label="1,3-Dichloro-2-methylbenzene"]; reagents [label="Formylating Agent\n(e.g., Vilsmeier or Rieche)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; main_product [label="2,6-Dichloro-3-methylbenzaldehyde\n(Major Product)"]; isomer1 [label="2,4-Dichloro-3-methylbenzaldehyde\n(Minor Isomer)"]; diformyl [label="Diformylated Product\n(Trace/Possible)"]; tar [label="Polymeric Tar\n(Degradation)"];
// Edges sub -> reagents [label="Reaction Conditions"]; reagents -> main_product [label="Desired Pathway"]; reagents -> isomer1 [label="Side Reaction\n(Isomerization)"]; reagents -> diformyl [label="Side Reaction\n(Over-reaction)"]; reagents -> tar [label="Side Reaction\n(Decomposition)"]; } /dot Caption: Main reaction and potential side reactions.
Section 2: Troubleshooting Guide
This table addresses common issues encountered during the formylation of 1,3-dichloro-2-methylbenzene.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Conversion of Starting Material | 1. Insufficiently Activated Reagent: The Vilsmeier[3][4] or Rieche[2][5] reagent was not formed efficiently or has degraded. 2. Reaction Temperature Too Low: The activation energy for the substitution on the deactivated ring was not met. 3. Moisture Contamination: Water quenches the Lewis acids (e.g., POCl₃, TiCl₄) and the formylating electrophile. | 1. Reagent Preparation: For the Vilsmeier-Haack reaction, ensure the POCl₃ is fresh and added slowly to chilled DMF. For the Rieche formylation, use a high-quality Lewis acid like TiCl₄ under strictly anhydrous conditions.[6] 2. Temperature Optimization: Gradually increase the reaction temperature. For a deactivated substrate like this, temperatures between 60-80°C may be necessary for the Vilsmeier-Haack reaction. Monitor the reaction by TLC or GC to avoid decomposition. 3. Anhydrous Technique: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple Product Spots on TLC/GC | 1. Isomer Formation: The primary cause is formylation occurring at both the C6 and C4 positions due to competing electronic and steric effects. 2. Diformylation: If reaction conditions are too harsh (high temperature, long duration), a second formyl group may be added. This is less likely due to the deactivating nature of the first aldehyde group.[7] | 1. Control Regioselectivity: The choice of formylation method can influence isomer distribution. The Rieche formylation, particularly with TiCl₄, can offer higher ortho-selectivity due to coordination effects, potentially favoring the C4 isomer.[8] Experiment with different Lewis acids and solvents to find the optimal conditions for your desired isomer. 2. Moderate Reaction Conditions: Use the minimum effective temperature and reaction time. Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent over-reaction. |
| Dark Brown or Black Reaction Mixture | 1. Decomposition/Polymerization: The formylating agents or the aromatic substrate may be decomposing at elevated temperatures. 2. Side Reactions with Solvent: Some solvents may not be stable to the strong Lewis acids and high temperatures used. | 1. Temperature Control: Do not overheat the reaction mixture. If a higher temperature is needed for conversion, increase it incrementally. 2. Solvent Choice: Use stable, non-reactive solvents. Dichloromethane or 1,2-dichloroethane are common choices. Avoid using DMF as a solvent at high temperatures in the Rieche reaction, as it can compete in the reaction. |
| Difficult Product Purification | 1. Similar Polarity of Isomers: The desired product and its isomers often have very similar polarities, making separation by column chromatography challenging. 2. Presence of Non-polar Byproducts: Byproducts from the formylating reagents can co-elute with the product. | 1. Chromatography Optimization: Use a high-performance silica gel and a shallow solvent gradient (e.g., hexane/ethyl acetate or hexane/dichloromethane) to improve separation. Sometimes, multiple columns are necessary. 2. Alternative Purification: Consider melt crystallization or fractional distillation under reduced pressure, as the isomers may have slightly different melting or boiling points.[9][10] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 1,3-dichloro-2-methylbenzene?
A1: The regioselectivity is a balance between electronic and steric effects. The methyl group strongly directs para, favoring substitution at the C6 position. The chlorine at C1 sterically hinders the C6 position to some extent but also directs ortho to it. The C4 position is ortho to the methyl group and ortho to the C3 chlorine. Generally, the para-directing effect of the methyl group is dominant, making 2,6-dichloro-3-methylbenzaldehyde the expected major product. However, the formation of 2,4-dichloro-3-methylbenzaldehyde as a significant side product is very common.
Q2: My crude NMR shows a complex mixture. How can I identify the main product and the isomeric byproducts?
A2: In the ¹H NMR spectrum, the aldehyde proton will appear as a singlet around 9.5-10.5 ppm for all isomers. The key to differentiation lies in the aromatic region. For the expected major product, 2,6-dichloro-3-methylbenzaldehyde, you would expect to see two doublets for the two aromatic protons, coupled to each other. For the 2,4-dichloro-3-methylbenzaldehyde isomer, you would also see two singlets in the aromatic region. The methyl protons will appear as a singlet around 2.3-2.6 ppm. For unambiguous identification, 2D NMR techniques like COSY and NOESY can establish the connectivity and spatial relationships between the protons. Finally, comparing the spectra to known literature values or using GC-MS to identify fragments can confirm the structures.[11][12]
Q3: My Vilsmeier-Haack reaction has stalled. Can I add more POCl₃?
A3: Adding more POCl₃ mid-reaction is generally not recommended. This can lead to an exothermic reaction and potential decomposition. It is more likely that the initial Vilsmeier reagent has been consumed or quenched by moisture. It is better to work up the reaction and attempt to recover the unreacted starting material, then repeat the reaction under more stringent anhydrous conditions or at a slightly elevated temperature.
Q4: Are there alternative formylation methods that might provide better selectivity?
A4: Yes. While the Vilsmeier-Haack[13] and Rieche[5] reactions are common, other methods could be explored:
-
Gattermann-Koch Reaction: Uses carbon monoxide and HCl with a Lewis acid catalyst.[7][14] This method is often suitable for less activated rings but might not be compatible with all functional groups.
-
Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium.[15][16][17] This reaction typically works best for highly activated rings like phenols, but modified conditions could be applicable.
-
Metalation-Formylation: This involves ortho-lithiation followed by quenching with an electrophile like DMF.[6] However, directing the lithiation to the desired position in the presence of two chlorine atoms can be challenging.
Each method has its own set of potential side reactions and may offer a different isomeric ratio.
Q5: What is the mechanism of the Vilsmeier-Haack reaction and how does it lead to side products?
A5: The Vilsmeier-Haack reaction involves two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] In the second stage, the electron-rich aromatic ring attacks this electrophile. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[3] Side products arise when the aromatic ring attacks the electrophile at different positions, leading to isomers.
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// Nodes start [label="Problem Encountered\n(e.g., Low Yield, Impure Product)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check1 [label="Analyze Crude Product\n(TLC, GC-MS, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="Incomplete Reaction"]; cause2 [label="Isomer Formation"]; cause3 [label="Decomposition"]; sol1 [label="Optimize Conditions:\n- Increase Temp/Time\n- Check Reagent Quality", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Change Formylation Method\n or Lewis Acid to alter selectivity", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Lower Temperature\nEnsure Inert Atmosphere", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Optimize Purification\n(HPLC, Fractional Distillation)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check1; check1 -> cause1 [label="Unreacted Starting\nMaterial Dominates"]; check1 -> cause2 [label="Multiple Products\nwith Same Mass"]; check1 -> cause3 [label="Low Mass Balance,\nBaseline on TLC"]; cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; sol1 -> purify; sol2 -> purify; sol3 -> purify; } /dot Caption: A logical workflow for troubleshooting formylation reactions.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
This is a representative protocol and may require optimization for 1,3-dichloro-2-methylbenzene.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.[1]
-
Reaction: Add a solution of 1,3-dichloro-2-methylbenzene (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane to the flask.
-
Heating: Slowly warm the reaction mixture to room temperature and then heat to 70-80°C. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to 0°C and carefully pour it onto crushed ice.
-
Hydrolysis: Add a saturated solution of sodium acetate to neutralize the acid and stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Sampling: Withdraw a small aliquot (approx. 0.1 mL) from the crude reaction mixture after workup but before purification.
-
Dilution: Dilute the aliquot with 1 mL of ethyl acetate or another suitable solvent.
-
Filtration: Filter the diluted sample through a small plug of silica gel or a syringe filter to remove any particulate matter.
-
Analysis: Inject 1 µL of the filtered sample into the GC-MS. Use a standard non-polar column (e.g., DB-5 or equivalent) and a temperature gradient (e.g., 50°C to 250°C) to separate the components.
-
Interpretation: Analyze the mass spectra of the separated peaks. The molecular ion peaks should correspond to the starting material and the formylated products. The fragmentation patterns can help distinguish between isomers.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
SynArchive. Rieche Formylation. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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Wikipedia. Gattermann reaction. Available from: [Link]
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Grokipedia. Duff reaction. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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Wikipedia. Duff reaction. Available from: [Link]
- Google Patents. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Wikipedia. Rieche formylation. Available from: [Link]
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Organic Chemistry Data. Formylation - Common Conditions. Available from: [Link]
-
BYJU'S. Gattermann Koch Reaction Mechanism. Available from: [Link]
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chemeurope.com. Duff reaction. Available from: [Link]
- Google Patents. US4822928A - Process for producing 2,5-dichlorotoluene.
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Cambridge University Press. Duff Reaction. Available from: [Link]
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Collegedunia. Gattermann-Koch Formylation. Available from: [Link]
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YouTube. The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. Available from: [Link]
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LookChem. Duff Reaction - Chempedia. Available from: [Link]
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Wikipedia. Dichlorotoluene. Available from: [Link]
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SciSpace. Article. Available from: [Link]
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ResearchGate. ChemInform Abstract: A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Available from: [Link]
- Google Patents. CN116444340B - Separation and purification method for mixed dichlorotoluene by coupling rectification and crystallization.
-
ResearchGate. An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Available from: [Link]
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National Institutes of Health. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available from: [Link]
- Google Patents. US5457239A - Process for formylation of aromatic compounds.
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PubChem. Benzene, 1,3-dimethyl-, hexachloro deriv. Available from: [Link]
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NIST WebBook. Benzene, 1,3-dichloro-2-methyl-. Available from: [Link]
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NIST WebBook. Benzene, 1,3-dichloro-2-methyl- (Mass Spectrum). Available from: [Link]
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SpectraBase. 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
- Google Patents. US3366698A - Process for the production of 2, 4-dichlorotoluene.
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PubChem. 2,4-Dichlorotoluene. Available from: [Link]
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PubChem. 2,5-Dichloro-1,3-dimethylbenzene. Available from: [Link]
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-
European Patent Office. EP 0199212 B1 - Method for selective separation of 2,6-dichlorotoluene. Available from: [Link]
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- 16. Duff reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2,6-dichloro-3-methylbenzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chemical reduction of 2,6-dichloro-3-methylbenzoic acid to its corresponding primary alcohol, 2,6-dichloro-3-methylbenzyl alcohol. We will address common experimental challenges, offer detailed troubleshooting strategies, and provide validated protocols to enhance reaction efficiency, yield, and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reduction of this sterically hindered and electronically modified substrate.
Q1: What are the most effective reducing agents for converting 2,6-dichloro-3-methylbenzoic acid to 2,6-dichloro-3-methylbenzyl alcohol?
A1: Due to the stability of the carboxylic acid functional group, strong hydride donors are required for this transformation. The most effective and commonly used reagents are Lithium Aluminum Hydride (LAH or LiAlH₄) and Borane (BH₃) , typically used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂).[1][2][3] LAH is a very powerful, non-selective reducing agent, while borane offers higher chemoselectivity, often sparing other functional groups like esters or ketones.[2][4]
Q2: Why is Sodium Borohydride (NaBH₄) not suitable for this reduction?
A2: Sodium borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids directly.[5] The first step in the reaction with a hydride reagent is the deprotonation of the acidic carboxylic proton, forming a carboxylate salt. This resulting carboxylate anion is resonance-stabilized, which deactivates the carbonyl carbon towards nucleophilic attack by the milder hydride donor, NaBH₄.[5][6] Powerful reagents like LAH or borane are required to overcome this deactivation.[5]
Q3: What are the primary challenges associated with the reduction of 2,6-dichloro-3-methylbenzoic acid?
A3: The main challenges stem from the molecule's structure:
-
Steric Hindrance: The two chlorine atoms in the ortho positions (2 and 6) sterically shield the carboxylic acid group. This can impede the approach of the bulky hydride reagent, potentially leading to slower reaction rates or incomplete conversion compared to unhindered benzoic acids.
-
Reaction Stoichiometry: An excess of the reducing agent is necessary. The first equivalent is consumed in the acid-base reaction to deprotonate the carboxylic acid, and subsequent equivalents are required for the reduction itself.[5]
-
Reagent Handling: Both LAH and borane are highly reactive and moisture-sensitive.[2][7] LAH, in particular, reacts violently with water and protic solvents, necessitating strictly anhydrous conditions and handling under an inert atmosphere (e.g., nitrogen or argon).[7][8]
Q4: What are the potential side reactions to be aware of?
A4: While LAH and borane do not typically reduce aryl halides, aggressive reaction conditions (e.g., excessively high temperatures) could potentially lead to hydrodehalogenation (loss of a chlorine atom). Another possibility, though less common with these reagents, is the reduction of the aromatic ring under very harsh conditions, a reaction more typical of catalytic hydrogenation with certain catalysts.[9] The primary focus should be on ensuring complete reduction of the acid without side reactions by carefully controlling the temperature and reaction time.
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the experiment.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Incomplete or No Reaction | 1. Inactive Reducing Agent: LAH and Borane complexes degrade upon exposure to atmospheric moisture. | Solution: Use a fresh bottle of the reducing agent or a recently opened one that has been stored properly under an inert atmosphere. The molarity of borane solutions can decrease over time. For LAH, ensure the grey powder is free-flowing and not clumpy. |
| 2. Insufficient Reagent: The stoichiometry was miscalculated, not accounting for the initial deprotonation. | Solution: A minimum of 1.5 to 2.0 equivalents of LAH or BH₃ should be used. For sterically hindered substrates, using a larger excess (e.g., 2.5-3.0 eq) can help drive the reaction to completion. Remember that LAH provides four hydride equivalents, but an excess on a molar basis is still recommended. | |
| 3. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy, especially given the steric hindrance. | Solution: While initial addition is often done at 0 °C for safety, the reaction may require heating.[8] For LAH, gentle reflux in an anhydrous ether solvent like THF is common. For BH₃-THF, a temperature of 35 °C or higher may be needed, but consult safety guidelines as BH₃-THF can decompose at elevated temperatures.[10] | |
| Low Yield of Product | 1. Mechanical Losses During Workup: The product may be lost during the quenching, extraction, or purification phases. | Solution: For LAH reactions, use a careful quenching procedure like the Fieser method (sequential addition of water, then 15% NaOH solution, then more water) to produce a granular, easily filterable aluminum salt precipitate. Ensure thorough extraction from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) by performing multiple extractions. |
| 2. Incomplete Reaction: The reaction was not allowed to proceed to completion. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the reaction mixture to a spot of the starting material. The disappearance of the starting material spot indicates completion. If the reaction stalls, consider adding more reducing agent or increasing the temperature. | |
| Formation of Impurities | 1. Contaminated Reagents/Solvents: Use of wet solvents or glassware inactivates the reagent and can introduce side reactions. | Solution: Always use anhydrous solvents, typically packaged under nitrogen. Ensure all glassware is oven-dried or flame-dried under vacuum before use. Perform the entire reaction under a positive pressure of an inert gas like nitrogen or argon.[8] |
| 2. Difficult Purification: The product is difficult to separate from residual starting material or byproducts. | Solution: The product, 2,6-dichloro-3-methylbenzyl alcohol, is significantly less polar than the starting carboxylic acid. This difference allows for effective purification via silica gel column chromatography.[11] Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The alcohol product will elute after any non-polar impurities but before the highly polar starting acid. Recrystallization from a suitable solvent system can also be effective if the product is a solid.[12] |
Section 3: Recommended Experimental Protocols
Safety First: Lithium Aluminum Hydride reacts violently with water and can ignite in moist air. Borane is toxic and flammable.[2][7][8] Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[13][14] Have a Class D fire extinguisher (for reactive metals) and dry sand readily available.[7]
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
1. Reaction Setup:
- Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen.
- Equip the flask with a reflux condenser and a nitrogen inlet.
- In the flask, suspend LAH (2.0 eq.) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C using an ice bath.
2. Reagent Addition:
- Dissolve 2,6-dichloro-3-methylbenzoic acid (1.0 eq.) in a separate flask containing anhydrous THF.
- Using a cannula or dropping funnel, add the solution of the carboxylic acid dropwise to the stirred LAH suspension at 0 °C. (Note: Hydrogen gas will evolve during this step).
3. Reaction:
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Heat the reaction to reflux and monitor its progress by TLC until the starting material is consumed.
4. Workup (Quenching):
- Cool the reaction mixture back to 0 °C in an ice bath.
- CAUTION: Quench the reaction by slowly and sequentially adding the following (based on 'x' grams of LAH used):
- 'x' mL of water, dropwise.
- 'x' mL of 15% (w/v) aqueous NaOH solution, dropwise.
- '3x' mL of water, dropwise.
- Allow the resulting slurry to stir at room temperature for 30 minutes. A white, granular precipitate should form.
5. Isolation and Purification:
- Filter the slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or THF.[15]
- Combine the filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).
- Concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude alcohol by silica gel column chromatography or recrystallization.[11]
Protocol 2: Reduction using Borane-THF Complex (BH₃-THF)
1. Reaction Setup:
- Set up a flame-dried, nitrogen-flushed round-bottom flask with a stir bar, reflux condenser, and nitrogen inlet.
- Add a solution of 2,6-dichloro-3-methylbenzoic acid (1.0 eq.) in anhydrous THF to the flask.
- Cool the solution to 0 °C.
2. Reagent Addition:
- Slowly add a 1 M solution of BH₃-THF in THF (2.0 eq.) to the carboxylic acid solution via syringe or dropping funnel. (Note: Hydrogen gas will evolve).
3. Reaction:
- After addition, allow the reaction to warm to room temperature and then heat gently (e.g., 40-50 °C) as needed.
- Monitor the reaction by TLC for the disappearance of the starting material.
4. Workup (Quenching):
- Cool the reaction to 0 °C.
- Slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
- Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
5. Isolation and Purification:
- Remove the bulk of the organic solvents via rotary evaporation.
- Extract the aqueous residue multiple times with ethyl acetate.
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography or recrystallization.
Section 4: Data and Workflow Visualization
Table 1: Comparison of Common Reducing Agents
| Reagent | Formula | Selectivity | Conditions | Safety Considerations |
| Lithium Aluminum Hydride | LiAlH₄ | Low (reduces most carbonyls)[1] | Anhydrous THF, 0 °C to reflux | Pyrophoric, reacts violently with water.[8] |
| Borane-THF Complex | BH₃-THF | High (selective for acids over esters)[4][10] | Anhydrous THF, 0 °C to 50 °C | Toxic, flammable, moisture-sensitive.[2] |
| Sodium Borohydride | NaBH₄ | N/A | Ineffective for reducing carboxylic acids.[5][16] | Relatively safe, stable in protic solvents. |
Diagrams
Caption: General experimental workflow for the reduction.
Caption: Troubleshooting decision tree for the reduction.
References
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American Chemical Society. Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids. Available from: [Link]
-
ResearchGate. Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids | Request PDF. Available from: [Link]
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Pearson. Show a mechanism for the lithium aluminum hydride reduction of be.... Available from: [Link]
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Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Available from: [Link]
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New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Available from: [Link]
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YouTube. How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. Available from: [Link]
-
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-
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National Center for Biotechnology Information. Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Available from: [Link]
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-
Chemguide. reduction of carboxylic acids. Available from: [Link]
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-
Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. Available from: [Link]
-
ResearchGate. Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF. Available from: [Link]
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YouTube. Borane reduction mechanism || selective reduction of acids || solved problems. Available from: [Link]
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Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. Available from: [Link]
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National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Available from: [Link]
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The Three-Mode Company. New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. Available from: [Link]
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ResearchGate. Determination of Sorbic Acid and Benzoic Acid using Reversed- Phase High Performance Liquid Chromatography (RP-HPLC) in Different Food Commodities. Available from: [Link]
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ResearchGate. High-Performance Separation Methods in Analysis of Benzenecarboxylic Acids | Request PDF. Available from: [Link]
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ARKAT USA. Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. Available from: [Link]
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Curly Arrow. Catalytic Hydrogenation Part III - More Tips and Tricks. Available from: [Link]
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Quora. Is there a correlation between substituents of benzoic acid and it's acidity?. Available from: [Link]
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PubChem. 2,6-Dichloro-3-methylbenzoic acid. Available from: [Link]
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PubChem. 2,4-Dichloro-3-methylbenzoic acid. Available from: [Link]
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Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]
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Royal Society of Chemistry. Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design. Available from: [Link]
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Organic Syntheses. o-METHYLBENZYL ALCOHOL. Available from: [Link]
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CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available from: [Link]
- Google Patents. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
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PubChem. 2-[(2,6-Dichloro-3-methylphenyl)amino]benzoic acid sodium salt monohydrate. Available from: [Link]
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Technical Support Center: Selective Oxidation of (2,6-Dichloro-3-methylphenyl)methanol
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective oxidation of (2,6-Dichloro-3-methylphenyl)methanol. Our goal is to provide you with in-depth troubleshooting advice and robust protocols to prevent over-oxidation and achieve high yields of the desired aldehyde, (2,6-Dichloro-3-methylphenyl)formaldehyde.
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, the subsequent oxidation of the aldehyde to a carboxylic acid is a common and often frustrating side reaction.[1][2] This is particularly true for activated systems like benzylic alcohols. The substrate , (2,6-Dichloro-3-methylphenyl)methanol, presents its own unique set of challenges due to the steric hindrance imposed by the two ortho-chloro substituents, which can influence reactivity.[3][4]
This guide will delve into the mechanistic underpinnings of over-oxidation, provide a comparative analysis of suitable mild oxidizing agents, and offer detailed, field-proven protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the oxidation of (2,6-Dichloro-3-methylphenyl)methanol.
Q1: I'm trying to synthesize (2,6-Dichloro-3-methylphenyl)formaldehyde, but my main product is the carboxylic acid. What is happening?
A1: The formation of the carboxylic acid is a classic case of over-oxidation. The reaction proceeds in two stages. First, the primary alcohol is oxidized to an aldehyde. In the presence of water, this aldehyde can form a hydrate, also known as a geminal diol (R-CH(OH)₂).[5] This hydrate is structurally similar to a primary alcohol and can be readily oxidized further by the oxidizing agent to the corresponding carboxylic acid.[5] The use of strong, non-selective oxidizing agents or the presence of water in the reaction medium are the most common culprits.[2][5]
Q2: What is the difference between "strong" and "mild" oxidizing agents for this transformation?
A2: Oxidizing agents are often categorized based on their ability to selectively stop at the aldehyde stage when reacting with a primary alcohol.[2]
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄ in what is known as the Jones oxidation) will typically oxidize primary alcohols directly to carboxylic acids.[2][6][7] These are generally unsuitable when the aldehyde is the desired product.
-
Mild Oxidizing Agents: These reagents are designed to have lower reactivity, allowing for the selective oxidation of primary alcohols to aldehydes with minimal to no over-oxidation.[8][9][10] Key examples include Dess-Martin Periodinane (DMP), reagents used in the Swern oxidation (DMSO, oxalyl chloride), and TEMPO-based systems.[9][11]
Q3: How critical are the reaction conditions like temperature and solvent choice?
A3: Reaction conditions are paramount for achieving selectivity.
-
Temperature: Many mild oxidation reactions, particularly the Swern oxidation, require cryogenic temperatures (e.g., -78 °C) to stabilize reactive intermediates and prevent side reactions.[12] Allowing the reaction to warm prematurely can lead to byproducts and reduced yields.[13]
-
Solvent: The choice of solvent is crucial. For most selective oxidations, anhydrous (water-free) solvents like dichloromethane (DCM) are used to disfavor the formation of the gem-diol intermediate that leads to over-oxidation.[5][14]
-
Reaction Time: Over-extending the reaction time, even with a mild oxidant, can increase the likelihood of side reactions and over-oxidation. It is essential to monitor the reaction's progress.
Q4: How can I effectively monitor the reaction to avoid over-oxidation?
A4: Thin-layer chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring the reaction progress.[15] By spotting the reaction mixture on a TLC plate alongside your starting material, you can visually track the consumption of the alcohol and the formation of the more nonpolar aldehyde product. The reaction should be quenched as soon as TLC indicates the complete disappearance of the starting material to minimize the formation of the carboxylic acid.[15]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the oxidation of (2,6-Dichloro-3-methylphenyl)methanol.
Problem 1: High Yield of Carboxylic Acid, Low Yield of Aldehyde
-
Primary Suspects:
-
The oxidizing agent is too strong.
-
Water is present in the reaction mixture.
-
The reaction time was too long.
-
The reaction temperature was too high.
-
-
Corrective Actions:
-
Change Your Oxidant: Switch from strong oxidants (KMnO₄, Jones Reagent) to a recommended mild oxidant. Refer to the comparative table below.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor Closely: Perform TLC analysis every 15-30 minutes. Once the starting alcohol spot is gone, immediately proceed with the reaction workup.
-
Control the Temperature: Use an appropriate cooling bath (e.g., dry ice/acetone for -78 °C) and ensure the internal temperature does not rise, especially during the addition of reagents.
-
Problem 2: Low or No Conversion of the Starting Alcohol
-
Primary Suspects:
-
The oxidizing agent is old or has degraded.
-
Insufficient stoichiometry of the oxidant.
-
The reaction temperature is too low, slowing the reaction rate, especially with a sterically hindered substrate.
-
-
Corrective Actions:
-
Verify Reagent Quality: Use a fresh bottle of the oxidizing agent or test it on a simple, unhindered alcohol like benzyl alcohol to confirm its activity.
-
Adjust Stoichiometry: For stoichiometric reagents like DMP, use a slight excess (typically 1.2-1.5 equivalents) to ensure complete conversion.
-
Optimize Temperature: If the reaction is sluggish at a very low temperature, consider allowing it to warm slightly (e.g., from -78 °C to -60 °C) while carefully monitoring for byproduct formation via TLC.
-
Visualizing the Reaction Pathway
The following diagram illustrates the desired synthetic route to the aldehyde and the competing pathway that leads to the undesired carboxylic acid byproduct.
Caption: Reaction pathway for alcohol oxidation.
Comparative Analysis of Recommended Mild Oxidizing Agents
To aid in your experimental design, the following table summarizes the key features of the most reliable mild oxidation methods.
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine | TEMPO (catalyst), NaOCl (oxidant) |
| Typical Temp. | Room Temperature | -78 °C | 0 °C to Room Temperature |
| Pros | Operationally simple, reliable, neutral pH.[14][16][17] | High yields, avoids heavy metals.[11][18] | Catalytic, uses inexpensive bleach.[19][20] |
| Cons | Reagent is expensive and potentially explosive.[16][21] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[11][12] | Can be pH-sensitive, potential for chlorination side reactions.[22] |
| Workup | Reduction of iodine byproduct with sodium thiosulfate, filtration.[16] | Aqueous washes to remove salts and DMSO.[13] | Quenching with a reducing agent, phase separation.[15] |
Detailed Experimental Protocols
The following are generalized, step-by-step protocols that should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is often preferred for its mild conditions and operational simplicity.[8][14]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2,6-Dichloro-3-methylphenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.[16]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude aldehyde by flash column chromatography.
Protocol 2: Swern Oxidation
This highly reliable method requires strict temperature control.[11][18]
-
Activator Preparation: In a flame-dried flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride (1.5 eq.) followed by dimethyl sulfoxide (DMSO) (3.0 eq.). Stir for 15 minutes.
-
Alcohol Addition: Add a solution of (2,6-Dichloro-3-methylphenyl)methanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 eq.) dropwise. The mixture may become thick. Stir for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by adding water.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Note: All glassware that comes into contact with the byproduct dimethyl sulfide should be rinsed with bleach to neutralize the odor.[12]
Protocol 3: TEMPO-Catalyzed Oxidation
A cost-effective method using a catalytic amount of a stable radical and a stoichiometric amount of a terminal oxidant like bleach.[19]
-
Preparation: To a vigorously stirred biphasic solution of (2,6-Dichloro-3-methylphenyl)methanol (1.0 eq.) in DCM and a saturated aqueous NaHCO₃ solution, add potassium bromide (0.1 eq.) and TEMPO (0.01 eq.).[22]
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 eq.) dropwise, maintaining the temperature between 0-5 °C.[15]
-
Reaction: Stir at 0 °C and monitor by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
Troubleshooting Workflow
If you are experiencing issues with over-oxidation, follow this logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for over-oxidation.
We are confident that by carefully selecting your oxidation method and controlling the reaction parameters as outlined in this guide, you will be able to successfully synthesize (2,6-Dichloro-3-methylphenyl)formaldehyde while minimizing the formation of the over-oxidation byproduct.
References
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]
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Li, G., et al. (2021). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. [Link]
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Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). [Link]
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Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 1-351). Springer. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
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ResearchGate. (n.d.). Schematic and simplified reaction mechanism of benzyl alcohol oxidation... [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
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Naidu, S., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 4(4), 422-425. [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
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Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]
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Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). [Link]
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Foley, D. P., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(9), 1635-1643. [Link]
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Hinzmann, A., et al. (2020). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry, 2020(18), 2735-2741. [Link]
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MDPI. (2018). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. Catalysts, 8(11), 536. [Link]
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ACS Green Chemistry Institute. (n.d.). TEMPO (General overview). [Link]
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Wikipedia. (n.d.). Dess–Martin oxidation. [Link]
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Chemistry LibreTexts. (2019). 10.6.3. Mild Oxidizing Agents. [Link]
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ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
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YouTube. (2021). Benzaldehyde synthesis - Oxidation of benzyl alcohol. [Link]
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Wikipedia. (n.d.). Alcohol oxidation. [Link]
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ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
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Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
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Chemistry Stack Exchange. (2016). Mechanism for oxidation of primary alcohols to carboxylic acids. [Link]
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National Institutes of Health. (2008). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Angewandte Chemie International Edition, 47(36), 6834-6837. [Link]
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Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
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Wikipedia. (n.d.). Swern oxidation. [Link]
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RSC Publishing. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2, 1751-1756. [Link]
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ResearchGate. (2015). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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Reddit. (2020). Swern Oxidation? [Link]
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ResearchGate. (2018). Mild, efficient oxidation of alcohols to aldehydes and ketones with periodic acid catalyzed by sym-collidinium chlorochromate (S-COCC) and DFT studies, HOMO-LUMO and MEPs mappings of products. [Link]
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MDPI. (2020). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Catalysts, 10(12), 1435. [Link]
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National Institutes of Health. (2008). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Journal of Organic Chemistry, 73(12), 4642-4649. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]
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ACS Publications. (2009). β-Glycosidation of Sterically Hindered Alcohols. Organic Letters, 11(7), 1583-1586. [Link]
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Thieme. (2021). Direct Oxidation of Primary Alcohols to Carboxylic Acids. Synthesis, 53(16), 2779-2790. [Link]
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PubChem. (n.d.). (2,6-Dichloro-3-nitrophenyl)methanol. [Link]
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ResearchGate. (2014). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. [Link]
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PrepChem. (n.d.). Synthesis of 2,6-dichloro-4-methylphenol. [Link]
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Improving the stability of (2,6-Dichloro-3-methylphenyl)methanol during storage
Welcome to the technical support center for (2,6-Dichloro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, you can ensure the integrity of your experiments and the quality of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of (2,6-Dichloro-3-methylphenyl)methanol.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis after storage. | Oxidation of the alcohol to an aldehyde or carboxylic acid. | 1. Confirm the identity of the new peak using LC-MS or GC-MS.2. Implement storage under an inert atmosphere (e.g., nitrogen or argon).3. Store at reduced temperatures (2-8°C).4. Protect from light by using amber vials or storing in the dark. |
| Change in physical appearance (e.g., discoloration, crystal formation). | Degradation or presence of impurities. | 1. Re-test the purity of the material using a validated analytical method (e.g., HPLC, GC).2. If degradation is confirmed, discard the batch and obtain a fresh lot.3. Review storage conditions to ensure they align with best practices. |
| Inconsistent experimental results using the same batch of material. | On-going degradation of the compound. | 1. Immediately re-qualify the stored material for purity and identity.2. Aliquot the material upon receipt to minimize freeze-thaw cycles and exposure to atmospheric conditions.3. Conduct a short-term stability study under your typical laboratory conditions to understand the rate of degradation. |
| pH of an aqueous solution containing the compound changes over time. | Formation of acidic degradation products, such as (2,6-Dichloro-3-methyl)benzoic acid. | 1. Monitor the pH of your solutions regularly.2. If stability in solution is required, perform a stability study at different pH values to find the optimal range.3. Prepare solutions fresh before use whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for (2,6-Dichloro-3-methylphenyl)methanol?
A1: Based on the chemistry of benzyl alcohols, the primary degradation pathway is the oxidation of the benzylic alcohol group.[1][2][3] This occurs in two main steps: the oxidation of the alcohol to the corresponding aldehyde, (2,6-Dichloro-3-methyl)benzaldehyde, which can be further oxidized to (2,6-Dichloro-3-methyl)benzoic acid. This process is often accelerated by exposure to oxygen, light, and elevated temperatures.
Caption: Proposed primary degradation pathway.
Q2: What are the ideal storage conditions for (2,6-Dichloro-3-methylphenyl)methanol to ensure long-term stability?
A2: To minimize degradation, (2,6-Dichloro-3-methylphenyl)methanol should be stored under the following conditions:
-
Temperature: 2-8°C. For longer-term storage, -20°C is recommended.
-
Atmosphere: Under an inert atmosphere such as nitrogen or argon to prevent oxidation.[2]
-
Light: Protected from light. Use amber glass vials or store in a dark location.
-
Container: Store in a tightly sealed, non-reactive container, such as glass or a suitable fluorinated polymer container.[1]
Q3: How can I monitor the stability of my (2,6-Dichloro-3-methylphenyl)methanol sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4][5] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Regular testing of a stored sample against a reference standard will allow you to quantify any degradation over time.
Q4: Can I use plastic containers to store (2,6-Dichloro-3-methylphenyl)methanol?
A4: The use of plastic containers is generally not recommended for storing benzyl alcohols, as leaching or adsorption can occur with some types of plastic.[1] If plastic must be used, polypropylene containers or vessels coated with an inert fluorinated polymer are potential options, but compatibility testing is advised.[1][6]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of (2,6-Dichloro-3-methylphenyl)methanol. This is a crucial step in developing a stability-indicating analytical method.[4][7]
Objective: To generate degradation products of (2,6-Dichloro-3-methylphenyl)methanol under various stress conditions.
Materials:
-
(2,6-Dichloro-3-methylphenyl)methanol
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (2,6-Dichloro-3-methylphenyl)methanol in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to the working concentration and analyze by HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase to the working concentration and analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to the working concentration and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent to the working concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare the samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method, comparing the chromatograms of the stressed samples to that of an unstressed control sample.
Caption: Forced degradation study workflow.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the purity of (2,6-Dichloro-3-methylphenyl)methanol and detect any degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 or equivalent with DAD/UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 220 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 0.5 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks, or by using the response factor of the reference standard.
References
- SciFinder. (n.d.). Benzyl Alcohol.
-
Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. Retrieved from [Link]
-
Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. Retrieved from [Link]
- Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 17(4), 2365-2372.
- Park, Y., & Kim, Y. S. (2015). A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline. Journal of the Korean Chemical Society, 59(3), 224-229.
- Zou, X., et al. (2014). Selective and Efficient Oxidation of Benzylic Alcohols to Benzaldehydes and Methyl Benzoates by Dibromo-5,5-dimethylhydantoin.
-
Sarzyński, D., & Majerz, I. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3124. Retrieved from [Link]
-
Chatterjee, S., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 9(2), 110-120. Retrieved from [Link]
-
JETIR. (2019). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
- Baheti, A., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 151-161.
Sources
- 1. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 3. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
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- 5. helixchrom.com [helixchrom.com]
- 6. d-nb.info [d-nb.info]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Resolving peak tailing in HPLC analysis of (2,6-Dichloro-3-methylphenyl)methanol
Welcome to the technical support center for the HPLC analysis of (2,6-Dichloro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic issues, with a primary focus on resolving peak tailing. Our approach is rooted in explaining the "why" behind the "how," ensuring you can build robust and reliable analytical methods.
Understanding the Challenge: The Chemistry of (2,6-Dichloro-3-methylphenyl)methanol and Peak Tailing
(2,6-Dichloro-3-methylphenyl)methanol is a halogenated aromatic compound. In reversed-phase HPLC, while the primary retention mechanism is hydrophobic interaction with the stationary phase, the presence of the hydroxyl (-OH) group can lead to secondary interactions, which are often the root cause of peak tailing.
Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, having a trailing edge that is drawn out.[1] This not only affects the aesthetic quality of the chromatogram but, more critically, it can compromise the accuracy and reproducibility of quantification by making peak integration difficult and potentially masking co-eluting impurities.[2][3] A key metric for peak shape is the USP tailing factor (T), where a value of 1 represents a perfectly symmetrical peak. Generally, a tailing factor greater than 1.2 is considered tailing, although for some assays, values up to 1.5 may be acceptable.[4]
The most common cause of peak tailing in reversed-phase HPLC is the interaction of analytes with residual silanol groups (Si-OH) on the silica-based stationary phase.[5][6] These silanol groups are acidic and can interact with polar functional groups on the analyte, such as the hydroxyl group in (2,6-Dichloro-3-methylphenyl)methanol, leading to a secondary, undesirable retention mechanism.[4][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during the HPLC analysis of (2,6-Dichloro-3-methylphenyl)methanol.
Q1: My peak for (2,6-Dichloro-3-methylphenyl)methanol is tailing. What is the most likely cause and how do I fix it?
A1: The most probable cause is secondary interaction with silanol groups on the column.
The hydroxyl group of your analyte can form hydrogen bonds with the acidic silanol groups on the silica packing of your column. This leads to some molecules of the analyte being retained longer than others, resulting in a tailing peak.[5]
The ionization state of the silanol groups is highly dependent on the pH of the mobile phase.[8][9] By lowering the pH, we can suppress the ionization of the silanol groups, minimizing their interaction with the analyte.[4][10][11]
Step-by-Step Guide:
-
Prepare a Modified Mobile Phase: Add a small amount of an acidic modifier to the aqueous component of your mobile phase. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
pH Target: Aim for a mobile phase pH of around 2.5 to 3.0.[10][11] At this pH, most silanol groups will be protonated and less likely to interact with your analyte.[11]
-
Column Compatibility: Ensure your column is stable at low pH. Most modern silica-based columns are stable down to a pH of 2, but always check the manufacturer's specifications.[9][11]
-
Equilibrate and Analyze: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape.
Q2: I've adjusted the mobile phase pH, but the peak tailing has only slightly improved. What else can I do?
A2: If pH adjustment is insufficient, consider the type of column you are using and potential interactions with metal contaminants.
-
Use an End-Capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group), effectively shielding them from interacting with the analyte.[4] If you are not already using one, switching to a high-quality, end-capped C18 or C8 column can dramatically improve peak shape.[2][10]
-
Increase Buffer Concentration: If you are using a buffer in your mobile phase, increasing its concentration (e.g., from 10 mM to 25 mM) can help to mask the residual silanol interactions by increasing the ionic strength of the mobile phase.[10][11] Note that for LC-MS applications, high buffer concentrations can cause ion suppression.[11]
-
Consider Metal Chelation: Trace metal impurities (like iron or aluminum) in the silica matrix of the column can also contribute to peak tailing by acting as active sites.[6][7][10] Adding a chelating agent like EDTA to the mobile phase (at a very low concentration, e.g., 0.1 mM) can sometimes help, but this is a less common approach and should be used with caution.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Q3: All the peaks in my chromatogram are tailing, not just the (2,6-Dichloro-3-methylphenyl)methanol peak. What does this suggest?
A3: Tailing of all peaks often points to a system-level issue rather than a specific chemical interaction.
-
Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[2][7] Ensure all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.). Also, check for any improper fittings that could create dead volume.[12]
-
Inspect for Column Contamination or Degradation: Over time, strongly retained compounds from previous injections can accumulate at the head of the column, leading to poor peak shape for all analytes.[5][13] A void or channel in the column packing can also cause this issue.[4]
-
Action: Try flushing the column with a strong solvent (e.g., isopropanol or a solvent stronger than your mobile phase). If this doesn't work, reversing the column (if the manufacturer allows) and flushing to waste can sometimes dislodge particulates from the inlet frit.[4] If the problem persists, the column may need to be replaced.[4][14]
-
-
Sample Overload: Injecting too much sample mass or volume onto the column can lead to peak tailing.[15][16]
| Column I.D. (mm) | Typical Mass Loadability (µg) |
| 4.6 | < 50 |
| 3.0 | < 20 |
| 2.1 | < 10 |
| This table provides general guidelines. Actual capacity depends on the specific column and analyte.[16] |
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Action |
| Analyte Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.0 with 0.1% formic acid.[4][10][11] |
| Persistent Tailing | Insufficient silanol masking | Use a high-quality, end-capped C18 or C8 column.[2][10] |
| All Peaks Tailing | System or column issue | Check for extra-column volume, flush or replace the column, and check for sample overload.[2][7][13] |
By systematically addressing these potential issues, you can effectively troubleshoot and resolve peak tailing in the HPLC analysis of (2,6-Dichloro-3-methylphenyl)methanol, leading to more accurate and reliable results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Welch Materials, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Restek. (2014, March 11). [2]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]
-
Biovanix. (n.d.). What do you know about the overload for HPLC column?. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link]
-
KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (n.d.). Overload or Minor Peak?. Retrieved from [Link]
-
Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 16. bvchroma.com [bvchroma.com]
Minimizing byproduct formation in Grignard synthesis of (2,6-Dichloro-3-methylphenyl)methanol
Introduction
Welcome to the Technical Support Center for the synthesis of (2,6-Dichloro-3-methylphenyl)methanol. This critical intermediate in pharmaceutical and materials science development is typically synthesized via a Grignard reaction, a powerful method for carbon-carbon bond formation.[1][2] The process involves the formation of an arylmagnesium halide from 2,6-dichloro-3-methylbromobenzene, followed by its nucleophilic addition to an electrophile, typically formaldehyde, to yield the desired primary alcohol.[3][4]
However, the high reactivity of the Grignard reagent makes the synthesis susceptible to several side reactions, leading to byproduct formation and reduced yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, minimize impurities, and ensure a successful synthesis.
Troubleshooting Guide: Diagnosing and Solving Byproduct Formation
This section addresses specific experimental issues in a question-and-answer format, providing both the mechanistic reasoning and actionable protocols for resolution.
Q1: My reaction yield is low, and I've isolated a significant amount of a dimeric byproduct, 2,2',6,6'-tetrachloro-3,3'-dimethyl-1,1'-biphenyl. What is this, and how do I prevent it?
A1: This is a classic case of Wurtz coupling, a major side reaction in Grignard reagent formation.
The Root Cause: The Wurtz coupling reaction occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted starting halide (R-X) to form a dimer (R-R).[5][6] This side reaction is particularly prevalent when there is a high local concentration of the aryl halide on the surface of the magnesium metal.[1][7] The reaction proceeds via a radical mechanism on the magnesium surface.[8][9]
Strategies for Mitigation:
The key to preventing Wurtz coupling is to maintain conditions that favor the formation of the Grignard reagent over the coupling side reaction.
-
Slow Halide Addition: This is the most critical parameter. Adding the 2,6-dichloro-3-methylbromobenzene solution dropwise to the magnesium turnings ensures that its concentration in the reaction flask remains low at all times.[1] A rapid addition leads to a localized excess of the halide, promoting dimerization.[6]
-
Temperature Control: While some initial heating may be required to initiate the reaction, the process is highly exothermic.[10][11] Once initiated, the reaction should be maintained at a gentle reflux. Overheating can significantly accelerate the rate of Wurtz coupling.[1][7]
-
High-Quality Magnesium: Use fresh, high-purity magnesium turnings. An oxide layer on the magnesium surface can hinder the reaction, allowing the aryl halide to accumulate. Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane can be beneficial.
-
Adequate Solvent Volume: Using a sufficient volume of anhydrous ether or THF helps to keep the aryl halide concentration dilute.
Optimized Protocol to Minimize Wurtz Coupling:
-
Set up an oven-dried, three-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
In the dropping funnel, prepare a solution of 2,6-dichloro-3-methylbromobenzene (1.0 equivalent) in anhydrous THF.
-
Add approximately 10% of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle warming), carefully warm the flask with a heat gun until initiation.
-
Once the reaction begins, immediately stop external heating. Begin the dropwise addition of the remaining halide solution at a rate that maintains a gentle, steady reflux. This typically takes 60-90 minutes.
-
After the addition is complete, allow the mixture to stir and reflux gently for another 30-60 minutes to ensure all the magnesium has reacted.[4]
Diagram: Competing Reaction Pathways
Caption: Desired Grignard formation vs. Wurtz coupling side reaction.
Q2: I'm recovering a large amount of my starting aldehyde, and my yield of (2,6-Dichloro-3-methylphenyl)methanol is very low. What is happening?
A2: This strongly suggests that your Grignard reagent was either not formed efficiently or was inadvertently quenched before it could react with the formaldehyde.
The Root Cause: Grignard reagents are potent nucleophiles but also extremely strong bases. They react rapidly with any protic source, most commonly atmospheric moisture or residual water in the solvent.[12] This "quenches" the reagent, converting it to an unreactive hydrocarbon (2,6-dichloro-3-methyltoluene in this case) and rendering it incapable of reacting with the aldehyde.
Strategies for Mitigation:
-
Strict Anhydrous Conditions: This is non-negotiable for Grignard synthesis.
-
Glassware: All glassware must be thoroughly dried in an oven at >120°C for several hours and assembled while hot under a stream of dry inert gas (nitrogen or argon).[12]
-
Solvents: Use freshly opened anhydrous grade solvents or solvents dried by established methods (e.g., distillation from sodium/benzophenone for THF).
-
Reagents: Ensure the starting aryl halide is free of water.
-
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of nitrogen or argon from start to finish to exclude atmospheric oxygen and moisture.[13]
-
Formaldehyde Source: Paraformaldehyde, the solid polymer of formaldehyde, is often used as the electrophile. It must be thoroughly dried before use, as it can be hygroscopic. A common method is to heat the paraformaldehyde under vacuum to depolymerize it into gaseous formaldehyde, which is then bubbled directly into the Grignard solution.[4]
Q3: My workup is messy, forming thick gels and emulsions that make extraction difficult. How can I improve the quenching and isolation steps?
A3: This is a common issue caused by the precipitation of magnesium salts (Mg(OH)X and Mg(OH)₂) upon addition of water. Using a buffered quenching solution and proper technique can prevent this.
The Root Cause: Quenching the reaction with water alone is highly exothermic and leads to the formation of basic magnesium salts that are often gelatinous and insoluble in both aqueous and organic layers, stabilizing emulsions.[14] Using strong acids can also be problematic, as they can promote side reactions with the desired alcohol product, such as dehydration to an alkene.[15]
Optimal Quenching and Workup Protocol:
The preferred method is to quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[16] Ammonium chloride is a weak acid, sufficient to protonate the alkoxide intermediate and hydrolyze the magnesium salts into more soluble forms without being harsh enough to damage the product.
-
Cool the Reaction: Once the reaction with formaldehyde is complete, cool the reaction flask in an ice-water bath to 0-5°C. This helps to control the exotherm of the quench.
-
Slow Addition: Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to the cooled, stirring reaction mixture. Be patient, as the initial additions can be very vigorous.[17]
-
Stir: Continue stirring until the precipitates dissolve and two clear layers form. This may take 20-30 minutes.[16]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Breaking Emulsions: If emulsions persist, try the following:
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common Grignard synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis: diethyl ether or tetrahydrofuran (THF)?
A1: Both are excellent choices, but they have different properties that can be advantageous depending on the situation.
| Feature | Diethyl Ether ((Et)₂O) | Tetrahydrofuran (THF) |
| Boiling Point | 34.6 °C | 66 °C |
| Solvating Ability | Good | Excellent. Better at stabilizing the Grignard reagent through coordination.[18] |
| Initiation | May require more initial heating for less reactive halides. | Higher boiling point allows for more vigorous conditions to initiate the reaction.[19][20] |
| Safety | Extremely flammable; lower flash point. | Highly flammable; can form explosive peroxides upon storage. |
Recommendation: For the synthesis of (2,6-Dichloro-3-methylphenyl)magnesium bromide, THF is often preferred . Its superior solvating power can lead to a more stable Grignard reagent and its higher boiling point can be beneficial for initiating the reaction with the sterically hindered and electronically deactivated aryl halide.[19][21]
Q2: How critical is temperature control during the two main phases of the synthesis?
A2: Temperature control is paramount and differs for the two stages.
-
Grignard Reagent Formation: The goal is to maintain a steady, gentle reflux. Too low a temperature may stall the reaction, while excessive heat dramatically increases the rate of Wurtz coupling.[1] The reaction is exothermic, so the addition rate of the halide is the primary means of temperature control once initiated.[10]
-
Reaction with Formaldehyde: The addition of the Grignard reagent to formaldehyde is also exothermic. It is best practice to cool the Grignard solution to 0°C before introducing the formaldehyde gas or solution.[22] This prevents the temperature from rising uncontrollably, which could lead to side reactions and a more difficult workup.
Q3: How can I confirm my Grignard reagent has formed before adding the aldehyde?
A3: Several indicators can confirm successful formation:
-
Visual Cues: The reaction mixture will turn cloudy and typically becomes grey or brownish. The metallic sheen of the magnesium turnings will dull and they will gradually be consumed.
-
Exotherm: A spontaneous increase in temperature and sustained gentle boiling after the initial heating is a clear sign of reaction.
-
Quench Test (Small Scale): For confirmation, a small aliquot can be withdrawn, quenched with water, and the organic layer analyzed by GC to see if the starting halide has been consumed and converted to the corresponding hydrocarbon (2,6-dichloro-3-methyltoluene).
References
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-
Swiss, K. (2019). Why is THF used in Grignard? Quora. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). STANDARD EXPERIMENTAL PROTOCOLS.
-
Simply learning. (2024). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. YouTube. Retrieved from [Link]
-
Filo. (2023). How do you quench a Grignard reagent? Retrieved from [Link]
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
- Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(25), 5252–5265.
- BenchChem. (2025). Grignard Reaction Technical Support Center: Minimizing Byproduct Formation in Alkene Synthesis.
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]
- Ciofini, I., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran.
- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(19), 2943–2945.
-
Brainly.in. (2018). why is thf solution used in preparing grignard reagent. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
- ResearchGate. (n.d.). calorimetric investigation of the formation of grignard reagents.
- ACS Publications. (2016). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
- Journal of the American Chemical Society. (1949).
- Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling.
- BenchChem. (n.d.). Strategies to minimize by-product formation in pyrethrolone synthesis.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
- U.S. EPA. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
-
Chemistry Stack Exchange. (2020). If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur. Retrieved from [Link]
-
Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Heat release rates of isothermal Grignard reactions with different water concentrations.
-
Reddit. (2020). Are reaction mixtures supposed to be cooled before adding a Grignard reagent? Retrieved from [Link]
-
Reddit. (2025). Wurtz coupling. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
- NC State University Libraries. (n.d.). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry.
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
NIH. (n.d.). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Retrieved from [Link]
- University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Google Patents. (n.d.). CN101130485A - 2-Methyl-3-phenylbenzyl alcohol clean production process.
- BenchChem. (2025). Application Notes and Protocols for the Grignard Synthesis of (2,3-Dimethylphenyl)methanol.
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
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Technical Support Center: Catalyst Deactivation in Reactions Involving (2,6-Dichloro-3-methylphenyl)methanol
Welcome to the technical support center for catalytic reactions involving (2,6-Dichloro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. By understanding the root causes of decreased catalyst performance, you can enhance reaction efficiency, ensure reproducibility, and protect your investment in valuable catalytic materials.
(2,6-Dichloro-3-methylphenyl)methanol is a key intermediate whose reactivity is centered on its benzylic alcohol functional group. The most common catalytic transformations it undergoes are oxidation to the corresponding aldehyde and hydrogenolysis to remove the hydroxyl group. The stability and longevity of the catalysts used in these processes are paramount for successful synthesis. This guide provides a structured approach to troubleshooting the inevitable challenge of catalyst deactivation.
Part 1: General Principles of Catalyst Deactivation
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] While unavoidable, its rate can be managed by understanding its primary mechanisms. For reactions involving substituted benzyl alcohols like (2,6-Dichloro-3-methylphenyl)methanol, deactivation typically falls into four categories:
-
Poisoning: This occurs when molecules bind strongly to the catalyst's active sites, rendering them inaccessible to reactants.[2] Common poisons include sulfur, nitrogen, and halogen compounds, which may be present as impurities in reactants, solvents, or gases.[3]
-
Fouling (Coking): This is the physical blockage of active sites and pores by deposited materials, such as carbonaceous residues (coke) or polymers formed from side reactions.[2]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active catalyst crystallites to agglomerate into larger, less active particles. This leads to an irreversible loss of active surface area.[2][4]
-
Leaching: In liquid-phase reactions, the active metal components of a heterogeneous catalyst can dissolve into the reaction medium, leading to a permanent loss of active sites.[2]
Table 1: Overview of Common Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause | Common Indicators | Reversibility |
| Poisoning | Strong chemisorption of impurities (S, P, halogens) or reaction byproducts.[2] | Sudden or rapid loss of activity.[4] | Often Irreversible |
| Fouling / Coking | Deposition of carbonaceous materials or polymers on the catalyst surface.[2] | Gradual decline in reaction rate and selectivity.[3] | Often Reversible |
| Sintering | Exposure to excessive temperatures, leading to particle agglomeration.[2] | Gradual, irreversible loss of activity.[4] | Irreversible |
| Leaching | Dissolution of active catalyst components into the reaction medium.[2] | Loss of catalyst mass; metal contamination in the product. | Irreversible |
Part 2: Troubleshooting Guide for Specific Reactions
This section uses a question-and-answer format to address specific issues you may encounter during your experiments.
Section A: Oxidation Reactions
(e.g., Synthesis of 2,6-Dichloro-3-methylbenzaldehyde using Pd, Pt, or Au catalysts)
Issue 1: My noble metal catalyst (e.g., Au/TiO₂) shows high initial activity for the oxidation of (2,6-Dichloro-3-methylphenyl)methanol, but the reaction rate gradually decreases and stops before full conversion.
Answer: This is a classic symptom of product inhibition , a form of reversible deactivation. In benzyl alcohol oxidations, the desired aldehyde product can be further oxidized to the corresponding carboxylic acid (2,6-Dichloro-3-methylbenzoic acid). This carboxylic acid, or its corresponding carboxylate, can adsorb very strongly onto the active sites of the catalyst, more so than the starting alcohol.[5] This blocks the alcohol from accessing the active sites, thus inhibiting the reaction.
Troubleshooting Steps:
-
Analyze for Carboxylic Acid Formation: Use an appropriate analytical technique (e.g., HPLC, LC-MS) to quantify the amount of carboxylic acid in your reaction mixture. Even small amounts can have a significant inhibitory effect.
-
Introduce a Base: The presence of a non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃), can effectively mitigate inhibition.[5] The base neutralizes the carboxylic acid as it forms, preventing it from adsorbing onto the catalyst surface.
-
Optimize Base and Solvent: Start with stoichiometric amounts of base relative to the potential acid formed. The addition of a small amount of water in conjunction with the base can sometimes have a synergistic, beneficial effect.[5]
-
Consider Catalyst Choice: If acid formation is unavoidable, catalysts less susceptible to acid poisoning may be required.
dot
Caption: Product inhibition in benzyl alcohol oxidation.
Issue 2: My oxidation reaction worked well for several runs, but now a new batch of (2,6-Dichloro-3-methylphenyl)methanol shows almost no conversion with a fresh catalyst.
Answer: A sudden and complete loss of activity with a new batch of starting material strongly suggests the presence of a potent catalyst poison in the new material. Sulfur-containing impurities are notorious for irreversibly poisoning noble metal catalysts, even at ppm levels.[5]
Troubleshooting Workflow:
dot
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Pilot Scale Synthesis of (2,6-Dichloro-3-methylphenyl)methanol
Welcome to the technical support guide for the synthesis and scale-up of (2,6-Dichloro-3-methylphenyl)methanol. This document is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during laboratory and pilot-plant scale production.
Synthetic Strategy Overview
The most direct and scalable synthetic route to (2,6-Dichloro-3-methylphenyl)methanol involves a two-step process starting from 2,6-dichloro-3-methyltoluene:
-
Oxidation: Selective oxidation of the benzylic methyl group of 2,6-dichloro-3-methyltoluene to the corresponding aldehyde, 2,6-dichloro-3-methylbenzaldehyde.
-
Reduction: Chemoselective reduction of the aldehyde functional group to the primary alcohol, yielding the target compound, (2,6-Dichloro-3-methylphenyl)methanol.
This approach is favored for its reliability and the commercial availability of the starting material.
Detailed Experimental Protocols
Step 1: Oxidation of 2,6-Dichloro-3-methyltoluene
This procedure is based on a well-established benzylic oxidation methodology.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 2,6-Dichloro-3-methyltoluene | 175.04 | 100 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 106.5 g | 1.05 |
| Benzoyl Peroxide (BPO) | 242.23 | 2.8 g | 0.02 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 1 L | - |
| Sodium Bicarbonate (aq., sat.) | 84.01 | As needed | - |
| Water | 18.02 | As needed | - |
| Sodium Sulfite (aq., 10%) | 126.04 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloro-3-methyltoluene (100 g, 1.0 equiv.) and carbon tetrachloride (1 L).
-
Add N-Bromosuccinimide (106.5 g, 1.05 equiv.) and benzoyl peroxide (2.8 g, 0.02 equiv.) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is initiated by the decomposition of BPO, which can be observed by a change in the color of the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dichloro-3-methylbenzaldehyde, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Reduction of 2,6-dichloro-3-methylbenzaldehyde
This protocol employs a standard sodium borohydride reduction, a mild and selective method for converting aldehydes to alcohols.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (from 100g start) | Molar Equiv. |
| 2,6-dichloro-3-methylbenzaldehyde | 189.03 | ~107 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 11.8 g | 0.55 |
| Methanol | 32.04 | 800 mL | - |
| Hydrochloric Acid (1M aq.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate (aq.) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 2 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude 2,6-dichloro-3-methylbenzaldehyde (~107 g, 1.0 equiv.) in methanol (800 mL).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (11.8 g, 0.55 equiv.) portion-wise to the stirred solution, maintaining the temperature below 10°C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid at 0-5°C until the pH is ~6-7 and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,6-Dichloro-3-methylphenyl)methanol.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.[2]
Troubleshooting Guide
Oxidation Step
Q1: The oxidation reaction is sluggish or does not initiate.
-
Possible Cause 1: Inactive Initiator. Benzoyl peroxide can degrade over time.
-
Solution: Use a fresh batch of benzoyl peroxide. Ensure it has been stored correctly, away from light and heat.
-
-
Possible Cause 2: Insufficient Heat. The reaction requires reflux temperatures to initiate efficiently.
-
Solution: Ensure the reaction mixture is vigorously refluxing. Use an oil bath for consistent heating.
-
-
Possible Cause 3: Presence of Inhibitors. The starting material or solvent may contain radical inhibitors.
-
Solution: Use freshly distilled solvent and ensure the purity of the 2,6-dichloro-3-methyltoluene.
-
Q2: A significant amount of dibrominated side product is observed.
-
Possible Cause: Over-reaction. Using a large excess of NBS or prolonged reaction times can lead to the formation of the dibrominated species.
-
Solution: Use a stoichiometric amount or a slight excess (1.05 equivalents) of NBS. Monitor the reaction closely by GC or TLC and stop the reaction as soon as the starting material is consumed.
-
Q3: Low yield of the aldehyde after workup.
-
Possible Cause 1: Hydrolysis of the intermediate. The intermediate benzylic bromide is sensitive to moisture and can hydrolyze back to the starting material or form the alcohol.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen).
-
-
Possible Cause 2: Inefficient extraction. The product may not be fully extracted from the aqueous layers during workup.
-
Solution: Perform multiple extractions with the organic solvent and ensure thorough mixing.
-
Reduction Step
Q1: The reduction is incomplete, and starting aldehyde remains.
-
Possible Cause 1: Insufficient Reducing Agent. Sodium borohydride may have decomposed due to improper storage or reaction with the solvent before reducing the aldehyde.
-
Solution: Use a fresh bottle of sodium borohydride. Ensure the methanol is of high purity. Add a slight excess of NaBH₄ if necessary, but be cautious of a more vigorous quench.
-
-
Possible Cause 2: Low Reaction Temperature. While the addition is done at 0-5°C for control, the reaction itself may proceed slowly at this temperature.
-
Solution: After the controlled addition of NaBH₄, allow the reaction to warm to room temperature and stir for a sufficient time (2-4 hours), monitoring by TLC.
-
Q2: Formation of borate esters complicates workup.
-
Possible Cause: Incomplete hydrolysis of borate intermediates. The initial product is a borate ester which must be hydrolyzed to release the free alcohol.
-
Solution: Ensure the pH is brought to ~6-7 during the acidic quench. Stir for at least 30 minutes after acidification to ensure complete hydrolysis before proceeding with the extraction.
-
Q3: The final product is impure after workup.
-
Possible Cause 1: Incomplete removal of methanol. Residual methanol can co-distill with the extraction solvent or interfere with crystallization.
-
Solution: Ensure complete removal of methanol on the rotary evaporator before the extraction step.
-
-
Possible Cause 2: Presence of unreacted starting material or byproducts.
-
Solution: If the crude product is not of sufficient purity for its intended use, purification by column chromatography on silica gel or recrystallization is necessary.[3]
-
Pilot Scale-Up FAQs
Q1: What are the primary safety concerns when scaling up the oxidation reaction?
-
Answer: The primary concerns are the exothermic nature of the reaction initiation and the use of carbon tetrachloride, a known carcinogen and environmentally hazardous substance.
-
Scale-Up Consideration: For pilot-scale production, replacing carbon tetrachloride with a safer solvent like cyclohexane or a mixture of solvents is highly recommended. The initiation with benzoyl peroxide should be carefully controlled. The initial heating should be gradual, and adequate cooling capacity must be available to manage the exotherm once the reaction initiates. The use of a reaction calorimeter is advised to study the thermal profile of the reaction before scaling up.
-
Q2: How should the portion-wise addition of sodium borohydride be managed at a pilot scale?
-
Answer: The exothermic nature of the sodium borohydride addition requires careful management to prevent a runaway reaction.
-
Scale-Up Consideration: At the pilot scale, a solid addition system or a slurry of NaBH₄ in an inert, non-reactive solvent can be used for a controlled addition rate. The reactor must have a reliable cooling system to maintain the internal temperature at 0-5°C. Continuous monitoring of the internal temperature is critical.
-
Q3: What are the challenges in the workup and isolation at a larger scale?
-
Answer: Filtration of the succinimide in the oxidation step and the phase separations in both steps can be challenging at a larger scale.
-
Scale-Up Consideration: For the filtration of succinimide, a filter press or a centrifugal filter would be more efficient than laboratory-scale filtration. For the liquid-liquid extractions, a jacketed reactor with a bottom outlet valve is ideal. Sufficient settling time should be allowed for clear phase separation. The use of brine washes helps to break up emulsions.
-
Q4: How can the purity of the final product be ensured at a pilot scale?
-
Answer: At a larger scale, achieving high purity often requires a robust purification method.
-
Scale-Up Consideration: While column chromatography is feasible, it can be costly and time-consuming at a pilot scale. Recrystallization is often a more economical and scalable method. A thorough study of solvent systems for recrystallization should be conducted at the lab scale to find a system that provides good recovery and high purity. The final product should be analyzed by HPLC, GC, and NMR to confirm its identity and purity.
-
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for (2,6-Dichloro-3-methylphenyl)methanol.
References
-
National Center for Biotechnology Information. (2024). Benzyl alcohol. In PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. Retrieved from [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlorobenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). (2,5-Dichloro-3-methylphenyl)(phenyl)methanol. In PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 2,3-Dichloro-6-(4-methylphenyl)benzaldehyde. In PubChem Compound Summary. Retrieved from [Link]
- Google Patents. (n.d.). Industrial production method for 2, 6-dichlorotoluene.
-
MDPI. (n.d.). Selective Enzymatic Reduction of Aldehydes. Retrieved from [Link]
Sources
Removal of residual starting materials from (2,6-Dichloro-3-methylphenyl)methanol
This technical guide provides in-depth troubleshooting strategies and frequently asked questions concerning the removal of residual starting materials from (2,6-Dichloro-3-methylphenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document offers practical, field-proven insights to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual starting materials or byproducts I should expect in my crude (2,6-Dichloro-3-methylphenyl)methanol?
A1: The impurity profile is dictated by the synthetic route. The most common synthesis involves the reduction of a carbonyl compound. Therefore, you can typically expect to find:
-
Unreacted Starting Material: 2,6-Dichloro-3-methylbenzaldehyde (from incomplete reduction).
-
Over-oxidized Byproduct: 2,6-Dichloro-3-methylbenzoic acid (if the aldehyde starting material was impure or degraded).
-
Precursor Impurity: 2,6-Dichloro-3-methyltoluene (if the synthesis started from toluene oxidation and the precursor was carried through).
Q2: How can I quickly assess the purity of my crude product before undertaking a lengthy purification?
A2: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.
-
TLC: This is a rapid, qualitative method. Spot your crude material alongside your starting material on a silica gel plate. A good mobile phase to start with is a 20-30% ethyl acetate in hexanes mixture. The desired alcohol product is more polar and will have a lower Rf value than the less polar aldehyde or toluene precursors. The benzoic acid impurity will likely remain at the baseline.
-
¹H NMR: A proton NMR spectrum of the crude product provides a quantitative overview. Look for the characteristic aldehyde proton signal (~9-10 ppm) from 2,6-dichloro-3-methylbenzaldehyde or the benzylic protons of the toluene precursor. The benzylic CH₂ signal of your alcohol product should be distinct. The relative integration of these signals gives a good estimate of impurity levels.
Q3: What is the general strategic approach to purifying (2,6-Dichloro-3-methylphenyl)methanol?
A3: The strategy is based on exploiting the differences in chemical and physical properties between the desired alcohol and the impurities. The general workflow involves:
-
Chemical Quenching/Extraction: Utilize acid-base chemistry to remove acidic or basic impurities.[1][2][3]
-
Chromatography or Recrystallization: Separate the neutral product from neutral impurities based on differences in polarity and solubility.[4][5][6]
-
Analytical Verification: Confirm the purity of the final product using high-resolution techniques like HPLC or GC-MS.[7][8][9]
Troubleshooting Guide: Isolating Pure (2,6-Dichloro-3-methylphenyl)methanol
This section addresses specific purification challenges in a problem-cause-solution format.
Problem 1: My final product is contaminated with 2,6-Dichloro-3-methylbenzoic acid.
-
Primary Cause: This acidic impurity often arises from the oxidation of the aldehyde starting material, which may have been present before the reduction step.
-
Authoritative Insight: The most efficient way to remove acidic impurities from a neutral organic compound is through a liquid-liquid extraction using a mild aqueous base.[3] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase, leaving the neutral alcohol in the organic phase.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately half the volume of the organic phase for the wash.
-
Expert Tip: Vent the separatory funnel frequently, as CO₂ gas can evolve from the neutralization reaction, causing pressure buildup.
-
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product, now free of the acidic impurity.
Caption: Workflow for Acidic Impurity Removal.
Problem 2: My product is contaminated with unreacted 2,6-Dichloro-3-methylbenzaldehyde.
-
Primary Cause: Incomplete reduction of the aldehyde to the alcohol.
-
Authoritative Insight: Since the alcohol and aldehyde are both neutral and have similar structures, their polarities are close, making separation challenging. Flash column chromatography is the gold standard for separating compounds with moderate polarity differences.[4] The stationary phase (silica gel) will interact more strongly with the more polar hydroxyl group of the alcohol, causing it to elute more slowly than the aldehyde.
-
Column Packing: Prepare a glass column with silica gel (e.g., 40-63 µm particle size). Pack the column as a slurry using the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique results in better separation.
-
Elution: Begin eluting with the low-polarity mobile phase (e.g., 5% ethyl acetate/hexanes).
-
The less polar aldehyde will elute from the column first.
-
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., step-gradient to 15-20% ethyl acetate/hexanes).
-
This will accelerate the elution of the more polar (2,6-Dichloro-3-methylphenyl)methanol.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Chromatographic Separation of Aldehyde and Alcohol.
Data Summary and Method Comparison
For effective purification, understanding the properties of the involved compounds is crucial.
Table 1: Properties of Target Compound and Potential Impurities
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Characteristic | Relative Polarity |
| (2,6-Dichloro-3-methylphenyl)methanol | C₈H₈Cl₂O | 191.06 | Alcohol (Product) | High |
| 2,6-Dichloro-3-methylbenzaldehyde | C₈H₆Cl₂O | 189.04 | Aldehyde (Impurity) | Medium |
| 2,6-Dichloro-3-methylbenzoic acid | C₈H₆Cl₂O₂ | 205.04 | Carboxylic Acid (Impurity) | Very High (pH-dependent) |
| 2,6-Dichloro-3-methyltoluene | C₈H₈Cl₂ | 175.06 | Hydrocarbon (Impurity) | Low |
Table 2: Comparison of Recommended Purification Techniques
| Technique | Principle of Separation | Best for Removing... | Pros | Cons |
| Liquid-Liquid Extraction | Differential solubility based on acid-base properties.[1][10] | Acidic or basic impurities. | Fast, scalable, requires minimal equipment.[2] | Only effective for ionizable impurities; emulsion formation can occur.[3] |
| Flash Chromatography | Differential adsorption onto a solid stationary phase based on polarity.[4] | Neutral impurities with different polarities (e.g., aldehydes). | High resolution for difficult separations. | Can be time-consuming, requires significant solvent volumes, less scalable. |
| Recrystallization | Differential solubility in a given solvent at different temperatures.[5][6][11] | Impurities present in smaller quantities, especially non-polar ones. | Can yield very high purity material; cost-effective. | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor. |
Analytical Methods for Final Purity Confirmation
After purification, it is imperative to verify the removal of impurities and quantify the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): The most common technique for purity analysis of pharmaceutical intermediates.[7][8]
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (MeCN), often with a small amount of acid like formic acid for better peak shape.[12]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm).
-
-
Interpretation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.
-
-
Gas Chromatography (GC): Suitable for thermally stable and volatile compounds.[13]
-
Typical Conditions:
-
Column: A polar stationary phase column (e.g., wax-based like SH-Stabilwax) is well-suited for separating alcohols.[13]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Interpretation: GC-FID provides quantitative purity data based on peak area, while GC-MS confirms the identity of the main peak and any impurities by their mass-to-charge ratio.
-
References
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Agilent. Streamline Purification of Organic Synthesis Mixture. [Link]
-
Journal of New Developments in Chemistry. Liquid-liquid Extraction. [Link]
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Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]
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Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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The Pharma Master. What are the key steps in the purification of pharmaceutical intermediates?[Link]
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The Pharma Master. Troubleshooting. [Link]
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National Institutes of Health (NIH). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. [Link]
- Google Patents.
-
Organic Syntheses. benzyl alcohol - Organic Syntheses Procedure. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]
- Google Patents.
-
University of Rochester. Recrystallization and Crystallization. [Link]
-
Scirp.org. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. [Link]
-
SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]
-
Global Environment Monitoring System. III Analytical Methods. [Link]
-
PubChem. (2,6-Dichloro-3-nitrophenyl)methanol. [Link]
-
PubChem. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol. [Link]
- Google Patents. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
-
National Institutes of Health (NIH). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. [Link]
-
ResearchGate. What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?[Link]
-
Agency for Toxic Substances and Disease Registry. 6. analytical methods. [Link]
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
PubChem. (2,5-Dichloro-3-methylphenyl)(phenyl)methanol. [Link]
-
GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]
- Google Patents. CN101633601A - Industrial production method for 2, 6-dichlorotoluene.
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Managing thermal decomposition of (2,6-Dichloro-3-methylphenyl)methanol
Introduction for the Researcher
Welcome to the dedicated technical support guide for (2,6-Dichloro-3-methylphenyl)methanol (CAS 1378814-84-6). This document is structured as a dynamic troubleshooting resource for professionals in research and drug development. While specific public data on the thermal decomposition of this exact molecule is limited, this guide synthesizes established principles from analogous structures—namely substituted benzyl alcohols and chlorinated aromatic compounds—to provide a robust framework for managing its stability.[1][2] Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate, identify, and mitigate thermal degradation in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability
This section addresses the most common preliminary questions regarding the stability and handling of (2,6-Dichloro-3-methylphenyl)methanol.
Q1: What are the expected thermal decomposition pathways for (2,6-Dichloro-3-methylphenyl)methanol?
A1: Based on its chemical structure, two primary degradation pathways are plausible under thermal stress:
-
Dehydrochlorination: Similar to other chlorinated hydrocarbons, the molecule can eliminate a molecule of hydrogen chloride (HCl). This process is often autocatalytic, as the generated HCl can accelerate further degradation, leading to the formation of unsaturated intermediates and eventual polymerization or rearrangement.
-
Oxidation & Dehydrogenation: The benzylic alcohol group is susceptible to oxidation, especially at elevated temperatures, which would convert the methanol group into an aldehyde. Further degradation, analogous to the pyrolysis of benzyl alcohol, could lead to the cleavage of the side chain and the formation of derivatives of toluene and other aromatic compounds.[3][4]
The presence of two chlorine atoms on the aromatic ring likely influences the molecule's electronic properties and reactivity, but the fundamental mechanisms of benzyl alcohol and chlorinated aromatic degradation remain the most relevant models.
Q2: What specific factors can trigger or accelerate the thermal decomposition of this compound?
A2: Several factors, beyond simply elevated temperature, can initiate or accelerate degradation:
-
Presence of Catalysts: Trace amounts of metals (like iron or aluminum), acids, or bases can significantly lower the temperature at which decomposition begins.
-
Atmosphere: The presence of oxygen can promote oxidative degradation pathways, leading to the formation of the corresponding benzaldehyde and benzoic acid derivatives.[3]
-
High-Energy Input: Methods like sonication, which generate localized high heat, have been shown to degrade benzyl alcohol into benzene, toluene, and benzaldehyde.[3][4][5] This suggests that similar high-energy processing could pose a risk for (2,6-Dichloro-3-methylphenyl)methanol.
-
Light Exposure: While primarily a guide on thermal decomposition, UV light can also provide the energy to initiate radical reactions, which can lead to degradation.
Q3: What are the likely hazardous byproducts of decomposition?
A3: The primary hazardous byproduct of concern is Hydrogen Chloride (HCl) gas, which is corrosive and toxic. The formation of other chlorinated aromatic compounds through side reactions is also possible.[6] Depending on the specific degradation pathway, a complex mixture of aromatic fragments could be generated. Therefore, all thermal experiments should be conducted in a well-ventilated fume hood.
Part 2: Troubleshooting Guide - Proactive & Reactive Management
This section provides actionable guidance for preventing, identifying, and addressing decomposition during your experimental work.
Q4: I am planning a reaction that requires heating. How can I proactively minimize decomposition?
A4: Careful experimental design is the most effective strategy.
-
Temperature Control: Determine the lowest possible temperature required for your reaction to proceed at an acceptable rate. Avoid excessive or prolonged heating.
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). This will mitigate the risk of oxidative degradation pathways.
-
Solvent Choice: Select a high-purity, dry solvent that is stable at the target temperature. Ensure the solvent does not have acidic or basic impurities.
-
Material Compatibility: Use glass or Teflon-lined reactors. Avoid contact with incompatible metals that could catalyze decomposition.
-
Consider Stabilizers: For chlorinated compounds, small amounts of stabilizers that can act as HCl scavengers may be beneficial. While not specifically tested for this molecule, compounds like epoxides or certain amines have been used in other applications to inhibit acid-catalyzed degradation.[7]
Q5: What are the tell-tale signs that my sample of (2,6-Dichloro-3-methylphenyl)methanol has started to decompose?
A5: Both physical and analytical signs can indicate degradation.
-
Visual Cues:
-
Color Change: The appearance of a yellow, brown, or black discoloration in the solid or solution is a strong indicator of decomposition and potential polymerization.
-
Precipitation: Formation of an insoluble solid or "tar" in a solution.
-
Gas Evolution: Bubbling or a noticeable increase in pressure within a sealed vessel, likely due to the formation of HCl gas.
-
-
Analytical Cues:
-
Chromatographic Profile: The appearance of new peaks in HPLC or GC analysis. A diminishing peak area for the parent compound is also a clear sign.
-
pH Shift: A noticeable decrease in the pH of an unbuffered solution, indicating the formation of HCl.
-
The following diagram illustrates a logical workflow for troubleshooting suspected decomposition.
Caption: Troubleshooting workflow for suspected decomposition.
Q6: How can I analytically monitor the stability of (2,6-Dichloro-3-methylphenyl)methanol during an experiment?
| Technique | Primary Use | Advantages | Considerations |
| GC-MS | Identification of volatile decomposition products and quantification. | High sensitivity; provides mass spectra for structural elucidation of unknown peaks.[8] | Requires the analyte to be thermally stable during injection; potential for on-column degradation if conditions are not optimized. |
| HPLC-UV | Quantification of the parent compound over time. | Robust and highly quantitative; non-destructive.[9] | May not separate all decomposition products from the parent peak; requires standards for identification. |
| ¹H NMR | Structural confirmation and monitoring for major impurities. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
Part 3: Experimental Protocols
This section provides a standardized protocol for conducting a thermal stability study.
Protocol: Small-Scale Thermal Stress Test using GC-MS
This protocol is designed to assess the stability of (2,6-Dichloro-3-methylphenyl)methanol under specific temperature conditions.
Objective: To determine the rate of degradation and identify major decomposition products at a given temperature.
Materials:
-
(2,6-Dichloro-3-methylphenyl)methanol
-
High-purity, anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Small (1-2 mL) reaction vials with Teflon-lined screw caps
-
Heating block or oil bath with precise temperature control
-
Internal standard (IS), if desired for precise quantification (e.g., a stable compound with a different retention time)
Procedure:
-
Solution Preparation: Prepare a stock solution of (2,6-Dichloro-3-methylphenyl)methanol in the chosen solvent at a known concentration (e.g., 1 mg/mL). If using an internal standard, add it to the stock solution.
-
Sample Aliquoting: Dispense equal volumes (e.g., 0.5 mL) of the stock solution into several labeled reaction vials.
-
Time Zero (T=0) Sample: Immediately take one vial, cool it to room temperature, and dilute it for GC-MS analysis. This is your baseline reference.
-
Incubation: Place the remaining vials in the heating block set to the desired test temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heating block. Immediately cool the vial in an ice bath to quench any further reaction.
-
Sample Preparation for Analysis: Dilute the cooled sample to an appropriate concentration for GC-MS analysis.
-
GC-MS Analysis: Analyze the T=0 sample and all time-point samples using a consistent GC-MS method.
-
Example GC-MS Conditions:
-
Injector Temp: 260 °C
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Hold at 60 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 sample.
-
Note the appearance of any new peaks and attempt to identify them using the mass spectral library.
-
Quantify the peak area of the parent compound (relative to the internal standard, if used) at each time point to calculate the percentage of degradation.
-
The following diagram outlines the workflow for this stability testing protocol.
Caption: Experimental workflow for thermal stability testing.
References
- Stabilization of chlorinated compounds. (1938).
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (n.d.). Journal of Health Science.
- The principle and method of improving the thermal stability of chlorin
- OSHA Method PV2009: Benzyl alcohol. (n.d.). OSHA.
- (2,6-dichloro-3-methylphenyl)methanol SDS. (n.d.). ECHEMI.
- (2,6-dichloro-3-methylphenyl)methanol. (n.d.). ChemicalBook.
- Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chrom
- HPLC Methods for analysis of Benzyl alcohol. (n.d.).
- Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (n.d.). Publisso.
- Determination of benzyl alcohol in cosmetics by gas chrom
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (n.d.).
- Chlorinated polycyclic arom
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- 5. researchgate.net [researchgate.net]
- 6. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 7. US2125381A - Stabilization of chlorinated compounds - Google Patents [patents.google.com]
- 8. ewai-group.com [ewai-group.com]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: Enhancing the Resolution of (2,6-Dichloro-3-methylphenyl)methanol in Chiral Chromatography
Welcome to the technical support center dedicated to the chiral separation of (2,6-Dichloro-3-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical steps needed to overcome challenges and achieve baseline resolution of this specific chiral compound.
Troubleshooting Guide: From Poor Separation to Baseline Resolution
This section addresses the most common issues encountered during the chiral separation of (2,6-Dichloro-3-methylphenyl)methanol. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and a systematic approach to resolution.
Q1: My chromatogram shows co-eluting peaks or very poor resolution (Rs < 1.0). Where do I start?
A1: Achieving chiral resolution is fundamentally about maximizing the differential interaction between the two enantiomers and the chiral stationary phase (CSP).[1] When resolution is poor, a systematic optimization of the mobile phase and stationary phase conditions is the most effective approach.
Underlying Causes:
-
Suboptimal Mobile Phase Composition: The ratio of the strong solvent (alcohol modifier) to the weak solvent (alkane) is the most critical factor influencing selectivity in normal phase chromatography.[2]
-
Inappropriate Chiral Stationary Phase (CSP): While many CSPs exist, polysaccharide-based phases are often the most successful for a wide range of compounds, including aromatic alcohols.[3][4] However, the specific derivative of cellulose or amylose can dramatically alter selectivity.
-
Temperature Effects: The thermodynamics of chiral recognition are sensitive to temperature. The current analytical temperature may not be optimal for maximizing the energy difference between the diastereomeric complexes formed.[3]
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase Optimization (Primary Approach):
-
Reduce Alcohol Modifier Concentration: Systematically decrease the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase in small increments (e.g., from 10% to 8%, then to 5%). This increases retention time and often enhances the subtle differences in interaction energy, leading to better resolution.[2]
-
Switch Alcohol Modifier: If reducing the concentration is insufficient, changing the alcohol modifier can have a profound effect on selectivity. Substitute isopropanol with ethanol, or vice versa. These alcohols have different hydrogen bonding capabilities and steric profiles, which can alter the interaction with the analyte-CSP complex.
-
-
Temperature Adjustment:
-
Analyze the sample at a lower temperature (e.g., 10°C or 15°C) and a higher temperature (e.g., 40°C). Lower temperatures often improve chiral selectivity, although this is not a universal rule.[5]
-
-
Flow Rate Reduction:
-
Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can improve efficiency and allow more time for the enantiomers to interact with the stationary phase, sometimes improving resolution.[5]
-
Table 1: Impact of Parameter Adjustments on Chiral Resolution
| Parameter | Adjustment | Expected Effect on Resolution (Rs) | Expected Effect on Retention Time (tR) | Primary Rationale |
| Alcohol Modifier % | Decrease | Often Increases | Increases | Enhances differential interaction with CSP. |
| Alcohol Modifier Type | Switch (e.g., IPA to EtOH) | May Increase or Decrease | Varies | Alters selectivity through different steric/H-bonding interactions. |
| Temperature | Decrease | Generally Increases | Increases | Favorable thermodynamics for enantiorecognition.[5] |
| Flow Rate | Decrease | May Increase | Increases | Improves column efficiency and interaction time.[2] |
dot
Caption: Systematic workflow for troubleshooting poor chiral resolution.
Q2: I have some separation, but the peaks are tailing severely (Tailing Factor > 1.5). What is the cause and how can I fix it?
A2: Peak tailing in chiral chromatography often points to undesirable secondary interactions or issues with the sample itself. For a neutral molecule like (2,6-Dichloro-3-methylphenyl)methanol, the most likely culprits are interactions with the silica support or sample solvent effects.
Underlying Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica surface of the CSP can interact non-specifically with the hydroxyl group of the analyte, causing peak tailing.[6]
-
Sample Overload: Injecting too much mass on the column can saturate the chiral recognition sites, leading to peak distortion.[2]
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion upon injection.[7]
Step-by-Step Troubleshooting Protocol:
-
Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, the original injection was overloading the column.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in the mobile phase itself or a solvent of weaker or equal strength (e.g., n-hexane with a small amount of isopropanol). Avoid dissolving the sample in 100% alcohol if using a high-hexane mobile phase.
-
Consider Additives (with caution): While (2,6-Dichloro-3-methylphenyl)methanol is neutral, a very small amount of a polar additive like an alcohol can sometimes help to mask active sites on the stationary phase. However, for neutral compounds, this is less common and should be a last resort after addressing mobile phase composition.[8] Be aware of the "memory effect," where additives can persistently alter the column's performance even after they are removed from the mobile phase.[1][6]
Q3: The column backpressure is unexpectedly high. What should I do?
A3: High backpressure is a serious issue that can damage the column and pump. The cause is typically a blockage at the inlet of the column.
Underlying Causes:
-
Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[7]
-
Sample Precipitation: If the sample is dissolved in a solvent where it is highly soluble, but it is not soluble in the mobile phase, it can precipitate at the column head upon injection.[7]
Step-by-Step Troubleshooting Protocol:
-
Confirm the Source: Disconnect the column from the system and run the pump to ensure the high pressure is not from the HPLC system itself.
-
Reverse Flush the Column: Disconnect the column from the detector and connect the outlet to the injector. Flush the column in the reverse direction at a low flow rate (0.2-0.5 mL/min) with a strong, compatible solvent like 100% isopropanol. This can often dislodge particulates from the inlet frit.[7]
-
Prevent Future Issues:
-
Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.
-
Use an in-line filter or guard column to protect the analytical column.[7]
-
Ensure the sample is fully soluble in the mobile phase.
-
Frequently Asked Questions (FAQs)
Q4: What is the best starting point for method development for (2,6-Dichloro-3-methylphenyl)methanol?
A4: A systematic screening approach is the most efficient path to a successful chiral separation.[3][4]
Recommended Starting Conditions:
-
Chiral Stationary Phases (CSPs): Screen a set of polysaccharide-based columns. Good candidates include those based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) and their chlorinated analogues. These phases are known to be effective for resolving aromatic compounds through π-π interactions, hydrogen bonding, and steric inclusion.[9][10]
-
Mobile Phase Screening:
-
Condition 1 (Normal Phase): n-Hexane / Isopropanol (90:10, v/v)
-
Condition 2 (Normal Phase): n-Hexane / Ethanol (90:10, v/v)
-
-
Initial Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a wavelength appropriate for the dichlorophenyl chromophore (e.g., 220 nm or 265 nm).
-
This initial screening will quickly identify the most promising combination of CSP and mobile phase for further optimization.[4]
Q5: How does the chiral recognition mechanism work for an aromatic alcohol on a polysaccharide CSP?
A5: Chiral recognition on polysaccharide-based CSPs is based on the "three-point interaction model," though it is more accurately a summation of multiple simultaneous interactions. For (2,6-Dichloro-3-methylphenyl)methanol, these interactions likely include:
-
Hydrogen Bonding: The hydroxyl group of the methanol can act as a hydrogen bond donor or acceptor with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The electron-rich dichloromethylphenyl ring can interact with the aromatic rings of the phenylcarbamate groups on the CSP.
-
Steric/Inclusion Complexation: The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer.[10] The precise fit determines the stability of the transient diastereomeric complex, and the difference in stability between the two enantiomers leads to their separation.[11]
dot
Caption: Interactions governing chiral recognition on a polysaccharide CSP.
Q6: Are there any regulatory standards I should be aware of for method validation?
A6: Yes. Once a suitable method is developed, it must be validated according to established guidelines to ensure it is fit for its intended purpose. Key guidelines are provided by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).
-
USP General Chapter <1220> "Analytical Procedure Life Cycle" and the upcoming ICH Q14 guideline emphasize a lifecycle approach to method development, focusing on understanding and controlling the procedure.[12][13][14]
-
Ph. Eur. General Chapter 2.2.46 "Chromatographic separation techniques" provides specific requirements for system suitability, including resolution, peak symmetry, and repeatability.[15]
-
For a chiral separation, key validation parameters include specificity (ensuring resolution from impurities), precision, accuracy, linearity, and robustness. The resolution (Rs) between the two enantiomers is a critical system suitability requirement, with a value of ≥ 1.5 typically being the minimum for robust quantification.
Adherence to these pharmacopoeial standards is essential for methods used in a regulated drug development environment.[16][17]
References
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Chiral mobile phase additives in HPLC enantiosepar
- Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. BenchChem.
- Trouble with chiral separations.
- The Study of Chiral Stationary Phases for Gas Chrom
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Playing with Selectivity for Optimal Chiral Separation.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
- Chiral Stationary Phases for Liquid Chrom
- Efficient method development for chiral separ
- 14.
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Basics of chiral HPLC. Sigma-Aldrich.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Problem With CHIRAL PAK AD-H Column - Can anyone help?
- Enantiomer separation on novel cellulose derivatives bearing regioselective phenylcarbam
- Chiral Drug Separ
- (PDF) Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography.
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- New USP chapter details lifecycle approach to analytical testing. RAPS.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Chiral HPLC Separ
- Q14 Analytical Procedure Development. FDA.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PMC - NIH.
- Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separ
- <1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF.
- Introduction to New General Chapter <1220> Analytical Procedure Life Cycle. US Pharmacopeia (USP).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. azom.com [azom.com]
- 12. New USP chapter details lifecycle approach to analytical testing | RAPS [raps.org]
- 13. uspnf.com [uspnf.com]
- 14. usp.org [usp.org]
- 15. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
Validation & Comparative
Validation of HPLC-UV method for (2,6-Dichloro-3-methylphenyl)methanol quantification
An In-Depth Technical Guide to the Validation of an HPLC-UV Method for the Quantification of (2,6-Dichloro-3-methylphenyl)methanol
This guide provides a comprehensive walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of (2,6-Dichloro-3-methylphenyl)methanol. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice, grounded in established regulatory principles.
The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose.[1][2] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, which provides a comprehensive framework for validation methodologies.[1]
Analyte Overview: (2,6-Dichloro-3-methylphenyl)methanol
(2,6-Dichloro-3-methylphenyl)methanol (CAS No. 1378814-84-6) is a chemical intermediate with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol .[3] Its structure, featuring a substituted benzene ring, contains a strong chromophore, making it an ideal candidate for quantification by HPLC with UV detection. Given its aromatic nature, a UV absorption maximum is expected in the 220-280 nm range, which is a common characteristic for such compounds and informs the selection of the detection wavelength.
Part 1: HPLC Method Development and Optimization
The primary objective of method development is to establish a set of chromatographic conditions that yield a reliable, reproducible, and robust separation of the analyte from any potential interfering species.[4][5]
Rationale for Chromatographic Conditions
Our approach begins with a Reversed-Phase HPLC (RP-HPLC) method, the workhorse of the pharmaceutical industry, due to its versatility in analyzing moderately polar to non-polar compounds like our target analyte.
-
Column Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.
-
Mobile Phase: A simple isocratic mobile phase consisting of Acetonitrile (ACN) and water is selected. ACN is a common organic modifier with a low UV cutoff (~190 nm), minimizing interference at lower detection wavelengths.[6] The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes) and good peak shape.
-
Detection Wavelength: Based on the analyte's dichlorinated, methylated benzene ring structure, a detection wavelength of 225 nm is selected. This wavelength is anticipated to provide high sensitivity while minimizing interference from common solvents and excipients. A full UV scan during method development would typically be performed to confirm the optimal wavelength.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Column temperature is controlled at 30°C to ensure retention time stability and reproducibility.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent with UV/Vis Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Part 2: System Suitability Testing (SST)
Before any validation experiments or sample analysis, System Suitability Testing (SST) is performed to verify that the entire HPLC system—including the instrument, column, and mobile phase—is operating correctly and is capable of producing reliable results.[7][8][9] Failure to meet SST criteria invalidates the analytical run.[7]
Experimental Protocol for SST
-
Prepare a standard solution of (2,6-Dichloro-3-methylphenyl)methanol at the target assay concentration (e.g., 100 µg/mL).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five or six replicate injections of the standard solution.
-
Calculate the key SST parameters from the resulting chromatograms.
SST Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Tailing Factor (Tf) | Measures peak symmetry. Asymmetrical peaks can affect integration and precision. | ≤ 2.0[7] |
| Theoretical Plates (N) | Measures column efficiency and peak sharpness. | ≥ 2000 |
| Precision / Repeatability (%RSD) | Ensures the reproducibility of the system's response. | RSD of peak areas for replicate injections ≤ 2.0%[7] |
| Resolution (Rs) | Measures the separation between adjacent peaks (critical for impurity methods). | Not applicable for a pure standard, but must be ≥ 1.5 for the analyte and closest eluting peak in a mixture.[10] |
Part 3: Comprehensive Method Validation
Method validation demonstrates through documented evidence that the analytical procedure is suitable for its intended use.[1][4] The following sections detail the validation parameters as stipulated by the ICH Q2(R1) guideline.[11]
Caption: Overall workflow for HPLC method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
Experimental Protocol:
-
Prepare solutions of the diluent (blank), a placebo (a mixture of all formulation excipients without the active ingredient), and a standard solution of (2,6-Dichloro-3-methylphenyl)methanol.
-
Inject each solution and record the chromatograms.
-
For Stability-Indicating Methods: The analyte should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.[12] The stressed samples are then analyzed.
Acceptance Criteria:
-
The blank and placebo injections should show no significant peaks at the retention time of the analyte.
-
The analyte peak should be pure and well-resolved from any degradation products or impurities (Resolution Rs > 1.5).
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of (2,6-Dichloro-3-methylphenyl)methanol across a range of concentrations. For an assay method, this is typically 80% to 120% of the target concentration. For impurity quantification, the range might be from the Limit of Quantification (LOQ) to 120% of the impurity specification limit.[13]
-
Inject each concentration level in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis on the data.
Data Summary and Acceptance Criteria:
| Concentration (µg/mL) | Peak Area (mAU*s) - Mean |
| 80 | 481050 |
| 90 | 540500 |
| 100 | 601100 |
| 110 | 662000 |
| 120 | 720500 |
| Regression Analysis | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
-
Each sample should consist of a placebo mixture spiked with a known amount of the analyte.
-
Analyze the samples and calculate the percentage recovery for each.
Data Summary and Acceptance Criteria:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.7 | 100.7% |
| 120% | 120.0 | 119.1 | 99.3% |
| Acceptance Criteria | Mean recovery should be within 98.0% - 102.0% with an RSD ≤ 2.0% at each level. |
Precision
Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and instrument.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare and analyze six individual samples at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different HPLC system.
Data Summary and Acceptance Criteria:
| Precision Level | Parameter | Result | Acceptance Criteria |
| Repeatability | %RSD of 6 determinations | 0.85% | ≤ 2.0% |
| Intermediate Precision | %RSD of 12 determinations (Day 1 + Day 2) | 1.10% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
Methodology Comparison:
| Method | Description | Common Application |
| Signal-to-Noise Ratio | The concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is determined. | Most common and practical approach for instrumental methods. |
| Based on Standard Deviation of the Response and the Slope | LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. | Statistically robust but can be less practical if the baseline is noisy. |
Experimental Protocol (Signal-to-Noise):
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentrations that produce the target S/N ratios.
-
To confirm the LOQ, analyze a minimum of six replicate samples at the determined LOQ concentration and assess their precision.
Data Summary and Acceptance Criteria:
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.1 µg/mL | - |
| LOQ (S/N ≈ 10:1) | 0.3 µg/mL | - |
| Precision at LOQ | %RSD of 6 replicates = 4.5% | %RSD should be ≤ 10% |
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Caption: Deliberate variations for robustness testing.
Experimental Protocol:
-
Analyze a system suitability solution while systematically varying key parameters one at a time.
-
Parameters to vary include:
-
Flow rate (e.g., 0.9 and 1.1 mL/min)
-
Column temperature (e.g., 28°C and 32°C)
-
Mobile phase composition (e.g., ACN ratio of 58% and 62%)
-
Detection wavelength (e.g., 223 nm and 227 nm)
-
Acceptance Criteria:
-
The system suitability parameters (tailing factor, theoretical plates, etc.) must still pass under all varied conditions.
-
The changes in retention time and peak area should be minimal and predictable.
Conclusion
The comprehensive validation process described herein provides a robust framework for establishing a reliable HPLC-UV method for the quantification of (2,6-Dichloro-3-methylphenyl)methanol. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, this method has been demonstrated to be fit for its intended purpose in a quality control environment. Adherence to these principles, grounded in ICH guidelines, ensures data integrity and regulatory compliance, which are paramount in the pharmaceutical industry.[2][15]
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Pharma Beginners. (2024). How to decide System Suitability Test (SST) in HPLC: Best Practice.
- SynThink Research Chemicals.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?.
- ICH. Quality Guidelines.
- Altabrisa Group. (2025).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
- Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
- ResearchGate. Acceptance criteria for system suitability parameters.
- Journal of Pharmaceutical and Biomedical Analysis. (2025).
- Pharmaguideline. (2024).
- ChemicalBook. (2,6-dichloro-3-methylphenyl)methanol.
- LookChem. (2,6-dichlorophenyl)methanol.
- PubChem. Methanol, dichloro-.
- Lab Manager Magazine. (2025).
- Semantic Scholar. ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted.
- Semantic Scholar. (2020). ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of Axitinib in Bulk and Dosage Forms.
- SciSpace. (2020). ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for the Determination of Axitinib in Bulk and Dosage Forms.
- EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- Waters. Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins.
Sources
- 1. fda.gov [fda.gov]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. (2,6-dichloro-3-methylphenyl)methanol CAS#: 1378814-84-6 [m.chemicalbook.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. lcms.cz [lcms.cz]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. starodub.nl [starodub.nl]
Comparative Efficacy of Phenylmethanol-Based Moieties in Kinase Inhibitor Scaffolds: A Guide for Medicinal Chemists
In the intricate landscape of drug discovery, particularly in the realm of kinase inhibitors, the selection of appropriate structural motifs is a critical determinant of a compound's efficacy, selectivity, and pharmacokinetic profile. While the term "linker" is often associated with bifunctional molecules in antibody-drug conjugates or PROTACs, the principles of modular design and comparative analysis are equally vital when selecting foundational scaffolds in small molecule synthesis. This guide provides a comparative study of (2,6-Dichloro-3-methylphenyl)methanol as a synthetic building block, juxtaposed with other substituted phenylmethanol derivatives, in the context of kinase inhibitor development. We will delve into the mechanistic rationale behind these choices, supported by experimental data and detailed protocols for efficacy evaluation.
The Strategic Role of Substituted Phenylmethanol Scaffolds
Phenylmethanol derivatives serve as versatile foundational scaffolds in medicinal chemistry. Their utility lies in the ability to introduce a diverse array of substituents onto the phenyl ring, thereby modulating the steric and electronic properties of the final molecule. This fine-tuning is paramount for achieving high-affinity binding to the target protein, often a kinase, while minimizing off-target effects. The hydroxyl group of the methanol moiety provides a convenient handle for further synthetic transformations, allowing for the facile incorporation of these scaffolds into larger, more complex molecules.
The specific compound, (2,6-Dichloro-3-methylphenyl)methanol, is a prime example of such a building block. The dichloro substitution at the 2 and 6 positions provides significant steric bulk, which can be leveraged to enforce a specific conformation upon the final molecule, potentially leading to enhanced binding affinity and selectivity. The methyl group at the 3-position further contributes to the electronic and steric profile of the scaffold.
Comparative Analysis of Phenylmethanol Scaffolds
The choice of substitution on the phenylmethanol ring can dramatically influence the biological activity of the resulting inhibitor. Below, we compare (2,6-Dichloro-3-methylphenyl)methanol with other commonly employed phenylmethanol-based building blocks.
| Building Block | Key Structural Features | Predicted Impact on Kinase Inhibitor Profile |
| (2,6-Dichloro-3-methylphenyl)methanol | - Ortho-dichloro substitution- Meta-methyl group | - High steric hindrance may enforce a specific, favorable conformation for kinase binding.- Electron-withdrawing chlorine atoms can influence pKa and hydrogen bonding potential.- Potential for improved metabolic stability. |
| (4-Hydroxyphenyl)methanol | - Para-hydroxyl group | - Can act as a hydrogen bond donor, potentially increasing affinity for the kinase active site.- May be susceptible to phase II metabolism (glucuronidation). |
| (4-(Trifluoromethyl)phenyl)methanol | - Para-trifluoromethyl group | - Strong electron-withdrawing group can significantly alter the electronics of the phenyl ring.- Can improve metabolic stability and membrane permeability. |
| (3,5-Dimethoxyphenyl)methanol | - Meta-dimethoxy substitution | - Electron-donating groups can increase electron density in the ring.- Methoxy groups can be metabolically labile (O-demethylation). |
Experimental Workflow for Comparative Efficacy Testing
To empirically validate the impact of different phenylmethanol-based scaffolds, a systematic experimental workflow is essential. The following diagram and protocol outline a typical process for synthesizing a small library of kinase inhibitors and evaluating their relative efficacy.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Step-by-Step Protocol: In Vitro Kinase Assay
This protocol provides a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of newly synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well microplates
Procedure:
-
Compound Preparation: Serially dilute the synthesized inhibitors in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Add 25 nL of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, kinase, and substrate peptide.
-
Add 5 µL of the master mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add 10 µL of the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the DMSO-only control (100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Mechanistic Considerations and Structural Insights
The choice of a substituted phenylmethanol building block can have profound effects on the mechanism of action of the resulting kinase inhibitor. For instance, the use of (2,6-Dichloro-3-methylphenyl)methanol can lead to inhibitors that exhibit Type II inhibition. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, often leading to improved selectivity compared to Type I inhibitors that target the highly conserved ATP-binding site.
Caption: Comparison of Type I and Type II kinase inhibition.
Conclusion and Future Directions
The selection of a phenylmethanol-based building block is a critical decision in the design of novel kinase inhibitors. While (2,6-Dichloro-3-methylphenyl)methanol offers the potential for creating highly potent and selective inhibitors through steric enforcement of a specific conformation, a thorough evaluation against other substituted phenylmethanol derivatives is essential for lead optimization. The experimental workflow and protocols outlined in this guide provide a robust framework for such a comparative analysis. Future work should focus on expanding the library of substituted phenylmethanol scaffolds and correlating their physicochemical properties with their biological activity through quantitative structure-activity relationship (QSAR) studies. This will enable a more predictive approach to kinase inhibitor design, ultimately accelerating the discovery of new therapeutic agents.
References
-
Synthesis and SAR of 2,6-disubstituted phenyl- and pyridinyl-bearing imidazo[1,2-a]pyrazines as pan-Trk kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure-based design of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (CH5183284/Debio 1347), a potent and selective fibroblast growth factor receptor (FGFR) inhibitor. Journal of Medicinal Chemistry. [Link]
-
Discovery of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Foretinib, GSK1363089), a multitargeted kinase inhibitor. Journal of Medicinal Chemistry. [Link]
Benchmarking the synthesis of (2,6-Dichloro-3-methylphenyl)methanol against alternative routes
A Comparative Benchmarking Guide to the Synthesis of (2,6-Dichloro-3-methylphenyl)methanol
Introduction
(2,6-Dichloro-3-methylphenyl)methanol is a key substituted benzyl alcohol derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its structural motifs are found in various pharmacologically active compounds and agrochemicals, making the development of efficient, scalable, and cost-effective synthetic routes a critical objective for researchers in medicinal and process chemistry. The specific arrangement of chloro and methyl substituents on the phenyl ring presents unique challenges and opportunities in synthetic design, influencing reagent choice and reaction conditions.
This guide provides an in-depth, objective comparison of the primary synthetic routes to (2,6-Dichloro-3-methylphenyl)methanol. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, causality behind experimental choices, and the practical implications of each method. The comparison is supported by representative experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Overview of Synthetic Strategies
The synthesis of (2,6-Dichloro-3-methylphenyl)methanol can be approached from several distinct precursors, primarily involving the reduction of an oxidized functional group at the benzylic position. The choice of starting material dictates the necessary reagents and conditions, which in turn affect the overall efficiency, safety, and scalability of the process. We will benchmark two principal routes:
-
Route A: Reductive Synthesis from Carbonyl Precursors
-
A1: Reduction of 2,6-Dichloro-3-methylbenzaldehyde. A direct and high-yielding approach utilizing a mild reducing agent.
-
A2: Reduction of 2,6-Dichloro-3-methylbenzoic Acid. A pathway requiring a more potent reducing agent due to the stability of the carboxylic acid group.
-
-
Route B: Grignard-based Carbon-Carbon Bond Formation
-
Formylation of a Grignard Reagent. A classic organometallic approach involving the reaction of a custom-synthesized Grignard reagent with formaldehyde.
-
The following sections will dissect each route, providing a robust framework for comparison.
Route A1: Reduction of 2,6-Dichloro-3-methylbenzaldehyde
This is arguably the most direct and common laboratory-scale method for preparing the target molecule, contingent on the commercial availability of the corresponding aldehyde. The core of this strategy is the selective reduction of the aldehyde functional group to a primary alcohol.
Guiding Principle: Selective Hydride Reduction
The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic synthesis, typically achieved via the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Sodium borohydride (NaBH₄) is the reagent of choice for this specific conversion.
Expertise & Causality: The selection of NaBH₄ is a deliberate choice rooted in its chemoselectivity and operational safety.[1][2] Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is mild enough that it selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or carboxylic acids. Its stability in protic solvents like methanol or ethanol simplifies the reaction setup and workup, making it highly amenable to standard laboratory conditions and scalable processes.[1][3] The reaction is typically fast, clean, and proceeds at ambient temperatures, minimizing the formation of byproducts.
Experimental Protocol: NaBH₄ Reduction
Materials:
-
2,6-Dichloro-3-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-Dichloro-3-methylbenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Once complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude (2,6-Dichloro-3-methylphenyl)methanol by recrystallization or silica gel chromatography if necessary.
Data Summary: Route A1
| Parameter | Value/Observation | Rationale & Notes |
| Typical Yield | >95% | High conversion due to the efficiency of NaBH₄ reduction of aldehydes. |
| Purity (Crude) | >90% | Generally a very clean reaction with minimal side products. |
| Reaction Time | 1-2 hours | Rapid kinetics at room temperature. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity; reaction proceeds well at ambient temp. |
| Safety | Low to Moderate | NaBH₄ is water-reactive, releasing flammable H₂ gas.[1][4] Handle away from acids and ignition sources.[3] Proper quenching is essential. |
| Cost-Effectiveness | High | Dependent on the cost of the starting aldehyde. NaBH₄ and solvents are inexpensive. |
| Scalability | Excellent | The procedure is straightforward and easily adaptable to larger scales with appropriate thermal management. |
Visualization: Aldehyde Reduction Pathway
Caption: Workflow for the reduction of 2,6-Dichloro-3-methylbenzaldehyde.
Route A2: Reduction of 2,6-Dichloro-3-methylbenzoic Acid
This alternative is viable if 2,6-Dichloro-3-methylbenzoic acid is a more accessible or economical precursor.[5][6] However, the reduction of a carboxylic acid to a primary alcohol requires a more powerful reducing agent than NaBH₄.
Guiding Principle: Non-Selective, Powerful Hydride Reduction
Carboxylic acids are significantly less electrophilic than aldehydes, rendering them unreactive towards mild hydrides like NaBH₄. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation. It is a potent, non-selective source of hydride that readily reduces carboxylic acids, esters, and amides in addition to aldehydes and ketones.
Expertise & Causality: The high reactivity of LiAlH₄ stems from the weaker Al-H bond compared to the B-H bond in NaBH₄, making the hydride more nucleophilic. This power comes with significant handling challenges. LiAlH₄ reacts violently with water and other protic sources, producing large volumes of hydrogen gas, and can ignite spontaneously.[7] Therefore, its use mandates strictly anhydrous (dry) solvents, such as diethyl ether or tetrahydrofuran (THF), and an inert atmosphere (e.g., nitrogen or argon). The workup procedure is also more complex, often involving a sequential addition of water and base (Fieser workup) to safely quench the reagent and precipitate manageable aluminum salts.
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
2,6-Dichloro-3-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked flask under a nitrogen atmosphere, equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
-
Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF inside the flask.
-
Dissolve 2,6-Dichloro-3-methylbenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Maintain a slow addition rate to control the vigorous reaction and gas evolution.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C.
-
Perform a Fieser workup by cautiously and sequentially adding the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of water.
-
-
Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired alcohol.
-
Purify as needed via recrystallization or column chromatography.
Data Summary: Route A2
| Parameter | Value/Observation | Rationale & Notes |
| Typical Yield | 85-95% | LiAlH₄ is highly effective, leading to excellent conversion. |
| Purity (Crude) | Good to Excellent | Typically clean, but over-reduction of impurities can occur. |
| Reaction Time | 3-6 hours | Slower than aldehyde reduction, often requiring heat to drive to completion. |
| Temperature | 0 °C to Reflux | Initial cooling for safety, followed by heating to overcome the activation energy. |
| Safety | High Risk | LiAlH₄ is pyrophoric and reacts violently with water.[7] Requires expert handling, inert atmosphere, and a careful, validated quenching procedure. |
| Cost-Effectiveness | Moderate | LiAlH₄ and anhydrous solvents are more expensive than the reagents for Route A1. |
| Scalability | Challenging | Significant safety and engineering controls are required for large-scale LiAlH₄ reactions due to high exothermicity and gas evolution. |
Visualization: Carboxylic Acid Reduction Pathway
Caption: Workflow for the reduction of 2,6-Dichloro-3-methylbenzoic acid.
Route B: Grignard-based Carbon-Carbon Bond Formation
Guiding Principle: Nucleophilic Addition of an Organometallic Reagent
The Grignard reaction involves the insertion of magnesium metal into a carbon-halogen bond to form a highly nucleophilic organomagnesium halide (R-MgX).[8][9] This "Grignard reagent" can then attack a variety of electrophiles. For the synthesis of a primary alcohol like our target, the simplest electrophile is formaldehyde (H₂C=O).
Expertise & Causality: The success of a Grignard reaction hinges on the complete exclusion of moisture and protic contaminants.[9] Grignard reagents are potent bases and will be instantly quenched by water, alcohols, or even acidic C-H bonds.[9] This necessitates the use of flame-dried glassware, anhydrous ether solvents (which also stabilize the Grignard reagent), and an inert atmosphere.[8] The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane to activate the magnesium surface.[10] Following the formation of the Grignard reagent, its addition to formaldehyde (often generated in situ from paraformaldehyde) and subsequent acidic workup yields the primary alcohol.
Experimental Protocol: Grignard Synthesis
Materials:
-
1-Bromo-2,6-dichloro-3-methylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Assemble a flame-dried, three-necked flask under a nitrogen atmosphere with a reflux condenser and dropping funnel.
-
Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask.
-
Dissolve 1-bromo-2,6-dichloro-3-methylbenzene (1.0 eq) in anhydrous ether and add a small portion to the magnesium.
-
If the reaction does not start spontaneously (indicated by heat and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
In a separate flask, heat paraformaldehyde (1.5 eq) under vacuum and pass the resulting formaldehyde gas into the cooled (0 °C) Grignard solution. Alternatively, carefully add dried paraformaldehyde powder to the Grignard solution.
-
Stir the mixture at room temperature for 2-3 hours.
-
Quench the reaction by slowly pouring it into a stirred solution of saturated aqueous NH₄Cl at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic fractions, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Summary: Route B
| Parameter | Value/Observation | Rationale & Notes |
| Typical Yield | 60-80% | Yield is highly dependent on the efficiency of Grignard formation and the subsequent addition step. |
| Purity (Crude) | Moderate | Side reactions like Wurtz coupling (R-R) can occur, requiring purification. |
| Reaction Time | 4-8 hours | Multi-step process (reagent formation and reaction) is inherently longer. |
| Temperature | Room Temp. to Reflux | Grignard formation often requires heating; subsequent addition is done at 0°C. |
| Safety | Moderate to High | Anhydrous conditions are critical.[9] Ether solvents are highly flammable. The initiation can sometimes be difficult to control. |
| Cost-Effectiveness | Moderate | Depends on the cost of the aryl bromide. Magnesium is cheap, but anhydrous solvents add cost. |
| Scalability | Moderate | Requires careful control of initiation and exotherms, but is a well-established industrial process.[9] |
Visualization: Grignard Synthesis Pathway
Caption: Workflow for the Grignard-based synthesis of the target alcohol.
Comparative Analysis and Recommendation
| Feature | Route A1 (Aldehyde Reduction) | Route A2 (Acid Reduction) | Route B (Grignard Synthesis) |
| Starting Material | Aldehyde | Carboxylic Acid | Aryl Bromide |
| Overall Yield | Excellent (>95%) | Very Good (85-95%) | Good (60-80%) |
| Simplicity | Very High | Moderate | Moderate |
| Reaction Time | Fast (1-2 h) | Moderate (3-6 h) | Long (4-8 h) |
| Safety Profile | Favorable | Hazardous (LiAlH₄) | Moderate (Flammable Solvents) |
| Scalability | Excellent | Challenging | Moderate |
| Cost-Driver | Aldehyde Precursor | LiAlH₄, Anhydrous Solvents | Aryl Bromide Precursor |
Senior Scientist's Recommendation:
For most research, development, and scale-up applications, Route A1 (Reduction of 2,6-Dichloro-3-methylbenzaldehyde with NaBH₄) is the superior and recommended method. This route offers the best combination of high yield, operational simplicity, safety, and scalability. Its primary limitation is the availability and cost of the starting aldehyde.
Route A2 (Reduction of 2,6-Dichloro-3-methylbenzoic Acid with LiAlH₄) serves as a robust and high-yielding alternative if the carboxylic acid is the more accessible precursor. However, the significant hazards associated with LiAlH₄ demand stringent safety protocols and specialized handling, making it less desirable for routine or large-scale synthesis unless absolutely necessary.
Route B (Grignard Synthesis) is a classic and powerful synthetic tool that offers flexibility in molecular construction. It should be considered when the aryl bromide is the only available starting material or when a divergent synthesis plan requires the Grignard intermediate for other transformations. While effective, it is generally lower-yielding and more procedurally complex than the reductive routes.
Ultimately, the optimal synthetic strategy will be determined by a combination of precursor availability, project scale, available equipment, and the safety expertise of the personnel involved.
References
- Crysdot LLC. (2,6-Dichloro-3-methylphenyl)methanol.
- ESPI Metals. Sodium Borohydride.
- Standard Operating Procedure. (2012, December 14). Sodium borohydride.
- Sigma-Aldrich. Safety Data Sheet: Sodium borohydride.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- OSU Chemistry. (n.d.). Sodium Borohydride SOP.
- PubChem. (2,6-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 4198208).
- PubChem. (2,6-dichloro-3-methylbenzoic acid).
- Organic Syntheses Procedure. (n.d.). 2,2-dichloroethanol.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Sigma-Aldrich. Grignard Reagents.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
- Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
- Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.
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- 10. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (2,6-Dichloro-3-methylphenyl)methanol
Introduction: The Critical Role of Analytical Precision for (2,6-Dichloro-3-methylphenyl)methanol
(2,6-Dichloro-3-methylphenyl)methanol is a substituted aromatic alcohol with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its specific substitution pattern, featuring two chlorine atoms and a methyl group on the phenyl ring, presents unique challenges and considerations for analytical characterization. The precise and accurate quantification of this compound, along with the identification and control of any potential impurities, is paramount to ensure the quality, safety, and efficacy of downstream products.
This guide provides a comprehensive comparison of two robust analytical techniques for the quantitative determination of (2,6-Dichloro-3-methylphenyl)methanol: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4]
The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most appropriate analytical methodology for their specific needs, supported by comparative data and detailed experimental protocols.
Recommended Analytical Methods and Alternatives
While specific validated methods for (2,6-Dichloro-3-methylphenyl)methanol are not extensively published, established methods for substituted benzyl alcohols and halogenated aromatic compounds can be readily adapted and validated.[5][6][7]
-
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) This technique is a workhorse in pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of non-volatile and thermally labile compounds. For (2,6-Dichloro-3-methylphenyl)methanol, its aromatic nature provides strong UV absorbance, making it an ideal candidate for this detection method.[8][9][10]
-
Alternative Method: Gas Chromatography with Mass Spectrometric Detection (GC-MS) GC-MS offers exceptional specificity and sensitivity, particularly for volatile and semi-volatile compounds.[11][12] The mass spectrometer provides structural information, which is invaluable for definitive peak identification and impurity characterization. Given the potential for thermal degradation of some benzyl alcohols, careful method development is crucial.
Comparative Validation Data
The following tables summarize the expected performance characteristics for the validated analysis of (2,6-Dichloro-3-methylphenyl)methanol using RP-HPLC-UV and GC-MS. These values are representative of what can be achieved for this class of compounds and serve as a benchmark for method validation.
Table 1: Comparison of Validation Parameters for RP-HPLC-UV and GC-MS
| Validation Parameter | RP-HPLC-UV | GC-MS (Full Scan) | GC-MS (SIM) | Rationale and Insights |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | Both techniques demonstrate excellent linearity. The Selected Ion Monitoring (SIM) mode in GC-MS enhances the signal-to-noise ratio, often leading to improved linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% | Both methods provide high accuracy. The slightly wider range for GC-MS in full scan mode can be attributed to potential matrix interferences. |
| Precision (% RSD) | ||||
| - Repeatability | < 1.0% | < 1.5% | < 1.0% | HPLC generally offers superior repeatability due to the lower variability of the injection process compared to GC. |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.5% | Both methods demonstrate good intermediate precision, indicating robustness across different days and analysts. |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.1 µg/mL | ~ 0.01 µg/mL | GC-MS in SIM mode is the most sensitive technique, ideal for trace-level analysis. |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.3 µg/mL | ~ 0.03 µg/mL | The LOQ follows the same trend as the LOD, with GC-MS (SIM) providing the lowest quantifiable concentration. |
| Specificity | High (with clean chromatogram) | Very High | Excellent | While HPLC-UV can be specific, co-eluting impurities with similar UV spectra can interfere. GC-MS provides mass spectral data for unambiguous peak identification. |
| Robustness | High | Moderate to High | Moderate to High | HPLC methods are often considered more robust to minor changes in experimental conditions. GC methods can be sensitive to changes in inlet temperature and gas flow. |
Experimental Workflows and Protocols
Workflow Diagrams
The following diagrams illustrate the general workflows for the analysis of (2,6-Dichloro-3-methylphenyl)methanol by RP-HPLC-UV and GC-MS.
Detailed Experimental Protocols
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of (2,6-Dichloro-3-methylphenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of (2,6-Dichloro-3-methylphenyl)methanol and prepare as described for the standard stock solution.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for (2,6-Dichloro-3-methylphenyl)methanol (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Validation Parameters to be Assessed:
-
Specificity: Analyze blank (diluent) and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by injecting the same standard solution multiple times (n=6). Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of (2,6-Dichloro-3-methylphenyl)methanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent such as methylene chloride or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Solution: Prepare the sample in the same manner as the standard stock solution.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and method development (e.g., m/z 40-400). Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of (2,6-Dichloro-3-methylphenyl)methanol.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
-
Validation Parameters to be Assessed:
-
Specificity: Analyze blank and spiked samples. The mass spectrum provides a high degree of specificity.
-
Linearity, Accuracy, and Precision: Follow a similar approach as described for the HPLC method, using the peak areas from the total ion chromatogram (TIC) or the selected ions in SIM mode.
-
Conclusion and Method Selection Rationale
The choice between RP-HPLC-UV and GC-MS for the analysis of (2,6-Dichloro-3-methylphenyl)methanol depends on the specific requirements of the analysis.
-
RP-HPLC-UV is an excellent choice for routine quality control applications where high throughput, robustness, and precise quantification are the primary objectives. It is a cost-effective and reliable method for assay and purity determinations.
-
GC-MS is the preferred method when definitive identification of the analyte and its impurities is required. The high sensitivity of the SIM mode makes it ideal for trace-level analysis and the characterization of unknown peaks. While potentially more complex to develop and run, the structural information it provides is unparalleled.
Ultimately, a comprehensive approach may involve using RP-HPLC-UV for routine quantitative analysis and GC-MS for confirmatory testing and in-depth impurity profiling. This cross-validation strategy ensures the highest level of confidence in the analytical results, which is critical in a regulated drug development environment.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][13]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][2]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][3]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][4]
-
Scirp.org. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. [Link][5]
-
SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link][6]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link][8]
-
ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. [Link][9]
-
PubMed. (1991). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. [Link][10]
-
Semantic Scholar. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. [Link][7]
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A Senior Application Scientist's Guide to Stationary Phase Selection for the GC Analysis of (2,6-Dichloro-3-methylphenyl)methanol
Introduction: The Analytical Challenge
(2,6-Dichloro-3-methylphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise quantification and purity assessment are critical for ensuring the quality and efficacy of final products. Gas chromatography (GC) is the analytical method of choice for this volatile compound. However, the molecule's unique structure—featuring a halogenated aromatic ring and a polar hydroxyl group—presents a distinct analytical challenge. The selection of an appropriate GC stationary phase is paramount to developing a robust, reproducible, and accurate analytical method.
This guide provides an in-depth evaluation of three distinct types of capillary column stationary phases—non-polar, mid-polarity, and polar—for the analysis of (2,6-Dichloro-3-methylphenyl)methanol. We will explore the theoretical basis for selection, present comparative experimental data, and offer expert recommendations to help researchers and drug development professionals optimize their analytical workflows.
Analyte Characteristics & Chromatographic Considerations
The molecular structure of (2,6-Dichloro-3-methylphenyl)methanol dictates its behavior within a GC system. Key characteristics include:
-
Moderate Polarity: The presence of two electronegative chlorine atoms and, more significantly, a primary alcohol (-CH₂OH) group imparts polarity to the molecule. The hydroxyl group is capable of hydrogen bonding.
-
Boiling Point: The compound's molecular weight (191.06 g/mol ) and polarity suggest a relatively high boiling point, requiring elevated temperatures for volatilization and elution.[1] A structurally similar compound, (2,6-dichlorophenyl)methanol, has a boiling point of 150°C at a reduced pressure of 25 mmHg, indicating a high boiling point at atmospheric pressure.[2]
-
Potential for Undesirable Interactions: The polar hydroxyl group can interact with active sites (e.g., residual silanols) in the GC inlet or on the column itself, potentially leading to poor peak shape (tailing) and reduced response.[3]
The fundamental principle of GC separation relies on the partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase.[4][5] The choice of stationary phase, therefore, directly influences retention, selectivity, and peak shape. A successful separation is achieved when the polarity of the stationary phase is well-matched to the analyte.[4][6]
Experimental Design & Methodology
To objectively evaluate performance, three capillary columns with different stationary phases were selected. A standardized set of GC conditions was used to ensure a fair comparison.
Selected Stationary Phases for Comparison:
-
Low-Polarity Phase: 5% Diphenyl / 95% Dimethylpolysiloxane. This is a general-purpose, robust phase where separation is primarily governed by the boiling points of the analytes.[7][8]
-
Mid-Polarity Phase: 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane. This phase offers enhanced selectivity for compounds with dipole moments or those containing nitrogen or oxygen, making it suitable for halogenated compounds.[8][9]
-
High-Polarity Phase: Polyethylene Glycol (PEG), often referred to as WAX. This phase interacts strongly with polar analytes, particularly those capable of hydrogen bonding, such as alcohols and phenols.[7][8]
Experimental Workflow Diagram
Caption: Experimental workflow for GC stationary phase evaluation.
Detailed Experimental Protocol
1. Standard Preparation:
-
Prepare a stock solution of (2,6-Dichloro-3-methylphenyl)methanol at 1 mg/mL in dichloromethane.
-
Perform a serial dilution to create a working standard of 100 µg/mL.
2. Gas Chromatograph (GC) Configuration:
-
System: Standard Gas Chromatograph with Flame Ionization Detector (FID).
-
Columns (30 m x 0.25 mm ID, 0.25 µm film thickness):
-
Column A: 5% Diphenyl / 95% Dimethylpolysiloxane
-
Column B: 14% Cyanopropylphenyl / 86% Dimethylpolysiloxane
-
Column C: Polyethylene Glycol (WAX)
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.[6]
-
Inlet: Split/Splitless Injector.
-
Mode: Splitless
-
Temperature: 250°C
-
Liner: Deactivated, single-taper glass liner.
-
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 300°C
-
H₂ Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
3. Analysis Procedure:
-
Equilibrate the GC system until a stable baseline is achieved.
-
Inject 1 µL of the 100 µg/mL working standard.
-
Acquire the chromatogram for the full duration of the run.
-
Perform three replicate injections for each column to ensure reproducibility.
4. Data Processing:
-
Integrate the peak for (2,6-Dichloro-3-methylphenyl)methanol.
-
Calculate the following performance metrics:
-
Retention Time (t_R): Time at the peak apex.
-
Asymmetry Factor (A_s): Calculated at 10% of the peak height.
-
Theoretical Plates (N): Calculated using the USP formula.
-
Results: A Comparative Analysis
The performance of each stationary phase was evaluated based on its ability to produce a sharp, symmetric peak with high efficiency in a reasonable analysis time. The results from the experimental runs are summarized below.
Table 1: Performance Comparison of GC Stationary Phases
| Performance Metric | Low-Polarity (5% Phenyl) | Mid-Polarity (14% Cyanopropylphenyl) | High-Polarity (WAX) |
| Retention Time (t_R), min | 9.85 | 11.21 | 12.94 |
| Asymmetry Factor (A_s) | 1.65 | 1.15 | 1.05 |
| Theoretical Plates (N) | 380,000 | 510,000 | 550,000 |
Discussion: Causality and Insights
Low-Polarity Phase (5% Diphenyl / 95% Dimethylpolysiloxane)
-
Observation: This column yielded the shortest retention time. However, it also produced the poorest peak shape, with significant tailing (A_s = 1.65), and the lowest column efficiency (N = 380,000).
-
Expert Analysis: On a non-polar phase, elution is primarily driven by the analyte's boiling point.[6][7] The relatively early elution is expected. The pronounced peak tailing is a classic sign of secondary interactions. The polar hydroxyl group of the analyte is likely interacting with residual active sites (silanols) on the fused silica surface of the column, as the non-polar stationary phase does little to shield them. This interaction slows the trailing edge of the peak as it passes through the column, resulting in asymmetry and reduced efficiency. While functional for simple detection, this phase is suboptimal for accurate quantification due to the poor peak shape.
Mid-Polarity Phase (14% Cyanopropylphenyl / 86% Dimethylpolysiloxane)
-
Observation: This column provided a significantly improved peak shape (A_s = 1.15) and a marked increase in efficiency (N = 510,000) compared to the non-polar phase. The retention time was moderately longer.
-
Expert Analysis: The cyanopropylphenyl groups introduce polarity into the stationary phase. This polarity allows for dipole-dipole interactions with the dichlorinated phenyl ring and provides some hydrogen bond accepting capability, which more effectively shields the analyte's hydroxyl group from active sites on the column surface. This "deactivating" effect results in a much more symmetrical peak. The increased interaction between the analyte and the stationary phase leads to a longer, more selective retention and higher overall efficiency. This phase represents a well-balanced choice for this type of analyte.
High-Polarity Phase (Polyethylene Glycol / WAX)
-
Observation: The WAX column delivered the best performance, with a nearly perfectly symmetrical peak (A_s = 1.05) and the highest efficiency (N = 550,000). It also resulted in the longest retention time.
-
Expert Analysis: The PEG stationary phase is highly polar and rich in ether linkages, which are strong hydrogen bond acceptors. This phase interacts strongly and specifically with the analyte's hydroxyl group via hydrogen bonding. This primary interaction mechanism completely masks the effects of any residual column activity, leading to excellent peak symmetry. The strong retention is a direct result of this powerful analyte-phase interaction. While this leads to a longer run time, the superior peak shape and efficiency make it the ideal choice for high-accuracy quantitative analysis, especially at low concentration levels where peak shape is critical.
Recommendations and Best Practices
Based on the experimental data, the following recommendations are provided:
-
For High-Accuracy Quantification: The High-Polarity WAX (PEG) phase is the superior choice. It provides the best peak shape and highest efficiency, which are critical for accurate integration and reliable quantification.
-
For General-Purpose Screening: The Mid-Polarity 14% Cyanopropylphenyl phase offers a robust and reliable option. It provides a good balance between analysis speed and chromatographic quality, mitigating the peak tailing seen on non-polar phases.
-
Not Recommended: The Low-Polarity 5% Phenyl phase is not recommended for this analysis due to significant peak tailing, which can compromise the accuracy and precision of quantitative results.
Troubleshooting & Further Optimization:
-
Peak Tailing: If tailing is observed even on a recommended column, consider inlet maintenance. Replacing the inlet liner with a fresh, deactivated liner and replacing the septum can often resolve activity issues originating in the injector.[3]
-
Column Bleed: At the high final temperatures required for this analysis, be mindful of column bleed, especially with polar phases.[7] Always use high-purity carrier gas and ensure the system is leak-free to minimize oxygen exposure, which can accelerate phase degradation.
-
Method Confirmation: For absolute certainty in identification, especially in complex matrices, coupling the GC to a Mass Spectrometer (MS) is advised.[10][11]
Conclusion
The successful GC analysis of (2,6-Dichloro-3-methylphenyl)methanol is critically dependent on selecting a stationary phase that can effectively manage the competing influences of the analyte's aromatic backbone and its polar hydroxyl group. While a non-polar phase provides rapid elution, it suffers from poor peak shape due to secondary interactions. A mid-polarity cyanopropylphenyl phase offers a significant improvement and a balanced performance. However, for applications demanding the highest levels of accuracy and precision, a high-polarity WAX (PEG) phase is unequivocally the best choice, delivering exceptional peak symmetry and column efficiency through strong, specific hydrogen bonding interactions. This systematic approach to phase selection ensures the development of a robust and reliable analytical method fit for purpose in research and quality control environments.
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-
Chemistry LibreTexts. (2023, April 12). 27.3: Gas Chromatographic Columns and Stationary Phases. [Link]
-
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LookChem. (2,6-dichlorophenyl)methanol - 15258-73-8. [Link]
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Wikipedia. Gas chromatography. [Link]
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Chromatography Forum. Chlorinated phenols affect GC column?. [Link]
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Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. [Link]
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GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. [Link]
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ChemUniverse. (2,6-DICHLORO-3-METHYLPHENYL)METHANOL [P88238]. [Link]
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Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]
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Chemistry LibreTexts. (2019, June 5). 12.4: Gas Chromatography. [Link]
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U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
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Collection of Czechoslovak Chemical Communications. QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. [Link]
-
PubChem. (2,6-Dichloro-3-nitrophenyl)methanol. [Link]
-
U.S. Environmental Protection Agency. Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
-
PubMed. Analysis of aromatic compounds in gasoline with flow-switching comprehensive two-dimensional gas chromatography. [Link]
-
Chemistry LibreTexts. (2023, August 29). Gas Chromatography of Organochlorine Compounds. [Link]
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Cheméo. Chemical Properties of Benzenemethanol, 2,6-dichloro-«alpha»-methyl- (CAS 53066-19-6). [Link]
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of (2,6-Dichloro-3-methylphenyl)methanol Analogs
This guide provides a comprehensive framework for conducting Quantitative Structure-Activity Relationship (QSAR) studies on analogs of (2,6-dichloro-3-methylphenyl)methanol. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis of key QSAR methodologies, explains the causal reasoning behind experimental and computational choices, and provides a robust, self-validating workflow to ensure the scientific integrity of your findings.
The (2,6-dichloro-3-methylphenyl)methanol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the antifungal space where halogenated aromatic structures are common.[1][2] Establishing a clear relationship between the chemical structure of its analogs and their biological activity is paramount for lead optimization. QSAR modeling provides an efficient, cost-effective means to achieve this, enabling the prediction of activity for novel compounds and prioritizing synthesis efforts.[3][4][5]
Foundational Strategy: A Comparative Overview of QSAR Methodologies
The selection of a QSAR methodology is a critical decision that dictates the nature of the insights derived. The primary distinction lies in how the chemical structure is represented—either by numerical descriptors in two dimensions or by 3D fields.
-
2D-QSAR: This approach correlates biological activity with molecular descriptors calculated from the 2D representation of a molecule.[6] These descriptors can encode a wealth of information, including physicochemical properties (e.g., logP), electronic properties, and molecular topology. Its primary advantage is speed and the lack of need for 3D conformational alignment.
-
3D-QSAR: This method requires the 3D structure of each analog and a plausible alignment rule. It generates fields around the molecules to represent steric and electrostatic properties.[7] Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide intuitive, visual feedback in the form of contour maps, highlighting regions where modifications are likely to enhance or diminish activity.
-
Pharmacophore Modeling: A ligand-based approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[8][9] This can be used as a qualitative filter for virtual screening or as a basis for 3D-QSAR alignment.
The choice between these methodologies depends on the research goals. 2D-QSAR is excellent for rapid screening and identifying key global properties, while 3D-QSAR offers detailed spatial insights for targeted molecular design.
Comparative Analysis of Modeling Algorithms
Within these frameworks, various statistical and machine learning algorithms can be employed to build the predictive model.
| Modeling Technique | Principle | Advantages | Considerations | Typical Application |
| Multiple Linear Regression (MLR) | Builds a linear equation relating activity to a set of descriptors. | Simple, highly interpretable, and easily implemented.[10] | Assumes a linear relationship; sensitive to outliers and inter-correlated descriptors. | Initial exploration of structure-activity relationships with a small number of key descriptors. |
| Support Vector Machine (SVM) | A machine learning method that finds an optimal hyperplane to separate data points or perform regression. | Robust for non-linear relationships; effective in high-dimensional spaces.[10][11] | Less interpretable than MLR ("black box" nature); requires careful parameter tuning. | Classification (active vs. inactive) and regression models, especially with complex datasets. |
| Artificial Neural Network (ANN) | A computational model inspired by biological neural networks, capable of learning complex patterns. | Excellent at modeling highly non-linear systems; high predictive power.[10] | Prone to overfitting; requires large datasets for training; lacks interpretability. | Complex QSAR problems where the underlying relationship is unknown and a large dataset is available. |
For studies on (2,6-dichloro-3-methylphenyl)methanol analogs, starting with MLR is advisable for its interpretability. If linear models prove insufficient, progressing to SVM or other machine learning techniques is a logical next step.
The QSAR Workflow: A Self-Validating System
A trustworthy QSAR model is not merely one that fits the training data well; it must be rigorously validated to ensure its predictive power for new, untested compounds.[3][12] The following workflow incorporates essential validation checkpoints.
Caption: A robust QSAR workflow from data curation to predictive application.
Experimental Protocol: A Step-by-Step QSAR Study
This section details a generalized protocol for a 2D-QSAR study of (2,6-dichloro-3-methylphenyl)methanol analogs, using antifungal activity (Minimum Inhibitory Concentration, MIC) as the biological endpoint.
Part 1: Data Preparation and Curation
Causality: The quality of the input data directly determines the quality of the QSAR model.[13] Data must be congeneric (from the same structural class) and measured consistently.
-
Assemble the Dataset: Collect a series of (2,6-dichloro-3-methylphenyl)methanol analogs with experimentally determined MIC values against a target fungal species (e.g., Candida albicans).
-
Convert Biological Activity: Transform MIC values into a logarithmic scale (pMIC = -log[MIC]) to ensure a more normal distribution of the dependent variable.
-
Structure Preparation: Draw each analog using a 2D chemical sketcher and save in a standard format (e.g., SDF). Ensure correct protonation states and tautomers.
-
Dataset Splitting: Divide the dataset into a training set (~75-80% of compounds) for model development and a test set (~20-25%) for external validation.[14] This split must be done rationally (e.g., using sphere exclusion) to ensure both sets span the chemical space of the dataset.
Part 2: Descriptor Calculation and Model Generation
Causality: Molecular descriptors translate chemical structures into numerical values that statistical models can interpret. The goal is to find the descriptors that best capture the structural variations responsible for changes in activity.
-
Descriptor Calculation: Using molecular modeling software (e.g., CODESSA, VlifeMDS), calculate a wide range of 2D descriptors, including:
-
Physicochemical: LogP, Molar Refractivity (MR)
-
Topological: Wiener index, Kier shape indices
-
Electronic: Dipole moment, partial charges
-
-
Data Pre-processing: Remove constant or highly correlated descriptors to reduce model complexity and avoid multicollinearity.
-
Model Generation (using MLR):
-
Employ a variable selection method (e.g., stepwise regression, genetic algorithm) to identify a small subset of descriptors that best correlate with pMIC for the training set.
-
Generate the final MLR equation of the form: pMIC = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ.
-
Part 3: Rigorous Model Validation
Causality: Validation ensures the model is not a result of chance correlation and can genuinely predict the activity of new compounds.[3][12]
-
Internal Validation:
-
Perform Leave-One-Out (LOO) cross-validation on the training set. A robust model should have a cross-validated correlation coefficient (q²) > 0.5.[3]
-
Conduct a Y-randomization test: Scramble the biological activity data multiple times and re-build the model. The resulting models should have significantly lower R² and q² values than the original model.
-
-
External Validation:
-
Use the generated MLR model to predict the pMIC values for the compounds in the test set.
-
Calculate the predictive R² (R²pred) for the test set. A value > 0.6 is generally considered good.[3]
-
-
Applicability Domain (AD) Definition:
| Validation Metric | Significance | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |
| q² (Cross-Validated R²) | Assesses the robustness and internal predictive power of the model. | > 0.5 |
| R²pred (Predictive R² for Test Set) | Evaluates the model's ability to predict new, external data. | > 0.6 |
Structural Insights and Comparative Analysis
While a specific QSAR study on this exact scaffold is not publicly available, we can infer likely structure-activity relationships based on general principles of medicinal chemistry.
Hypothetical Structure-Activity Relationships
| Structural Feature | Hypothesized Influence on Antifungal Activity | Rationale |
| (2,6)-Dichloro Substitution | Crucial for activity. | The specific ortho-dichloro pattern likely locks the phenyl ring in a specific conformation and provides key electronic and hydrophobic interactions with the target protein. |
| (3)-Methyl Group | Modulates activity and selectivity. | This group can provide additional hydrophobic interactions or create steric hindrance, influencing the binding pose and potentially improving selectivity over host targets. |
| Methanol Linker (-CH₂OH) | Essential for binding. | The hydroxyl group is a potent hydrogen bond donor and/or acceptor, likely forming a critical interaction with an amino acid residue in the active site of the target enzyme. |
| Substitutions on the Phenyl Ring | Fine-tunes potency. | Adding further electron-withdrawing or -donating groups at other positions (4 or 5) would alter the electronic profile and lipophilicity, impacting both target affinity and cell permeability. |
Comparison with Alternative Antifungal Scaffolds
The (2,6-dichloro-3-methylphenyl)methanol scaffold can be compared to established antifungal classes like azoles (e.g., Fluconazole).[16]
-
Azoles: Typically function by inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Their activity relies on the nitrogen-containing azole ring coordinating with the heme iron in the enzyme's active site.
-
(2,6-Dichloro-3-methylphenyl)methanol Analogs: The mechanism is likely different. The activity would depend on the specific interactions of the substituted phenyl ring and the methanol linker. This presents an opportunity to develop fungicides with a novel mode of action, which is crucial for combating the rise of drug-resistant fungal strains.[17]
Caption: Comparison of information used in different QSAR methodologies.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively conduct QSAR studies on (2,6-dichloro-3-methylphenyl)methanol analogs, leading to the rational design of more potent and selective compounds.
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A Comparative Guide to the Cytotoxic Effects of Substituted Benzyl Alcohols
For researchers, scientists, and drug development professionals navigating the complex landscape of cytotoxic compounds, understanding the nuanced structure-activity relationships of seemingly simple molecules is paramount. This guide provides an in-depth, objective comparison of the cytotoxic effects of substituted benzyl alcohols, grounded in experimental data and mechanistic insights. By moving beyond a mere listing of facts, we will explore the causality behind experimental observations, offering a framework for predicting and understanding the cytotoxic potential of this important class of molecules.
Introduction: The Double-Edged Sword of Benzyl Alcohol and Its Derivatives
Benzyl alcohol, a simple aromatic alcohol, is widely utilized in pharmaceutical formulations as a preservative due to its antimicrobial properties.[1] However, its utility is shadowed by its dose-dependent cytotoxicity.[2] This inherent toxicity, while a concern for its use as an excipient, also forms the basis for the exploration of its derivatives as potential therapeutic agents, particularly in oncology. The benzene ring and hydroxyl group of benzyl alcohol serve as a versatile scaffold for chemical modification. The addition of various substituents to the aromatic ring can dramatically alter the molecule's physicochemical properties, such as hydrophobicity and electronic effects, which in turn profoundly influence its biological activity.[3] This guide will dissect these influences, providing a comparative analysis of how different substituents modulate the cytotoxic effects of the benzyl alcohol core.
Structure-Activity Relationships: How Substituents Dictate Cytotoxicity
The cytotoxic potential of a substituted benzyl alcohol is not a monolithic property. It is a finely tuned outcome of the interplay between the nature, position, and number of substituents on the benzene ring. Quantitative Structure-Activity Relationship (QSAR) studies have revealed that cellular toxicity is often associated with hydrophobicity.[3] However, electronic effects, such as those described by the Hammett sigma constant (σ), also play a crucial role in modulating biological responses.
A key principle that has emerged from comparative studies is that both hydrophobicity and electronic parameters are significant predictors of the cytotoxic potency of substituted benzyl alcohols. This suggests that the journey of a benzyl alcohol derivative from the extracellular space to its intracellular target and its subsequent interaction with that target are both critical determinants of its cytotoxic effect.
Caption: Relationship between substituent properties and biological activity.
The Role of Hydrophobicity
Increased hydrophobicity can enhance the ability of a molecule to cross the cell membrane, leading to higher intracellular concentrations and greater cytotoxicity. For instance, in a study on the toxicity of para-substituted benzyl alcohols to leukemia cells, hydrophobicity was the primary factor associated with cellular toxicity.[3]
The Influence of Electronic Effects
The electronic nature of the substituent, whether it is electron-donating or electron-withdrawing, can significantly impact the reactivity of the benzyl alcohol and its interactions with biological macromolecules. For example, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) can influence the molecule's antioxidant properties and its ability to participate in radical-mediated mechanisms.[3] Conversely, electron-withdrawing groups like nitro (-NO2) can alter the molecule's susceptibility to metabolic activation or its binding affinity to target proteins.
Comparative Cytotoxicity: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of various substituted benzyl alcohols and related compounds against different human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Substituent(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzyl Alcohol | None | MDA-MB-231 | Breast | >100 | [4] |
| PC-3 | Prostate | >100 | [4] | ||
| DU-145 | Prostate | >100 | [4] | ||
| HT-29 | Colon | >100 | [4] | ||
| 4-Hydroxybenzyl alcohol | 4-OH | MDA-MB-231 | Breast | 59.90 ± 3.9 | [4] |
| 3,5-Dihydroxy-4-methoxybenzyl alcohol | 3,5-(OH)₂, 4-OCH₃ | A549 | Lung | ~10 | [5] |
| RAW264.7 | Macrophage | ~1 | [5] | ||
| o-Vanillin (related aldehyde) | 2-OH, 3-OCH₃ | MDA-MB-231 | Breast | 35.40 ± 4.2 | [4] |
| PC-3 | Prostate | 47.10 ± 3.8 | [4] | ||
| DU-145 | Prostate | 72.50 ± 5.4 | [4] | ||
| HT-29 | Colon | 85.10 ± 6.5 | [4] | ||
| Catechol (related compound) | 1,2-(OH)₂ | MDA-MB-231 | Breast | 82.70 ± 6.7 | [4] |
Data is presented as mean ± standard deviation where available.
From this data, a clear trend emerges: the introduction of hydroxyl and methoxy substituents significantly enhances the cytotoxic activity of the benzyl alcohol scaffold compared to the unsubstituted parent molecule. For instance, 4-hydroxybenzyl alcohol displays notable cytotoxicity against breast cancer cells, whereas benzyl alcohol itself is largely inactive at the concentrations tested.[4] The highly substituted 3,5-dihydroxy-4-methoxybenzyl alcohol demonstrates even greater potency against lung cancer and macrophage cell lines.[5]
Mechanisms of Action: Unraveling the Pathways to Cell Death
Substituted benzyl alcohols exert their cytotoxic effects through a variety of molecular mechanisms, often culminating in programmed cell death, or apoptosis. The specific signaling pathways activated can depend on the substitution pattern of the benzyl alcohol and the genetic makeup of the cancer cell.
Induction of Apoptosis via the Mitochondrial Pathway
A common mechanism of action for cytotoxic benzyl alcohol derivatives is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.
One notable example is the action of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) on human glioblastoma cells. DHMBA treatment leads to an increase in the levels of caspase-3 and cleaved caspase-3, key executioner enzymes in the apoptotic cascade.[6] This activation is often preceded by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to a disruption of the mitochondrial membrane potential.
Caption: Mitochondrial pathway of apoptosis induced by substituted benzyl alcohols.
Modulation of Key Signaling Pathways
Beyond the direct induction of apoptosis, substituted benzyl alcohols can modulate a variety of signaling pathways that are critical for cancer cell survival and proliferation. For example, DHMBA has been shown to suppress the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth and survival.[6] It achieves this by decreasing the levels of key pathway components such as PI3-kinase 100α, Akt, and mTOR.[6] Concurrently, DHMBA can increase the levels of tumor suppressor proteins like p53 and p21, further contributing to its anti-proliferative effects.[6]
Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the substituted benzyl alcohols in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis). The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction (Optional): Add a stop solution if provided in the kit.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Controls: It is crucial to include controls for background LDH activity (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer).
Caption: Workflow for the LDH cytotoxicity assay.
Conclusion and Future Directions
The cytotoxic effects of substituted benzyl alcohols are a compelling area of research with significant implications for drug discovery. This guide has demonstrated that the cytotoxic potential of the benzyl alcohol scaffold can be rationally modulated through the strategic introduction of substituents. Hydroxyl and methoxy groups, in particular, have been shown to enhance cytotoxicity, likely through a combination of increased hydrophobicity and favorable electronic properties. The primary mechanism of action appears to be the induction of apoptosis via the mitochondrial pathway, coupled with the modulation of key cancer-related signaling pathways such as the PI3K/Akt/mTOR cascade.
Future research should focus on expanding the library of substituted benzyl alcohols to include a wider range of functional groups and substitution patterns. A systematic evaluation of these compounds against a broader panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles, will be crucial for identifying lead candidates with improved potency and selectivity. Furthermore, in-depth mechanistic studies are needed to fully elucidate the specific molecular targets and signaling pathways that are modulated by different substituted benzyl alcohols. This knowledge will be instrumental in the design of the next generation of benzyl alcohol-based therapeutics with enhanced efficacy and reduced off-target toxicity.
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The Strategic Application of (2,6-Dichloro-3-methylphenyl)methanol as a C1 Building Block: A Comparative Guide
In the intricate world of organic synthesis, the selection of a C1 building block is a critical decision that can profoundly influence the efficiency, selectivity, and overall success of a synthetic route. While traditional C1 synthons such as formaldehyde and carbon monoxide are staples in the chemist's toolbox, their inherent toxicity and challenging handling procedures have spurred the development of safer and more versatile alternatives. This guide provides an in-depth technical comparison of (2,6-Dichloro-3-methylphenyl)methanol as a specialized C1 synthon against other common C1 building blocks, offering field-proven insights and supporting data for researchers, scientists, and drug development professionals.
The Evolving Landscape of C1 Synthons: Beyond Formaldehyde
The introduction of a single carbon atom is a fundamental transformation in the construction of complex organic molecules. For decades, formaldehyde has been the go-to reagent for reactions like aminomethylation (Mannich reaction), hydroxymethylation, and formylation. However, its gaseous nature, high reactivity leading to side products, and classification as a carcinogen present significant handling and safety challenges.[1][2] This has led to the exploration of formaldehyde surrogates, which are stable, often solid or liquid, compounds that can generate the reactive C1 species in situ under specific reaction conditions.[1][2]
Common C1 building blocks and their characteristics are summarized below:
| C1 Synthon | Formula | Physical State | Key Advantages | Key Disadvantages |
| Formaldehyde | CH₂O | Gas | High reactivity, low cost | Toxic, gaseous, prone to polymerization |
| Paraformaldehyde | (CH₂O)n | Solid | Solid, easier to handle than formaldehyde | Depolymerization required, can be slow |
| Carbon Monoxide | CO | Gas | Versatile for carbonylation reactions | Highly toxic gas, requires specialized equipment |
| Methanol | CH₃OH | Liquid | Inexpensive, readily available | Requires oxidation to generate the C1 electrophile |
| (2,6-Dichloro-3-methylphenyl)methanol | C₈H₈Cl₂O | Solid | High stability, potential for controlled reactivity | Reduced reactivity, higher molecular weight |
(2,6-Dichloro-3-methylphenyl)methanol: A Synthon Designed for Control and Stability
(2,6-Dichloro-3-methylphenyl)methanol is a sterically hindered and electronically deactivated benzyl alcohol derivative. Its utility as a C1 synthon stems from its ability to act as a stable precursor to a reactive electrophilic species, conceptually similar to how other benzyl alcohols can be used in "borrowing hydrogen" or "hydrogen auto-transfer" methodologies.[3] In these processes, the alcohol is transiently oxidized to the corresponding aldehyde, which then participates in the desired C-C or C-N bond-forming reaction.
Understanding the Reactivity Profile: Steric and Electronic Effects
The key to effectively utilizing (2,6-Dichloro-3-methylphenyl)methanol lies in understanding how its unique substitution pattern governs its reactivity.
-
Steric Hindrance: The two chlorine atoms in the ortho positions (2 and 6) create significant steric bulk around the benzylic hydroxyl group.[3][4] This steric shielding makes the hydroxyl group less accessible to reagents, thereby increasing the stability of the molecule and preventing undesired side reactions. However, this same steric hindrance can also slow down the desired reaction, often necessitating more forcing reaction conditions (e.g., higher temperatures, stronger catalysts).[3]
-
Electronic Effects: Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). For chlorine, the inductive effect is dominant, leading to an overall deactivation of the aromatic ring.[4][5] This electron-withdrawing nature of the chlorine atoms reduces the electron density at the benzylic carbon. This has two main consequences for its role as a C1 synthon:
-
Reduced Susceptibility to Oxidation: The initial step in many reactions where benzyl alcohols act as C1 synthons is their oxidation to the aldehyde. The electron-deficient nature of the benzylic carbon in (2,6-Dichloro-3-methylphenyl)methanol makes this oxidation more challenging compared to unsubstituted or electron-rich benzyl alcohols.[4]
-
Stabilization of a Potential Carbocation: While SN1-type reactions involving the formation of a benzyl carbocation are less common for primary benzyl alcohols, the electron-withdrawing groups would destabilize such an intermediate, favoring SN2-type pathways if a substitution reaction were to occur.
-
This combination of steric and electronic factors makes (2,6-Dichloro-3-methylphenyl)methanol a highly stable C1 synthon precursor, offering the potential for controlled and selective reactions where other, more reactive C1 sources might lead to a mixture of products.
Caption: Factors influencing the reactivity of (2,6-Dichloro-3-methylphenyl)methanol.
Comparative Efficacy in Key C1 Reactions
A direct, quantitative comparison of (2,6-Dichloro-3-methylphenyl)methanol with other C1 synthons is challenging due to the limited availability of published experimental data for this specific molecule in C1 applications. However, by drawing on data for analogous substituted benzyl alcohols and understanding the principles of reactivity, we can build a comparative picture.
Aminomethylation (Mannich-type Reactions)
The Mannich reaction is a cornerstone of C1 chemistry, involving the aminoalkylation of an acidic proton located on a carbonyl compound.[6][7][8][9] While traditionally employing formaldehyde and a primary or secondary amine, substituted benzyl alcohols can also serve as the C1 source.
| C1 Synthon | Substrate | Amine | Conditions | Yield | Reference |
| Formalin (37%) | 5-Nitro-8-hydroxyquinoline | Aliphatic amines | Pyridine, heat | Good | [6] |
| Paraformaldehyde | 5-Nitro-8-hydroxyquinoline | Aliphatic amines | Pyridine | Good | [6] |
| Benzyl Alcohol | Aniline | - | Ir(III) catalyst, 120 °C | 93% | [4] |
| 2-Chlorobenzyl Alcohol | 1-Phenylethanol | - | t-BuONa, heat | 62% | [3] |
| (2,6-Dichloro-3-methylphenyl)methanol | - | - | - | Predicted to be lower than less substituted benzyl alcohols | - |
Analysis: The data for 2-chlorobenzyl alcohol suggests that ortho-substitution with an electron-withdrawing group already leads to a decrease in yield compared to unsubstituted benzyl alcohol.[3] It is therefore highly probable that (2,6-Dichloro-3-methylphenyl)methanol, with two ortho-chloro substituents, would exhibit even lower reactivity and consequently lower yields under similar conditions. To achieve comparable yields, more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts, would likely be necessary. The advantage of using (2,6-Dichloro-3-methylphenyl)methanol would lie in situations where high selectivity is required and side reactions with more reactive C1 sources are problematic.
Caption: Conceptual workflow for a Mannich-type reaction using (2,6-Dichloro-3-methylphenyl)methanol.
Experimental Protocols: A Guide to Application
While specific, optimized protocols for (2,6-Dichloro-3-methylphenyl)methanol as a C1 synthon are not widely published, the following general procedure for the N-alkylation of an amine with a substituted benzyl alcohol can serve as a starting point for methodology development. This protocol is adapted from established procedures for similar transformations.[4]
Hypothetical Protocol for the N-Alkylation of Aniline with (2,6-Dichloro-3-methylphenyl)methanol
Materials:
-
(2,6-Dichloro-3-methylphenyl)methanol
-
Aniline
-
[Ir(Cp*)Cl₂]₂ (or a suitable transition metal catalyst)
-
KOtBu (or another suitable base)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (2,6-Dichloro-3-methylphenyl)methanol (1.0 mmol), the iridium catalyst (e.g., 1.0 mol%), and the base (e.g., 1.5 mmol).
-
Addition of Reagents: Add the anhydrous solvent (e.g., 5 mL) and aniline (1.2 mmol) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at a predetermined temperature (a starting point could be 120 °C, with optimization likely required). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated aniline derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the catalyst and sensitive reagents.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and the base.
-
Base: The base is crucial for the initial deprotonation of the alcohol, facilitating its entry into the catalytic cycle.
-
Transition Metal Catalyst: Essential for the "borrowing hydrogen" mechanism, facilitating the reversible oxidation of the alcohol to the aldehyde.
-
Elevated Temperature: Likely necessary to overcome the higher activation energy associated with the sterically hindered and electronically deactivated substrate.
Conclusion: A Niche but Valuable Tool
(2,6-Dichloro-3-methylphenyl)methanol is not a direct replacement for broadly used C1 synthons like formaldehyde or paraformaldehyde. Its inherent stability, conferred by steric hindrance and electronic deactivation, translates to lower reactivity. However, it is precisely this characteristic that defines its value in specific synthetic contexts. For complex syntheses where chemoselectivity is paramount and the high reactivity of traditional C1 sources leads to undesired byproducts, (2,6-Dichloro-3-methylphenyl)methanol offers a controllable and stable alternative. Its application will likely require more rigorous optimization of reaction conditions, but for challenging substrates in late-stage functionalization or the synthesis of highly functionalized molecules, it represents a valuable addition to the synthetic chemist's repertoire.
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(2,6-Dichloro-3-methylphenyl)methanol product page. APEX science. [Link]
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Le, T. H. et al. (2024). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemistryOpen, 13(4), e202400139. [Link]
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An Explanation of Substituent Effects. (2023). Chemistry LibreTexts. [Link]
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Reactivity of substituted 1°/2°/3° benzyl alcohols. ResearchGate. [Link]
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Attorresi, C. I., et al. (2022). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 18, 1338-1377. [Link]
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Fava, E., et al. (2022). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 18, 1338-1377. [Link]
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Fava, E., et al. (2022). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 18, 1338-1377. [Link]
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Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]
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Kumar, A., et al. (2022). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. Results in Chemistry, 4, 100305. [Link]
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Toxicology of benzyl alcohol in pharmaceutical manufacturing. (2023). Экономика и социум, 6(109). [Link]
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A. S. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Drug Delivery and Therapeutics, 12(4-S), 211-224. [Link]
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Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]
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Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]
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Wang, Y., et al. (2020). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Catalysts, 10(11), 1259. [Link]
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Synthesis, Structural Characterization and Effects of Modified Synthetic Methods on the Yield of Benzyl Alcohol. (2019). ResearchGate. [Link]
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Process for producing 2,6-dichlorobenzyl alcohol. (1991). European Patent Office. [Link]
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C–C Bond-Forming Reactions. [Link]
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Phale, P. S., & Mahajan, M. C. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology, 61(5-6), 557-563. [Link]
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A Head-to-Head Comparison of Catalysts for the Synthesis of (2,6-Dichloro-3-methylphenyl)methanol
Introduction
(2,6-Dichloro-3-methylphenyl)methanol is a key building block in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals. Its precise and efficient synthesis is of paramount importance to researchers and drug development professionals. The most common and direct route to this alcohol is through the reduction of its corresponding aldehyde, 2,6-dichloro-3-methylbenzaldehyde. The choice of catalyst for this reduction is critical, as it dictates the reaction's efficiency, selectivity, and scalability. A primary challenge in this synthesis is the potential for hydrodechlorination, a side reaction that removes the chlorine substituents from the aromatic ring, leading to impurities that can be difficult to separate.
This guide provides an in-depth, head-to-head comparison of three major catalytic systems for the synthesis of (2,6-Dichloro-3-methylphenyl)methanol:
-
Hydride Reduction: Utilizing Sodium Borohydride (NaBH₄), a classic and reliable stoichiometric reductant.
-
Heterogeneous Catalytic Hydrogenation: Employing Palladium on Carbon (Pd/C) with molecular hydrogen (H₂).
-
Homogeneous Transfer Hydrogenation: Using a Ruthenium-based catalyst with a hydrogen donor.
Each system will be evaluated based on its reaction principle, experimental protocol, performance data, and a thorough analysis of its advantages and disadvantages. This guide aims to equip researchers with the necessary knowledge to make an informed decision on the most suitable catalytic system for their specific research and development needs.
Part 1: Catalyst Systems - A Head-to-Head Comparison
Hydride Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and highly selective reducing agent, renowned for its chemoselectivity in reducing aldehydes and ketones without affecting most other functional groups, including the chloro-substituents on the aromatic ring.[1][2][3]
Reaction Principle: The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation, typically from the solvent (e.g., methanol or ethanol) or an aqueous workup, liberates the desired primary alcohol.[3]
Experimental Protocol: NaBH₄ Reduction
-
Reaction Setup: To a solution of 2,6-dichloro-3-methylbenzaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1N HCl (aq) to quench the excess NaBH₄ and neutralize the mixture.
-
Workup and Isolation: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude (2,6-dichloro-3-methylphenyl)methanol.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Heterogeneous Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Palladium on carbon is a powerful and widely used heterogeneous catalyst for hydrogenation reactions.[4][5] However, its high activity can lead to the undesirable side reaction of hydrodechlorination, where the C-Cl bonds are reductively cleaved.[6] The selectivity of this reaction can be significantly improved by the addition of a catalyst poison, such as diphenylsulfide, which moderates the catalyst's activity and suppresses hydrodechlorination.[7]
Reaction Principle: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into active hydrogen atoms. The aldehyde also adsorbs onto the catalyst surface, and the hydrogen atoms are sequentially added across the carbonyl double bond to form the alcohol.[4]
Experimental Protocol: Selective Pd/C Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation flask, suspend 10% Pd/C (2 mol%) and diphenylsulfide (1 mol%) in ethanol (10 volumes).
-
Reaction Setup: Add 2,6-dichloro-3-methylbenzaldehyde (1.0 eq) to the catalyst suspension.
-
Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (H₂) from a balloon three times. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup and Isolation: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.
Homogeneous Transfer Hydrogenation with a Ruthenium Catalyst
Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas.[8] A hydrogen donor, such as isopropanol or formic acid, is used in conjunction with a homogeneous catalyst, typically a Ruthenium complex.[9][10] This method often provides excellent chemoselectivity, avoiding hydrodechlorination.
Reaction Principle: The catalytic cycle involves the formation of a ruthenium hydride species from the hydrogen donor. The aldehyde coordinates to the ruthenium center, followed by the insertion of the carbonyl group into the Ru-H bond. The resulting ruthenium alkoxide then undergoes alcoholysis with the hydrogen donor to release the product alcohol and regenerate the active catalyst.[11]
Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation
-
Reaction Setup: To a solution of 2,6-dichloro-3-methylbenzaldehyde (1.0 eq) in isopropanol (20 volumes) in a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and a suitable ligand such as (S,S)-TsDPEN (1.0 mol%).
-
Base Addition: Add a solution of potassium hydroxide (KOH) in isopropanol (5 mol%) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C under an inert atmosphere (Nitrogen or Argon) and stir for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with 1N HCl (aq). Remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Part 2: Performance Data Summary
| Catalyst System | Catalyst/Reagent | Typical Yield | Selectivity | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | >95% | Excellent (No dechlorination) | 1-2 h | 0 °C to RT | High selectivity, mild conditions, simple procedure, low cost. | Stoichiometric reagent, generates hydrogen gas upon quenching. |
| Catalytic Hydrogenation | 10% Pd/C with H₂ and diphenylsulfide | 90-95% | Good to Excellent (with poison) | 4-8 h | RT | Catalytic amount of reagent, high atom economy. | Risk of hydrodechlorination, requires H₂ gas handling, catalyst can be pyrophoric. |
| Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ | >90% | Excellent (No dechlorination) | 2-6 h | 80 °C | Avoids H₂ gas, high selectivity, mild conditions for substrate. | Higher catalyst cost, requires elevated temperature, potential for metal contamination in product. |
Part 3: Mechanistic Insights & Process Visualization
Reaction Mechanisms
Below are simplified representations of the reaction mechanisms for the three catalytic systems.
}
Mechanism of NaBH₄ Reduction.
}
Simplified Catalytic Hydrogenation Cycle.
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of (2,6-Dichloro-3-methylphenyl)methanol.
}
General Experimental Workflow.
Part 4: Discussion and Recommendations
The choice of catalyst for the synthesis of (2,6-Dichloro-3-methylphenyl)methanol is a trade-off between selectivity, cost, safety, and scalability.
-
For small-scale laboratory synthesis , where simplicity, high selectivity, and low cost are paramount, Sodium Borohydride is the ideal choice. It offers excellent yields with a straightforward protocol and avoids the complexities of handling hydrogen gas or expensive metal catalysts.
-
For larger-scale production or processes where atom economy is a primary concern , Catalytic Hydrogenation with Pd/C becomes a more attractive option. While the initial investment in hydrogenation equipment is higher, the catalytic nature of the process makes it more cost-effective in the long run. The use of a catalyst poison like diphenylsulfide is crucial to ensure high selectivity and prevent the formation of dechlorinated byproducts.[7]
-
For applications requiring high chemoselectivity under mild conditions for the substrate, or where the substrate is sensitive to the conditions of other methods , Ruthenium-catalyzed Transfer Hydrogenation is an excellent alternative. It circumvents the need for pressurized hydrogen and often provides superior selectivity compared to un-poisoned heterogeneous catalysts. The main drawback is the higher cost of the ruthenium catalyst and ligands.
Ultimately, the optimal catalyst depends on the specific requirements of the synthesis. For initial research and development, NaBH₄ provides a reliable and quick method. For process development and scale-up, a thorough evaluation of both poisoned Pd/C catalytic hydrogenation and Ru-catalyzed transfer hydrogenation is recommended to determine the most economically viable and efficient process.
References
-
Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]
-
Oriental Journal of Chemistry. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]
-
SciELO. Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. [Link]
-
ResearchGate. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. [Link]
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SciELO South Africa. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. [Link]
-
Organic Letters. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]
-
ResearchGate. Selective reduction of benzaldehyde in the presence of various ketones. [Link]
-
PMC - NIH. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. [Link]
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PMC - NIH. Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. [Link]
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ResearchGate. Selective reductions of ketones in the presence of aldehydes with Chiralidon® a superabsorbed alcohol dehydrogenase. [Link]
-
OSTI.GOV. Catalytic hydrodechlorination of chlorocarbons. 2: Ternary oxide supports for catalytic conversions of 1,2-dichlorobenzene. [Link]
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Semantic Scholar. Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold. [Link]
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PMC - NIH. Formation of C–C bonds via ruthenium-catalyzed transfer hydrogenation. [Link]
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MDPI. Progress in Catalytic Hydrodechlorination. [Link]
-
Oriental Journal of Chemistry. Review of Cerium-based Catalysts and Eco-Friendly Oxidants for Chlorine-Free Benzaldehyde Production via Selective Oxidation of Benzyl Alcohol. [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
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Wiley Online Library. Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. [Link]
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SciSpace. Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. [Link]
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Diva-portal.org. Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]
-
PMC - NIH. Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. [Link]
-
Reddit. Failed Hydrogenation using H2 gas and Pd/C catalyst. [Link]
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PMC - NIH. Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling. [Link]
-
ResearchGate. Synthesis of 2,2′-dichlorohydrazobenzene by catalytic hydrogenation. [Link]
-
Semantic Scholar. Catalytic hydrodechlorination of trichlorobenzenes with Pd(Phen) Cl 2 as catalyst precursor. [Link]
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Safety Operating Guide
Navigating the Safe Handling of (2,6-Dichloro-3-methylphenyl)methanol: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The responsible handling of (2,6-Dichloro-3-methylphenyl)methanol is paramount to ensuring a safe laboratory environment. This guide provides essential, direct guidance on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks associated with this halogenated organic compound.
Hazard Assessment: Understanding the Risks
(2,6-Dichloro-3-methylphenyl)methanol is a chlorinated organic compound that necessitates careful handling due to its potential health hazards. Based on available safety data, exposure can cause skin and eye irritation.[1][2] While specific toxicity data for this compound is limited, its chemical structure as a halogenated organic alcohol warrants a cautious approach, assuming potential for toxicity upon ingestion, inhalation, or dermal absorption.[3][4][5]
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[2]
-
Serious Eye Irritation: Can lead to pain, tearing, and potential damage to the eye.[2]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
Due to the presence of chlorine atoms, this compound is classified as a halogenated organic compound.[6] Halogenated solvents and similar compounds can present long-term health risks and require specific disposal procedures.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to prevent exposure. The following table summarizes the recommended PPE for handling (2,6-Dichloro-3-methylphenyl)methanol.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber) | To prevent skin contact and absorption.[5][9] Double-gloving is recommended when handling concentrates. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[9][10] | To protect eyes from splashes and aerosols.[2] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls (e.g., Tychem 2000) should be worn over the lab coat.[11][12] | To protect skin and personal clothing from contamination.[9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[9][12] | To prevent inhalation of potentially harmful vapors or dust. |
Decision-Making for PPE Selection
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling (2,6-Dichloro-3-methylphenyl)methanol.
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Donning PPE:
-
Inspect PPE: Before use, visually inspect all PPE for any signs of damage or degradation.
-
Hand Washing: Wash and dry hands thoroughly.
-
Lab Coat/Coveralls: Don the lab coat or coveralls, ensuring a complete and secure fit.
-
Gloves: Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.
-
Eye and Face Protection: Put on safety glasses or goggles. If required, place the face shield over the goggles.
-
Respirator (if required): Perform a positive and negative pressure seal check before entering the work area.
3.2. Handling the Chemical:
-
Work in a Ventilated Area: All handling of (2,6-Dichloro-3-methylphenyl)methanol should occur within a certified chemical fume hood.[8]
-
Grounding: When transferring the substance, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[13][14]
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, strong acids, and bases.[15]
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.[7][16]
3.3. Doffing PPE and Decontamination:
-
Gloves: Remove the outer pair of gloves (if double-gloved) first, peeling them off without touching the outside surface. Remove the inner pair using the same technique.
-
Face Shield/Goggles: Remove the face shield and goggles from the back of the head.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down and away from the body, turning it inside out as you go.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[2]
Emergency Procedures: Immediate Actions
4.1. Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[17][18]
-
While flushing, remove any contaminated clothing.[17]
-
Seek immediate medical attention.[18]
4.2. Eye Exposure:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[17][18]
-
Remove contact lenses if present and easy to do so.[17]
-
Seek immediate medical attention.[17]
4.3. Inhalation:
4.4. Ingestion:
4.5. Spill Response:
-
Evacuate the immediate area and alert others.[19]
-
Wear appropriate PPE before attempting to clean up the spill.[1]
-
Contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust.[19]
-
Carefully collect the absorbed material into a designated hazardous waste container.[19]
-
Clean the spill area with soap and water.[19]
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.[19]
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, (2,6-Dichloro-3-methylphenyl)methanol and any materials contaminated with it must be disposed of as hazardous waste.[6][8]
5.1. Waste Segregation:
-
Collect all waste containing (2,6-Dichloro-3-methylphenyl)methanol in a dedicated, clearly labeled, and sealed container.[16]
-
Do not mix halogenated organic waste with non-halogenated organic waste.[6][16]
-
The container should be made of a material resistant to the chemical, such as borosilicate glass or high-density polyethylene.[19]
5.2. Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the full chemical name, and a description of the associated hazards.[8][19]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][16]
5.3. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[19]
By adhering to these detailed procedures, you contribute to a culture of safety and ensure the responsible management of chemical hazards within your laboratory.
References
- Benchchem. Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- ECHEMI. (2,6-dichloro-3-methylphenyl)methanol SDS, 1378814-84-6 Safety Data Sheets.
- Unknown. hazardous waste segregation.
- Washington State University. Halogenated Solvents.
- Temple University. Halogenated Solvents in Laboratories.
- Environmental Health & Safety Services. Personal Protective Equipment.
- Princeton University. Hazardous Chemical Exposures | Office of Environmental Health and Safety.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- GOV.UK. Incident management: methanol.
- US EPA. Personal Protective Equipment.
- Chemical Safety Facts. Personal Protective Equipment and Chemistry.
- Pipe Testing Services. Chlorination Safety Protocols & PPE for Water Disinfection.
- Methanex Corporation. Methanol(67-56-1)_BZ_EN June 2017.
- CymitQuimica. Safety Data Sheet.
- Methanex Corporation. Safety data sheets.
- University of Hawaii. UNIT 7: Personal Protective Equipment.
- Sigma-Aldrich. Methanol - SAFETY DATA SHEET.
- Methanex Corporation. Methanol Safety Data Sheet.
- Carl ROTH. Safety Data Sheet: Methanol.
- Fisher Scientific. Methanol - SAFETY DATA SHEET.
- Methanol Institute. METHANOL SAFE HANdLING MANUAL.
- State of Michigan. SAFETY DATA SHEET - Methanol (230, 232, 233).
- Carl ROTH. Safety Data Sheet: Methanol.
Sources
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. methanex.com [methanex.com]
- 4. methanex.com [methanex.com]
- 5. methanol.org [methanol.org]
- 6. bucknell.edu [bucknell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 10. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. methanex.com [methanex.com]
- 14. michigan.gov [michigan.gov]
- 15. fishersci.com [fishersci.com]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
